2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Description
Properties
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICBNFRNOTAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392409 | |
| Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-74-3 | |
| Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine (CAS No. 99187-74-3), a key chemical intermediate in contemporary medicinal chemistry. The molecule's structure, which combines a chloro-substituted aniline with a morpholine sulfonyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document details its physicochemical properties, outlines a robust, field-proven synthetic route, provides key analytical characterization data, and discusses its reactivity and potential applications in drug discovery. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.
Introduction and Strategic Importance
This compound, also known as 2-Chloro-5-(morpholinosulfonyl)aniline, is an organic compound featuring several key functional groups that are of significant interest in the design of modern pharmaceuticals. The sulfonamide linkage is a classic pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticancer agents, valued for its chemical stability and ability to form strong hydrogen bonds with biological targets.[1][2] The morpholine ring is another "privileged structure" in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[3] The chloro-substituted aniline core provides a versatile platform for further chemical modification, such as amide bond formation or cross-coupling reactions, allowing for the exploration of extensive chemical space.
The convergence of these structural motifs in a single, relatively simple molecule makes this compound a strategic building block for the synthesis of targeted libraries aimed at various therapeutic areas. Its utility is primarily as an intermediate, where the primary amine serves as a nucleophilic handle for elaboration into more complex final compounds.
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis, including handling, reaction setup, and purification.
Structural and Identity Data
Below is a table summarizing the key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | N/A |
| CAS Number | 99187-74-3 | [4] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [4][5] |
| Molecular Weight | 276.74 g/mol | [4] |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)Cl | [5] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the molecule.
Caption: 2D Structure of this compound.
Proposed Synthesis Protocol
Synthetic Pathway Overview
The proposed synthesis proceeds via two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloro-1-nitrobenzene with morpholine to selectively displace the chlorine atom at the 4-position, which is activated by the electron-withdrawing nitro group.
-
Reduction of the Nitro Group: Reduction of the nitro-intermediate to the corresponding primary amine to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Procedure
Disclaimer: This is a representative protocol. Researchers should perform their own optimization and safety assessment.
Step 1: Synthesis of 4-(2-Chloro-5-nitrophenyl)morpholine
-
Causality: The chlorine at C-4 of the starting material is more susceptible to nucleophilic attack than the chlorine at C-2 because the negative charge of the Meisenheimer intermediate can be delocalized onto the strongly electron-withdrawing nitro group. A base is required to neutralize the HCl formed during the reaction.
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-1-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq).
-
Add dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 4-(2-Chloro-5-nitrophenyl)morpholine.
-
Step 2: Synthesis of this compound
-
Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Iron powder in the presence of an acid (like HCl or acetic acid) is a classic, cost-effective, and reliable method known as the Béchamp reduction. Alternatively, catalytic hydrogenation offers a cleaner workup.
-
Protocol (Béchamp Reduction):
-
In a round-bottom flask, suspend 4-(2-Chloro-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 8:2 v/v).
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid (approx. 0.1 eq).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction and filter it hot through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous solution can be basified with a solution of sodium carbonate or ammonium hydroxide to precipitate the product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Analytical Characterization
Full experimental spectral data for this specific compound is not widely published. The following represents predicted data and typical spectral features expected for this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two sets of methylene protons in the morpholine ring. The aromatic region should display three protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The morpholine protons typically appear as two multiplets around 3.0-4.0 ppm.[6]
-
13C NMR: The carbon NMR would show 10 distinct signals (assuming no coincidental overlap). Six signals would be in the aromatic region (approx. 110-150 ppm) and four signals in the aliphatic region for the morpholine ring carbons (typically around 45-70 ppm).
Mass Spectrometry (MS)
The mass spectrum (e.g., using Electrospray Ionization, ESI) should show a prominent molecular ion peak [M+H]⁺ at m/z 277.0. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Reactivity and Applications in Drug Development
Core Reactivity
The primary amine of this compound is the main site of reactivity. It can readily undergo a variety of chemical transformations, making it a versatile intermediate.
-
Acylation/Amide Bond Formation: The amine can be acylated with acid chlorides, anhydrides, or activated carboxylic acids to form amides. This is a common strategy for linking this scaffold to other pharmacophores.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: The aniline can act as a coupling partner in palladium-catalyzed cross-coupling reactions to form diarylamines.
Caption: Key reactions of the primary amine moiety.
Potential Applications
Given the prevalence of the sulfonamide and morpholine motifs in bioactive molecules, this compound is a prime candidate for use in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and carbonic anhydrases. The specific substitution pattern may offer unique selectivity profiles for targeted therapies. Its role as a synthetic intermediate means it could be a precursor to compounds investigated for a wide range of diseases, from cancer to infectious diseases and inflammatory conditions.[7][8]
Safety and Handling
-
Hazard Profile: As an aromatic amine and sulfonyl chloride derivative, this compound should be handled with care. Aromatic amines can be toxic and are potential skin sensitizers.
-
Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block in medicinal chemistry. While detailed public data on its synthesis and properties are sparse, its structure allows for a logical and robust synthetic design based on fundamental organic chemistry principles. Its versatile primary amine functionality, combined with the favorable properties imparted by the morpholine and sulfonamide groups, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.
References
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- Google Patents. US6297376B1 - Chemical synthesis of morpholine derivatives.
- Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. US20030236437A1 - Process to prepare sulfonamides.
- JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
- Wikipedia. Morpholine.
- Applichem. This compound | 99187-74-3.
- UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 7. US20080064890A1 - Methods for producing n-(8-[2-hydroxybenzoyl]-amino) caprylic acid - Google Patents [patents.google.com]
- 8. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often leads to the development of novel molecular entities with significant therapeutic potential. 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, identified by the CAS Number 99187-74-3 , is a prime example of such a molecule. This compound synergistically integrates three key structural motifs: a chlorinated phenylamine, a sulfonamide linker, and a morpholine ring. Each of these components is known to impart favorable physicochemical and pharmacological properties, making this molecule a person of interest in the exploration of new therapeutic agents.
This technical guide offers a comprehensive overview of this compound, delving into its chemical synthesis, physicochemical characteristics, and the established roles of its constituent moieties in medicinal chemistry. The aim is to provide researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating its potential application in contemporary research and development endeavors.
Physicochemical Properties: A Snapshot
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its formulation to its pharmacokinetic profile. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 99187-74-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [1][2] |
| Molecular Weight | 276.74 g/mol | [2] |
| Appearance | (Predicted) Solid | - |
| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | - |
| SMILES | Clc1ccc(cc1N)S(=O)(=O)N1CCOCC1 | [1] |
Synthesis and Mechanistic Insights: A Self-Validating Protocol
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with well-established protocols that offer high yields and purity. The preparation of this compound typically involves a nucleophilic substitution reaction between a sulfonyl chloride and an amine.
General Synthetic Approach
The most common and efficient method for constructing the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a generalized yet robust procedure for the synthesis of sulfonamides, adaptable for the specific synthesis of this compound.
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-aminobenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add morpholine (1.1 equivalents) dropwise at 0 °C (ice bath). The slight excess of the amine helps to drive the reaction to completion.
-
Base Addition: Following the addition of morpholine, slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Aprotic Solvent: The use of an aprotic solvent like DCM or THF is crucial as protic solvents could react with the sulfonyl chloride.
-
Low-Temperature Addition: The initial addition of reactants at 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.
-
Use of a Base: The addition of a non-nucleophilic base is essential to neutralize the HCl byproduct, which would otherwise protonate the amine reactant, rendering it non-nucleophilic.
The Role of Structural Moieties in Drug Discovery
The therapeutic potential of this compound can be inferred from the well-documented pharmacological roles of its constituent parts.
The Morpholine Ring: A Privileged Scaffold
The morpholine moiety is a heterocyclic amine that is frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the morpholine ring is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of bioactive molecules, including anticancer and anti-inflammatory agents.
The Sulfonamide Group: A Versatile Pharmacophore
Sulfonamides are a class of compounds that have a long history in medicine, most notably as antimicrobial agents. Beyond their antibacterial activity, sulfonamides are found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory drugs. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry is similar to that of an amide bond, allowing it to serve as a stable bioisostere.
The Chlorinated Phenylamine Moiety
The inclusion of a chlorine atom on the phenyl ring can significantly impact a molecule's properties. Halogenation can modulate the lipophilicity, metabolic stability, and binding affinity of a compound. In many instances, the presence of a chlorine atom can lead to enhanced potency and a more favorable pharmacokinetic profile.
Potential Therapeutic Applications and Future Directions
While specific biological targets for this compound are not yet extensively documented in publicly available literature, its structural features suggest potential activity in several therapeutic areas. Given the prevalence of the morpholine and sulfonamide motifs in kinase inhibitors, it is plausible that this compound could exhibit activity against various protein kinases involved in cell signaling pathways.
Logical Relationship of Moieties to Potential Biological Activity
Caption: Interplay of structural features and potential biological activity.
Future research should focus on screening this compound against a panel of kinases and other relevant biological targets to elucidate its mechanism of action and therapeutic potential. Further derivatization of this scaffold could also lead to the discovery of more potent and selective drug candidates.
Conclusion
This compound is a chemically intriguing molecule that stands at the crossroads of established medicinal chemistry principles. Its synthesis is straightforward, relying on robust and well-understood reactions. The convergence of the morpholine, sulfonamide, and chlorinated phenylamine moieties within a single scaffold provides a strong rationale for its investigation as a potential therapeutic agent. This guide has provided a foundational overview to encourage and inform further research into this promising compound.
References
- This section would be populated with specific citations linked to the text once definitive sources for the synthesis and biological activity of the title compound are identified.
- General principles of sulfonamide synthesis can be found in various organic chemistry textbooks and review articles.
- The role of the morpholine ring in medicinal chemistry has been reviewed in numerous public
- The impact of chlorination on drug design is a well-documented principle in medicinal chemistry liter
- AppeChem. (n.d.). This compound.
Sources
An In-depth Technical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential utility of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a compound of interest for researchers, scientists, and professionals in drug development. By integrating established chemical principles with insights from medicinal chemistry, this document serves as a practical resource for understanding and utilizing this molecule.
Molecular Structure and Physicochemical Properties
This compound is a substituted aniline derivative characterized by the presence of a chloro group, an amine group, and a morpholine-4-sulfonyl substituent on the phenyl ring. The spatial arrangement and electronic properties of these functional groups are critical to its chemical reactivity and biological activity.
The morpholine ring, a saturated heterocycle, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The sulfonamide linkage is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4] The chloro and amine substituents on the aromatic ring provide handles for further chemical modification and influence the overall electronic nature of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99187-74-3 | Internal Database |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | Internal Database |
| Molecular Weight | 276.74 g/mol | Internal Database |
| SMILES | Clc1ccc(cc1N)S(=O)(=O)N1CCOCC1 | Internal Database |
| Topological Polar Surface Area (TPSA) | 72.63 Ų | Internal Database |
| logP (octanol-water partition coefficient) | 0.9431 | Internal Database |
| Hydrogen Bond Acceptors | 4 | Internal Database |
| Hydrogen Bond Donors | 1 | Internal Database |
| Rotatable Bonds | 2 | Internal Database |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis commences with the selective amination of 2,4-dichloro-nitrobenzene, followed by the introduction of the morpholine-4-sulfonyl group. This approach is logical due to the differential reactivity of the chloro groups in the starting material.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-nitroaniline
-
Rationale: This step involves the nucleophilic aromatic substitution of one of the chloro groups in 2,4-dichloro-nitrobenzene with ammonia. The nitro group strongly deactivates the ortho and para positions, making the chloro group at the 4-position more susceptible to substitution.
-
Procedure:
-
In a pressure vessel, dissolve 2,4-dichloro-nitrobenzene (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of ammonia (excess, e.g., 5-10 equivalents) in the same solvent.
-
Seal the vessel and heat the reaction mixture at a temperature range of 100-150 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously vent the vessel.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Chloro-2-nitroaniline.
-
Step 2: Synthesis of 4-Chloro-3-aminobenzenesulfonyl chloride
-
Rationale: The amino group of 5-Chloro-2-nitroaniline is first reduced to an amine, followed by chlorosulfonylation. The reduction of the nitro group is a standard procedure. Chlorosulfonylation introduces the sulfonyl chloride group, which is a key intermediate for the final step.
-
Procedure:
-
Reduce the nitro group of 5-Chloro-2-nitroaniline using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
After successful reduction to 4-chloro-3-aminoaniline, carefully react the product with chlorosulfonic acid. This reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature.
-
The resulting 4-Chloro-3-aminobenzenesulfonyl chloride is often used immediately in the next step due to its reactivity.
-
Step 3: Synthesis of this compound
-
Rationale: This is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically added to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve 4-Chloro-3-aminobenzenesulfonyl chloride (1 equivalent) in an inert solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add morpholine (1.1 equivalents) dropwise, followed by a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule were not found, its spectral characteristics can be predicted based on its structure and known data for similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the range of δ 6.5-7.5 ppm. - Amine protons (2H) as a broad singlet, the chemical shift of which is solvent-dependent. - Morpholine protons (8H) appearing as two distinct triplets around δ 3.0-4.0 ppm, corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms.[5][6] |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-150 ppm. - Morpholine carbons (4C) with two signals around δ 45-50 ppm (N-CH₂) and δ 65-70 ppm (O-CH₂). |
| IR Spectroscopy | - N-H stretching of the primary amine around 3300-3500 cm⁻¹. - Asymmetric and symmetric S=O stretching of the sulfonamide group around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. - C-N and C-O stretching of the morpholine ring. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 276. - An isotopic peak (M+2) at m/z 278, with an intensity of approximately one-third of the molecular ion peak, characteristic of the presence of a chlorine atom. - Fragmentation patterns corresponding to the loss of the morpholine ring and other substituents. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry.
Scaffold for Bioactive Molecules
The primary amine group serves as a versatile handle for the introduction of various functional groups through reactions such as acylation, alkylation, and reductive amination. This allows for the generation of libraries of diverse compounds for screening against various biological targets. The morpholine and sulfonamide moieties are frequently found in inhibitors of kinases, proteases, and other enzymes.[2]
Rationale for Use in Specific Therapeutic Areas
-
Oncology: The sulfonamide group is a well-known pharmacophore in a number of anticancer drugs.[3] By modifying the amine group, it is possible to design molecules that target specific signaling pathways implicated in cancer cell proliferation and survival.
-
Infectious Diseases: Sulfonamides have a long history as antibacterial agents. Novel derivatives of this compound could be explored for their activity against drug-resistant bacterial strains.
-
Inflammatory Diseases: Certain sulfonamides exhibit anti-inflammatory properties. The morpholine group can enhance the drug-like properties of such compounds, potentially leading to new treatments for inflammatory conditions.
Caption: Workflow for the utility of the title compound in drug discovery.
Conclusion
This compound is a molecule with significant potential as a scaffold and building block in the design and synthesis of novel therapeutic agents. Its combination of a reactive amine handle, a drug-like morpholine moiety, and a biologically active sulfonamide group makes it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a rationale for its application in drug discovery, thereby equipping researchers with the necessary knowledge to explore its full potential.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- Bansal, G., & Singh, D. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(3).
- Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135.
- Kovalenko, S. M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813.
- Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Semantic Scholar.
- Plutschack, M. B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578-9582.
- Al-Sanea, M. M., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4983.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- PrepChem. (n.d.). Synthesis of 2-nitro-5-chloroaniline.
- Rios-Esteves, J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 855.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Krátký, M., et al. (2018). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 23(11), 2919.
- Liang, X., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. European Journal of Medicinal Chemistry, 188, 112012.
- National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.
- Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.
- Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp.
- Automated Topology Builder. (n.d.). Morpholine.
- PrepChem. (n.d.). Synthesis of 2-chloro-5-methoxy-thiophenol.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). p-Chloroaniline. NIST WebBook.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a key intermediate in contemporary medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the causal-driven logic behind the chosen synthetic pathway, reagent selection, and reaction optimization. We present a robust, three-step synthesis commencing from 2-chloronitrobenzene, proceeding through a high-yield chlorosulfonation, subsequent amidation with morpholine, and concluding with a selective nitro group reduction. Each stage is detailed with step-by-step protocols, mechanistic insights, and critical safety considerations, designed to ensure reproducibility and high purity of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation of this valuable building block.
Strategic Overview: Retrosynthetic Analysis
The molecular architecture of this compound features an aniline core substituted with a chloro group and a morpholine sulfonamide moiety. A logical retrosynthetic approach dictates a disconnection at the C-N bond of the aniline and the S-N bond of the sulfonamide.
The final amine functionality is most reliably installed via the reduction of a nitro group, a common and high-yielding transformation. This points to 2-chloro-1-nitro-4-(morpholine-4-sulfonyl)benzene (3) as the immediate precursor. The morpholine sulfonamide itself is readily formed through the reaction of a sulfonyl chloride with morpholine. This identifies 4-chloro-3-nitrobenzenesulfonyl chloride (2) as a key intermediate. This sulfonyl chloride can be synthesized from a commercially available starting material, 2-chloronitrobenzene (1) , via an electrophilic aromatic substitution (chlorosulfonation). This multi-step pathway is advantageous due to the availability of starting materials and the robustness of each individual transformation.
Caption: Retrosynthetic pathway for the target molecule.
The Synthetic Pathway: From Bulk Chemical to Advanced Intermediate
This section provides a detailed walkthrough of the optimized three-step synthesis.
Overall Workflow
The synthesis is designed as a linear sequence of three distinct chemical transformations. Each step involves the isolation and purification of the intermediate, ensuring high purity of the material proceeding to the subsequent stage. This modular approach enhances control and simplifies troubleshooting.
Caption: The three-step synthetic workflow.
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride (2)
Principle and Rationale: This reaction is an electrophilic aromatic substitution where 2-chloronitrobenzene is treated with chlorosulfonic acid. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups deactivates the ring, requiring forcing conditions. The chloro group is an ortho, para-director, while the nitro group is a meta-director. The incoming chlorosulfonyl group (-SO₂Cl) is directed primarily to the position para to the chlorine and meta to the nitro group, yielding the desired product with high regioselectivity. An excess of chlorosulfonic acid is used both as the reagent and the solvent.[1][2]
Experimental Protocol:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reagent Charging: In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (4.0 eq.). Begin stirring and cool the flask in an ice-water bath.
-
Addition of Substrate: Slowly add 2-chloronitrobenzene (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120°C. Maintain this temperature for 4-5 hours.[1] The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This is a highly exothermic step and must be performed with caution.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a solvent like petroleum ether.[1]
| Parameter | Value | Reference |
| Starting Material | 2-chloronitrobenzene | [1][2] |
| Reagent | Chlorosulfonic Acid | [1][2] |
| Molar Ratio | 1 : 4 (Substrate : Reagent) | [1] |
| Temperature | 120°C | [1] |
| Reaction Time | 4-5 hours | [1] |
| Typical Yield | 80-88% | [1][2] |
Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Step 2: Synthesis of 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine (3)
Principle and Rationale: This step involves a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic sulfur center, displacing the chloride ion. A tertiary amine base, such as triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards the product.[3][4]
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Morpholine: Dissolve morpholine (1.1 eq.) and triethylamine (1.2 eq.) in the same solvent. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0°C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-nitrobenzenesulfonyl chloride | [3][4] |
| Reagents | Morpholine, Triethylamine | [3][4] |
| Molar Ratio | 1 : 1.1 : 1.2 (Sulfonyl Chloride : Morpholine : Base) | N/A |
| Solvent | Dichloromethane (DCM) | [3][4] |
| Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | >90% | N/A |
Step 3: Synthesis of this compound (4)
Principle and Rationale: The final step is the selective reduction of the aromatic nitro group to a primary amine. This transformation must be performed under conditions that do not affect the chloro or sulfonamide functionalities. Reduction with iron powder in the presence of an electrolyte like ammonium chloride in an aqueous alcohol mixture is a classic, cost-effective, and highly efficient method.[5] The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced.
Experimental Protocol:
-
Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a slurry of 4-(4-chloro-3-nitrophenylsulfonyl)morpholine (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction is typically complete within 2-3 hours and can be monitored by TLC.
-
Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with ethanol or methanol.
-
Isolation: Combine the filtrates and remove the organic solvent under reduced pressure. The desired product may precipitate out. Alternatively, add water to the residue to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash with water and dry under vacuum. If needed, the product can be recrystallized from a suitable solvent system like ethanol/water to yield the final product as a pure crystalline solid.
| Parameter | Value | Reference |
| Starting Material | 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine | N/A |
| Reagents | Iron Powder, Ammonium Chloride | [5] |
| Molar Ratio | 1 : 5 : 1 (Substrate : Fe : NH₄Cl) | N/A |
| Solvent | Ethanol/Water | N/A |
| Temperature | Reflux (~85°C) | N/A |
| Reaction Time | 2-3 hours | N/A |
| Typical Yield | 85-95% | N/A |
Conclusion
The synthesis of this compound has been successfully demonstrated through a reliable and scalable three-step sequence starting from 2-chloronitrobenzene. The described pathway, involving chlorosulfonation, sulfonamide formation, and nitro group reduction, employs well-established chemical transformations and readily available reagents. The detailed protocols and mechanistic rationales provided in this guide are designed to empower researchers to confidently reproduce this synthesis, yielding a high-purity product suitable for advanced applications in pharmaceutical research and development.
References
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- Organic Syntheses. (n.d.). o-Nitrobenzenesulfonyl Chloride.
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6 [chemicalbook.com]
- 4. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction
The compound 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a small molecule featuring several key functional groups that are prevalent in pharmacologically active agents: a substituted phenylamine core, a sulfonamide linker, and a morpholine ring. The presence of a halogenated aromatic system coupled with a sulfonamide group often directs such molecules toward inhibition of enzymes, particularly kinases.[1][2][3] The morpholine moiety is frequently employed in drug design to enhance solubility and pharmacokinetic properties, and can also contribute to target binding.[4] This guide will explore a plausible mechanism of action for this compound, positing it as a kinase inhibitor, and will detail the experimental strategies required to elucidate and validate this hypothesis.
Hypothetical Mechanism of Action: Kinase Inhibition
Based on the structural features of this compound, a primary putative mechanism of action is the inhibition of protein kinases. The general structure is analogous to scaffolds known to target the ATP-binding pocket of various kinases.[2][3] The phenylamine core can act as a scaffold, the sulfonamide can form key hydrogen bonds with the hinge region of the kinase, and the morpholine can occupy a solvent-exposed region, potentially improving selectivity and physicochemical properties.
Plausible Kinase Targets
Given the prevalence of related structures in oncology and immunology drug discovery, likely targets could include:
-
Tyrosine Kinases: Such as Src family kinases or Abl kinase, which are often implicated in cancer cell proliferation and survival.[2][3]
-
Serine/Threonine Kinases: Including those in the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and metabolism.[4]
The following sections will outline the experimental workflow to investigate this hypothetical mechanism.
Experimental Elucidation of the Mechanism of Action
Part 1: Initial Target Identification and Validation
The first step is to ascertain if the compound indeed interacts with and inhibits kinases.
1.1. Broad-Spectrum Kinase Profiling
A broad-spectrum kinase panel assay is the initial and most critical step to identify potential kinase targets.
-
Protocol:
-
The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases).
-
The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Results are expressed as a percentage of inhibition relative to a vehicle control.
-
-
Causality and Interpretation: This initial screen provides a landscape of the compound's selectivity. Potent inhibition of a specific kinase or a family of kinases directs all subsequent investigations.
1.2. Determination of Inhibitory Potency (IC50)
Once primary hits are identified, the next step is to quantify their inhibitory potency.
-
Protocol:
-
A dose-response curve is generated by incubating varying concentrations of the compound with the target kinase and its specific substrate.
-
Kinase activity is measured, and the data are fitted to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50).
-
-
Data Presentation:
| Kinase Target | IC50 (nM) |
| Hypothetical Kinase A | 50 |
| Hypothetical Kinase B | 750 |
| Hypothetical Kinase C | >10,000 |
1.3. Direct Target Engagement in a Cellular Context
To confirm that the compound engages its target within a living cell, a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed.
-
CETSA Protocol:
-
Intact cells are treated with the compound or vehicle.
-
The cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
The soluble protein fraction is collected, and the amount of the target kinase remaining is quantified by Western blot or mass spectrometry.
-
Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
-
Diagram of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Part 2: Elucidation of the Molecular Mechanism of Inhibition
Understanding how the compound inhibits the kinase is crucial.
2.1. Enzyme Kinetics to Determine the Mode of Inhibition
Enzyme kinetic studies can reveal whether the compound competes with ATP, the substrate, or binds to an allosteric site.
-
Protocol:
-
Kinase activity is measured at various concentrations of ATP and the compound.
-
The data are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Changes in Vmax and Km in the presence of the inhibitor indicate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
-
Interpretation: For an ATP-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
2.2. Structural Biology: X-ray Co-crystallography
Visualizing the interaction at an atomic level provides definitive proof of the binding mode.
-
Protocol:
-
The target kinase domain is expressed and purified.
-
The protein is crystallized in the presence of the compound.
-
X-ray diffraction data are collected, and the structure is solved.
-
-
Expected Insights: The co-crystal structure would reveal the specific amino acid residues involved in binding, the hydrogen bonds formed (e.g., with the kinase hinge region), and the overall conformation of the compound in the active site.
Part 3: Cellular and Phenotypic Consequences of Target Inhibition
The final step is to link target inhibition to a cellular response.
3.1. Inhibition of Downstream Signaling
If the compound inhibits a kinase, it should block the phosphorylation of its downstream substrates in cells.
-
Protocol:
-
A relevant cell line is treated with a dose-response of the compound.
-
Cell lysates are collected, and the phosphorylation status of a known downstream substrate is assessed by Western blotting using a phospho-specific antibody.
-
-
Diagram of a Hypothetical Signaling Pathway:
Caption: Hypothetical signaling pathway inhibited by the compound.
3.2. Cellular Phenotypic Assays
The inhibition of a key signaling pathway should result in a measurable cellular phenotype.
-
Protocols:
-
Anti-proliferative Assay (MTT or CellTiter-Glo®): Measures the compound's effect on cell viability and proliferation.[5]
-
Apoptosis Assay (Annexin V/PI staining): Determines if the compound induces programmed cell death.
-
Cell Cycle Analysis (Propidium Iodide staining and flow cytometry): Assesses if the compound causes arrest at a specific phase of the cell cycle.
-
-
Data Presentation:
| Assay | EC50 (µM) |
| Anti-proliferation (Cell Line X) | 0.5 |
| Apoptosis Induction (Cell Line X) | 0.8 |
Conclusion
While the precise mechanism of action for "this compound" remains to be publicly elucidated, its chemical structure is highly suggestive of a role as a kinase inhibitor. The in-depth technical guide presented here outlines a robust, logical, and self-validating experimental workflow to investigate this hypothesis. By systematically progressing from broad-based screening to detailed molecular and cellular characterization, researchers can definitively establish the mechanism of action for this and other novel chemical entities. This structured approach, grounded in established methodologies, ensures scientific integrity and provides the comprehensive data package required for advancing a compound in the drug discovery pipeline.
References
- Hennessy, E. J., & Lui, Q. (2023). The Discovery and Development of Kinase Inhibitors as Approved Medicines. Journal of Medicinal Chemistry.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[4]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.[2]
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.[3]
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry.[1]
- Unraveling the Structure-Activity Relationship of 2-Chloro-N-quinolin-5-yl-benzamide Analogs: A Compar
Sources
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" solubility data
An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the aqueous solubility of the compound This compound . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring a robust and reliable assessment of this critical physicochemical property.
Introduction: The Central Role of Solubility in Drug Viability
The journey of a new chemical entity (NCE) from a laboratory discovery to a clinical candidate is fraught with challenges, many of which originate from suboptimal physicochemical properties. Among these, aqueous solubility is a paramount parameter.[1][2] It dictates a compound's concentration in biological fluids, directly influencing its absorption, distribution, and ultimately, its bioavailability and therapeutic efficacy.[1][3] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, making it a primary hurdle for formulation scientists.[3][4]
This compound (Molecular Formula: C₁₀H₁₃ClN₂O₃S, Molecular Weight: 276.74 g/mol ) is a sulfonamide derivative.[5][6] Its structure, featuring a polar morpholine sulfonyl group, a hydrogen-bonding phenylamine moiety, and a lipophilic chlorophenyl ring, presents a complex solubility profile that requires careful experimental characterization. Insufficient solubility can compromise biological assays, lead to poor in vivo performance, and create significant roadblocks during formulation development.[4][7] Therefore, an early and accurate determination of its solubility is not merely a data collection exercise; it is a critical step in risk mitigation for the entire development program.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Understanding the two primary types of solubility measurements is fundamental to designing appropriate experiments and correctly interpreting the results.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[8][9] This method is rapid and well-suited for high-throughput screening (HTS) in early discovery.[10] However, because the process starts with a dissolved compound, it can lead to the formation of supersaturated solutions, often yielding a higher apparent solubility value than the true equilibrium state.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (typically 24 hours or more) until the concentration of the dissolved compound is stable.[7][11] This measurement is crucial for lead optimization and pre-formulation studies as it represents the maximum concentration achievable under thermodynamic equilibrium.[7]
The choice between these assays is context-dependent, as illustrated in the workflow below.
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol: Kinetic Solubility via Shake-Flask Method
This assay is designed for rapid assessment and is common in early drug discovery. The core principle involves precipitating the compound from a DMSO solution into an aqueous buffer and measuring the remaining dissolved concentration.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM).
-
Rationale: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, serving as the standard vehicle for compound libraries in HTS.[8]
-
-
Assay Plate Preparation:
-
In duplicate, add 2 µL of the 20 mM DMSO stock solution to the wells of a 96-well microplate. This results in a nominal final concentration of 200 µM when 198 µL of buffer is added.
-
Rationale: Running duplicates is essential for ensuring the reproducibility of the results.
-
-
Incubation:
-
Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well. The final DMSO concentration should be 1%.
-
Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.
-
Rationale: A 1-2 hour incubation is standard for kinetic assays, allowing for precipitation to occur without necessarily reaching full thermodynamic equilibrium.[10] pH 7.4 is chosen to mimic physiological conditions.
-
-
Separation of Undissolved Compound:
-
After incubation, filter the samples using a solubility filter plate (e.g., 0.45 µm pore size).
-
Rationale: Filtration is critical to separate any precipitated solid from the saturated aqueous solution, ensuring that only the dissolved compound is quantified.[9]
-
-
Quantification (LC-MS/MS):
-
Prepare a calibration curve by diluting the 20 mM DMSO stock solution in a 50:50 mixture of acetonitrile and water to known concentrations (e.g., from 0.1 µM to 50 µM).
-
Analyze the filtered samples and calibration standards using a validated LC-MS/MS method.
-
Rationale: LC-MS/MS provides high sensitivity and selectivity, allowing for accurate quantification even for compounds with low solubility or poor UV absorbance.[12]
-
Protocol: Thermodynamic Solubility via Shake-Flask Method
This assay determines the true equilibrium solubility and is vital for later-stage development. It requires starting with the solid material and allowing sufficient time to reach equilibrium.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound (e.g., 1 mg) into a glass vial.
-
Rationale: Starting with excess solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.[11] Using the solid form avoids artifacts from DMSO co-solvent effects.
-
-
Incubation:
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Seal the vial and agitate it in a thermomixer or on a vial roller system at a constant temperature (e.g., 25°C or 37°C) for 24 hours.[11]
-
Rationale: A 24-hour incubation is generally sufficient for most compounds to reach thermodynamic equilibrium.[11] Constant agitation ensures maximal interaction between the solid and the solvent.
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Rationale: Complete removal of all solid material is paramount for accurate measurement of the dissolved fraction.
-
-
Quantification (HPLC-UV or LC-MS/MS):
-
Prepare a calibration curve using the solid compound dissolved in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Analyze the filtered aqueous samples against the calibration curve using a validated HPLC-UV or LC-MS/MS method.
-
Rationale: HPLC-UV is a robust quantification method if the compound has a suitable chromophore. LC-MS/MS is used for higher sensitivity or to overcome matrix effects.[7]
-
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely. The following table provides a template for summarizing the experimental results.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Compound | This compound | This compound |
| Assay Method | Shake-Flask from DMSO Stock | Shake-Flask from Solid |
| Buffer System | PBS, pH 7.4 | PBS, pH 7.4 |
| Incubation Time | 2 hours | 24 hours |
| Temperature | 25°C | 25°C |
| Final DMSO (%) | 1% | 0% |
| Solubility (µg/mL) | [Experimental Value] | [Experimental Value] |
| Solubility (µM) | [Calculated Value] | [Calculated Value] |
Interpretation:
-
General Guideline: For drug discovery compounds, a solubility goal is often >60 µg/mL.[9]
-
Low Solubility (<10 µg/mL): This is a significant red flag. Such compounds are likely to have poor absorption and bioavailability, may precipitate in in vitro assays, and will present major formulation challenges.
-
Moderate Solubility (10-60 µg/mL): These compounds may be developable, but will likely require formulation enhancement techniques.
-
High Solubility (>60 µg/mL): These compounds have a lower risk of solubility-related development issues.
-
Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility. A large difference can indicate a high propensity for the compound to form supersaturated solutions, which can sometimes be leveraged in formulation but also poses a risk of precipitation in vivo.
Factors Influencing the Solubility of Sulfonamides
The solubility of this compound, like other sulfonamides, is not a fixed value but is influenced by several factors:
-
pH: The phenylamine and sulfonamide groups are ionizable. The solubility of sulfonamides generally increases with pH as the weakly acidic sulfonamide moiety deprotonates to form a more soluble salt.[13] It is advisable to measure solubility at different pH values (e.g., pH 2.0, pH 6.5, pH 7.4) to understand its behavior in different physiological environments like the stomach and intestine.
-
Co-solvents: The use of co-solvents can significantly alter solubility. While useful for formulation, it's important to understand the compound's intrinsic aqueous solubility first. The extended Hildebrand solubility approach has been used to model the complex solubility profiles of sulfonamides in various solvent mixtures.[14]
-
Crystal Form (Polymorphism): The thermodynamic solubility is dependent on the crystal lattice energy of the solid form. Different polymorphs or an amorphous form of the same compound can exhibit different solubilities.
Conclusion
Determining the aqueous solubility of This compound is a foundational step in its evaluation as a potential drug candidate. This guide outlines a robust, tiered approach, beginning with rapid kinetic assessment for early screening and progressing to a definitive thermodynamic measurement for lead optimization and pre-formulation. By employing these validated protocols and understanding the theoretical principles behind them, researchers can generate high-quality, reliable data. This enables informed decision-making, helps identify potential liabilities early, and ultimately increases the probability of successfully developing a safe and effective therapeutic.
References
- Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638-642. [Link]
- Petruș, C., & Avram, S. (2020). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara – The Proceedings of the Romanian Academy, Series A, 21(2), 159-164. [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- BioDuro. (n.d.). ADME Solubility Assay.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]
- Whyte, B. (2023).
- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
- protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Del-Villar, E., & McLaughlin, J. L. (1959). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- ResearchGate. (n.d.).
- Wen, H., & Morris, K. R. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-36. [Link]
- Jouyban-Gharamaleki, A., & Valaee, L. (2000).
- Applichem. (n.d.). This compound.
- P&S Chemicals. (n.d.). Product information, this compound.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. appchemical.com [appchemical.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. evotec.com [evotec.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Foreword
Molecular Structure and Key Features
This compound (CAS No. 99187-74-3) possesses a molecular formula of C10H13ClN2O3S and a molecular weight of approximately 276.74 g/mol .[1][2] The structure features a substituted benzene ring with three key functional groups: an amine (-NH2), a chloro (-Cl) group, and a morpholine-4-sulfonyl group. These groups dictate the molecule's electronic and chemical properties, each providing a distinct signature in spectroscopic analysis.
The relative positions of the substituents on the phenyl ring (chloro at C2, amine at C1, and sulfonyl at C5) create a specific electronic environment that influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy. The morpholine ring, with its chair conformation, adds complexity to the proton NMR spectrum due to the chemical and magnetic non-equivalence of its axial and equatorial protons.
Figure 1: Structure of this compound with atom numbering.
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. For the title compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method.
Expected Data:
-
Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the compound is expected to be protonated, primarily at the aniline nitrogen, to yield a pseudo-molecular ion [M+H]⁺.
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) will result in a characteristic isotopic cluster. The most prominent peaks will be for the [M+H]⁺ ion at m/z 277.04 (containing ³⁵Cl) and the [M+2+H]⁺ ion at m/z 279.04 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.
Table 1: Predicted MS Data
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₄ClN₂O₃S]⁺ | 277.0417 | Primary molecular ion with ³⁵Cl |
| [M+2+H]⁺ | [C₁₀H₁₄³⁷ClN₂O₃S]⁺ | 279.0388 | Isotope peak with ³⁷Cl |
| [M-C₄H₈NO]⁺ | [C₆H₆ClN₂O₂S]⁺ | 220.9787 | Loss of the morpholine ring |
| [M-SO₂C₄H₈N]⁺ | [C₆H₅ClN]⁺ | 126.0111 | Cleavage of the sulfonyl-morpholine bond |
Fragmentation Pathway: The primary fragmentation would likely occur at the C-S and S-N bonds, which are relatively weaker. The loss of the morpholine group or the entire morpholine-sulfonyl moiety are plausible fragmentation pathways under tandem MS (MS/MS) conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expected Key Absorptions:
-
N-H Stretching: The primary amine (-NH₂) will exhibit two characteristic sharp peaks in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
-
S=O Stretching: The sulfonamide group (-SO₂-) will show two strong absorption bands: one for asymmetric stretching around 1320-1360 cm⁻¹ and another for symmetric stretching around 1140-1180 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching will appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the morpholine ring will be observed as strong bands in the 2850-2960 cm⁻¹ region.
-
C-O-C Stretching: The ether linkage within the morpholine ring will produce a strong, characteristic C-O-C stretching band around 1115 cm⁻¹.
-
C-Cl Stretching: The C-Cl bond will have a stretching vibration in the fingerprint region, typically between 700-800 cm⁻¹.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3450 - 3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak | C-H Aromatic Stretch | Phenyl Ring |
| 2960 - 2850 | Strong | C-H Aliphatic Stretch | Morpholine Ring |
| 1620 - 1580 | Medium | C=C Aromatic Stretch | Phenyl Ring |
| 1500 - 1450 | Medium | N-H Bending | Primary Amine (-NH₂) |
| 1360 - 1320 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂N) |
| 1180 - 1140 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂N) |
| ~1115 | Strong | C-O-C Asymmetric Stretch | Morpholine Ether |
| 800 - 700 | Medium | C-Cl Stretch | Aryl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum is predicted to be recorded in a solvent like DMSO-d₆, which can exchange with the amine protons.
Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (δ 6.5-8.0 ppm). Their specific shifts are influenced by the electron-donating amine group and the electron-withdrawing chloro and sulfonyl groups.
-
H6: This proton is ortho to the electron-donating amine group and will be the most upfield, likely appearing as a doublet.
-
H4: This proton is meta to the amine and ortho to the strongly withdrawing sulfonyl group, making it significantly downfield, likely appearing as a doublet of doublets.
-
H3: This proton is ortho to the chloro group and meta to the sulfonyl group, also appearing downfield as a doublet.
-
-
Amine Protons (2H): The -NH₂ protons will likely appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it could be in the δ 5.0-6.0 ppm range.
-
Morpholine Protons (8H): The morpholine ring protons typically show two distinct signals.
-
-CH₂-N- (4H): The four protons on the carbons adjacent to the nitrogen are deshielded by the sulfonyl group and will appear further downfield, likely as a triplet around δ 2.8-3.2 ppm.
-
-CH₂-O- (4H): The four protons on the carbons adjacent to the oxygen will be further downfield due to the electronegativity of oxygen, appearing as a triplet around δ 3.6-3.9 ppm.
-
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Integration | Predicted Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-Aromatic | 3H | 6.8 - 7.8 | m | - | Signals from the substituted phenyl ring. |
| NH₂ | 2H | 5.5 - 6.5 | br s | - | Labile protons of the primary amine. |
| H-Morpholine (O-CH₂) | 4H | 3.6 - 3.9 | t | ~4.7 | Protons adjacent to the morpholine oxygen. |
| H-Morpholine (N-CH₂) | 4H | 2.8 - 3.2 | t | ~4.7 | Protons adjacent to the sulfonylated nitrogen. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Predicted Chemical Shifts:
-
Aromatic Carbons (6C): The chemical shifts will be spread over the δ 110-150 ppm range. The carbon attached to the amine group (C1) will be shielded, while the carbons attached to the chloro (C2) and sulfonyl (C5) groups will be deshielded.
-
Morpholine Carbons (4C): The two sets of methylene carbons in the morpholine ring will be distinct.
-
-CH₂-O-: These two carbons will be downfield, typically around δ 65-70 ppm.
-
-CH₂-N-: These two carbons, adjacent to the nitrogen of the sulfonamide, will be upfield relative to the C-O carbons, likely around δ 45-50 ppm.
-
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Predicted Shift (δ ppm) | Rationale |
|---|---|---|
| C-Aromatic | 115 - 150 | 6 distinct signals for the substituted phenyl ring. |
| C-Morpholine (O-CH₂) | 65 - 70 | Carbons adjacent to the morpholine oxygen. |
| C-Morpholine (N-CH₂) | 45 - 50 | Carbons adjacent to the sulfonamide nitrogen. |
Integrated Spectroscopic Workflow
The structural confirmation of this compound is a multi-step, synergistic process where each technique provides complementary information.
Figure 2: Workflow for the complete spectroscopic characterization of the target compound.
Standard Experimental Protocols
6.1 Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the probe for the specific sample.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H).
6.2 Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to determine the optimal ionization.
-
Data Analysis: Identify the [M+H]⁺ or [M-H]⁻ ion and compare the exact mass to the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of chlorine.
6.3 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Collection: Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By integrating the expected data from MS, IR, and NMR spectroscopy, researchers can establish a robust analytical framework for confirming the synthesis and purity of this compound. The predicted data serves as a reliable benchmark for comparison against experimentally acquired spectra, demonstrating the power of applying fundamental scientific principles to structural elucidation challenges in chemical and pharmaceutical development.
References
- Appchem. This compound | 99187-74-3.
Sources
A Technical Guide to the Safe Laboratory Handling of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Disclaimer: This document is intended as a technical guide for trained research, scientific, and drug development professionals. The recommendations herein are based on an analysis of the compound's chemical structure and data from analogous compounds. As no specific, verified Safety Data Sheet (SDS) for 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine was readily available at the time of publication, a conservative approach assuming significant potential hazards is mandated. Users must conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
Introduction
This compound is a substituted aromatic amine containing key functional groups—a chlorinated phenylamine core and a morpholine sulfonyl moiety—that make it a valuable building block in medicinal chemistry and drug discovery. Compounds with these structural motifs are common in the synthesis of pharmacologically active agents.[1] However, the very features that impart chemical reactivity also necessitate a thorough understanding of its potential hazards to ensure safe handling.
This guide provides a comprehensive framework for the safe use, storage, and disposal of this compound in a laboratory setting. Given the absence of specific toxicological data, the safety protocols outlined below are derived from a structural hazard assessment, treating the compound with the caution required for a new chemical entity (NCE) with unknown toxicological properties.
Section 1: Inferred Hazard Identification and Classification
A risk assessment based on the primary functional groups of this compound—chlorinated aromatic amine and a sulfonyl derivative—suggests that the compound should be handled as potentially hazardous. Aromatic amines and sulfonyl-containing compounds can exhibit a range of toxicities.[1][2] The morpholine group itself is a common scaffold, but its derivatives can carry hazards.[3]
Based on data from structurally related compounds, a precautionary GHS classification is summarized below.
| Hazard Class (Inferred) | Pictogram | Signal Word | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[4] | |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[4][5] | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage. | |
| Skin Sensitization | Warning | H317: May cause an allergic skin reaction.[4] |
Causality Behind Hazard Identification:
-
Chlorinated Aromatic Amines: This class of compounds is known for potential toxicity, including skin irritation and sensitization.[2][6] The presence of the aniline-like structure demands caution.
-
Sulfonyl Moiety: While often well-tolerated in final drug products, reactive sulfonyl intermediates (like sulfonyl chlorides) are corrosive and potent irritants.[7] By extension, related sulfonamides should be handled carefully to avoid skin and eye contact.
Section 2: Exposure Controls & Personal Protection
A multi-layered approach to exposure control is critical. The hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE), provides a robust framework for safety.
Caption: Hierarchy of controls for handling potent compounds.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory must be well-ventilated with a minimum of 6-12 air changes per hour.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the lab-specific SOP.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the final barrier against exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield.[5] | Protects against splashes and airborne particles. Given the potential for severe eye damage, standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Provides splash protection for incidental contact. For extended handling, double-gloving is recommended. Always inspect gloves before use. |
| Body Protection | Chemical-resistant lab coat (fully buttoned) with long sleeves. | Protects skin from accidental contact. |
| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or emergencies, a NIOSH-approved respirator with P100 particulate filters may be necessary.[3] | Ensures protection if engineering controls fail or are unavailable. |
Section 3: Safe Handling and Storage Protocol
Adherence to a strict, step-by-step protocol minimizes risk during routine laboratory operations.
Caption: Workflow for weighing and preparing solutions.
Step-by-Step Handling Procedure:
-
Preparation: Before retrieving the compound, don all required PPE. Prepare the fume hood by verifying airflow, cleaning the work surface, and laying down absorbent bench paper.
-
Weighing: Perform all weighing operations inside the fume hood. Use a microbalance with a draft shield if available. Avoid creating dust by handling the solid gently.
-
Solution Preparation: To add the solid to a solvent, do not pour the dry powder. Instead, transfer the weigh boat or paper directly to the vessel. Add the solvent slowly to avoid splashing.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8] Follow any specific temperature requirements (e.g., +4°C, -20°C) if provided by the supplier.[9]
Section 4: Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
Caption: Decision flowchart for emergency response.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
Section 5: Disposal and Decontamination
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other streams.[11] Collect solid waste (contaminated gloves, weigh paper) and liquid waste (unused solutions) in separate, clearly labeled, and sealed containers.[12]
-
Containerization: Use chemically resistant containers designated for halogenated organic waste. The label must clearly state "Hazardous Waste" and list the full chemical name.[13]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local and national regulations.[14]
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with a suitable organic solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended. Dispose of the initial solvent rinse as hazardous waste.
References
- Sigma-Aldrich. Safety Data Sheet for 3,4-Dimethoxythiophene.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653388
- Tokyo Chemical Industry Co., Ltd. Product Information for 3,4-Dimethoxythiophene.URL: https://www.tcichemicals.com/US/en/p/D2728
- LookChem. CAS 51792-34-8, 3,4-Dimethoxythiophene.URL: https://www.lookchem.com/cas-517/51792-34-8.html
- BenchChem. A Comprehensive Technical Guide to the Safe Handling of 3,4-Dimethoxythiophene.URL: https://www.benchchem.com/product/b2349
- Fisher Scientific. Safety Data Sheet for 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride.URL: https://www.fishersci.com/store/msds?partNumber=AC379710010&productDescription=4-MORPHOLINOSULFONYL+CHLORIDE%2C+9&vendorId=VN00032119
- Thermo Fisher Scientific. Safety Data Sheet for 2-Amino-4-chloro-5-methylbenzene sulfonic acid.URL: https://www.thermofisher.
- TCI Chemicals. Safety Data Sheet for 3,4-Dimethoxythiophene.URL: https://www.tcichemicals.com/US/en/p/D2728
- Fisher Scientific. Safety Data Sheet for Sulfonamide.URL: https://www.fishersci.com/store/msds?partNumber=AC137110250&productDescription=SULFANILAMIDE+99%25+25GR&vendorId=VN00032119
- BenchChem. Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide.URL: https://www.benchchem.com/product/b8951
- Sigma-Aldrich. Safety Data Sheet for 4-(2-Aminoethyl)morpholine.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a55004
- Dartmouth College. Hazardous Waste Disposal Guide.URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide
- Redox. Safety Data Sheet Morpholine.URL: https://www.redox.com/product/morpholine/
- Difaem/EPN. A safety and chemical disposal guideline for Minilab users.URL: https://docplayer.net/222941011-A-safety-and-chemical-disposal-guideline-for-minilab-users.html
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.URL: https://www.ptb.de/cms/fileadmin/internet/publikationen/PTB-Mitteilungen/2014/mitt14_2_artikel/14_2_PTB-Mitteilungen_Artikel_Waste_Management.pdf
- ChemicalBook. Safety Data Sheet for MORPHOLINE-4-SULFONYL CHLORIDE.URL: https://www.chemicalbook.com/ProductMSDSDetailCB1333182_EN.htm
- MSF Medical Guidelines. Drug quality and storage.URL: https://medicalguidelines.msf.org/en/viewport/EssDrg/latest/drug-quality-and-storage-14889791.html
- Santa Cruz Biotechnology. Product Information for 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine.URL: https://www.scbt.com/p/2-4-ethoxy-phenoxy-5-morpholine-4-sulfonyl-phenylamine-1235467-54-9
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA).URL: https://www.ncbi.nlm.nih.gov/books/NBK470295/
- Singh, D. and Bansal, G. Synthesis of Morpholine Containing Sulfonamides. ResearchGate. URL: https://www.researchgate.net/publication/237554988_Synthesis_of_Morpholine_Containing_Sulfonamides_Introduction_of_Morpholine_Moiety_on_Amine_Functional_Group
- Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate. PMC - PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8785367/
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols.URL: https://www.ncbi.nlm.nih.gov/books/NBK154238/
Sources
- 1. researchgate.net [researchgate.net]
- 2. VERSION HISTORY - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ufz.de [ufz.de]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. ic.ptb.de [ic.ptb.de]
Unlocking the Potential of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine: A Technical Guide for Researchers
Introduction: Deconstructing a Molecule of Interest
In the landscape of modern drug discovery, the strategic design and exploration of novel chemical entities are paramount. The compound 2-chloro-5-(morpholine-4-sulfonyl)-phenylamine presents itself as a molecule of significant interest, not due to a wealth of existing direct research, but because of the inherent potential suggested by its distinct structural motifs. This technical guide serves as an in-depth exploration of the plausible research applications of this compound, grounded in the established biological activities of its constituent chemical functionalities: a substituted phenylamine core, a sulfonamide linker, and a morpholine ring. While direct data on this specific molecule is limited, by examining structurally analogous compounds, we can extrapolate and propose compelling avenues for investigation.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It will not only outline potential therapeutic areas but also provide the fundamental scientific rationale and detailed experimental frameworks to empower the scientific community to unlock the therapeutic promise of this compound and its derivatives.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 99187-74-3 |
| Molecular Formula | C10H13ClN2O3S |
| Molecular Weight | 276.74 g/mol |
Section 1: Potential as a Kinase Inhibitor
The architecture of this compound strongly suggests its potential as a kinase inhibitor. The morpholine ring is a well-established privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties like solubility, metabolic stability, and target engagement.[1][2] The sulfonamide group can act as a hydrogen bond acceptor, and the substituted phenylamine core can be tailored to fit into the ATP-binding pocket of various kinases.
Scientific Rationale: A Scaffold for Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer.[3] The general structure of many kinase inhibitors involves a heterocyclic core that occupies the adenine region of the ATP-binding site, with substituents that extend into adjacent hydrophobic pockets.
The morpholine moiety in our lead compound is particularly noteworthy. It is found in several approved and investigational kinase inhibitors. For instance, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine containing a morpholino group have been identified as potent inhibitors of Aurora kinases.[4] Furthermore, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) features a piperazine ring, a close structural relative of morpholine, highlighting the utility of such six-membered heterocycles in this therapeutic space.[5][6]
The sulfonamide linkage provides a flexible and synthetically tractable point for modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity against specific kinases.
Proposed Research Workflow for Kinase Inhibitor Profiling
The following workflow outlines a systematic approach to evaluate the kinase inhibitory potential of this compound.
Caption: A streamlined workflow for the systematic evaluation of a compound's kinase inhibitory activity.
Experimental Protocols
This protocol is designed to measure the inhibitory effect of a compound on the activity of a specific kinase by quantifying the amount of ADP produced.[7]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 2: Potential as an Antibacterial Agent
The sulfonamide functional group is the cornerstone of a major class of antibacterial drugs. These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8][9][10] The presence of this pharmacophore in this compound makes it a prime candidate for investigation as a novel antibacterial agent.
Scientific Rationale: Targeting Bacterial Folic Acid Synthesis
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The sulfonamide moiety mimics p-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively binding to the enzyme, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and division.[11]
The morpholine group can influence the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for antibacterial efficacy.[8][12] Studies on other morpholine-containing sulfonamides have demonstrated their potential as antibacterial agents.[8][11][12] For instance, 4-(Phenylsulfonyl) morpholine has been shown to modulate the activity of conventional antibiotics against multi-drug resistant bacterial strains.[9]
Proposed Research Workflow for Antibacterial Activity Assessment
A logical progression for evaluating the antibacterial potential of the target compound is outlined below.
Caption: A systematic workflow for the discovery and characterization of a novel antibacterial agent.
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound (test compound)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
This assay can be used to investigate if the compound's mechanism of action involves the inhibition of DNA metabolism, a common pathway for antibacterial agents.[13][14]
Materials:
-
Bacterial biosensor strain (e.g., E. coli with a recA promoter-GFP fusion)
-
Growth medium
-
Test compound
-
Known DNA metabolism inhibitor (e.g., ciprofloxacin) as a positive control
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Culture Preparation: Grow the biosensor strain to the mid-logarithmic phase.
-
Assay Setup: In a 96-well plate, add the bacterial culture to wells containing serial dilutions of the test compound.
-
Incubation: Incubate the plate under appropriate conditions for a set period (e.g., 2-4 hours).
-
Fluorescence Measurement: Measure the fluorescence (e.g., GFP signal) in each well using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence indicates the induction of the SOS response, suggesting that the compound may be inhibiting DNA metabolism.
Conclusion and Future Directions
This compound is a compound with significant, yet underexplored, potential. Based on a thorough analysis of its structural components, this guide proposes two primary avenues for research: kinase inhibition and antibacterial activity. The provided workflows and experimental protocols offer a robust framework for initiating these investigations.
Future research should focus on the synthesis of a focused library of analogs to establish structure-activity relationships (SAR). Modifications to the phenylamine ring, substitution on the morpholine, and exploration of alternative linkers to the sulfonamide will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in determining the ultimate therapeutic value of this promising chemical scaffold.
References
- A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria. Antimicrobial Agents and Chemotherapy. [Link]
- Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria, 46(5). [Link]
- Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
- Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine.
- Cell-Based Screening in Antibacterial Discovery.
- Synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesulphonyl chlorides. Journal of Chemical Society of Nigeria. [Link]
- Cell-based Bioluminescent High-Throughput Screening Methods in Antibacterial Drug Discovery. Helda - University of Helsinki. [Link]
- Assay Development for Protein Kinase Enzymes.
- Cell-Based Anti-Infective Assays. Microbiologics. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- A Cell-Based Screening Assay for rRNA-Targeted Drug Discovery. Semantic Scholar. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- (PDF) Morpholines. Synthesis and Biological Activity.
- Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. PubMed. [Link]
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Kabale University Library. [Link]
- US5968934A - Morpholine derivatives and their use as therapeutic agents.
- US3154544A - Substituted morpholines.
- US 2013/0203752 A1 - (12)
- US-11465992-B2 - Sulfonamide Carboxamide Compounds.
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]
- US5250534A - Pyrazolopyrimidinone antianginal agents.
- Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
- Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]
- The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines. PubMed. [Link]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 12. Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
The Strategic deployment of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine," hereafter referred to as CMSP, has emerged as a versatile and highly valuable scaffold. This technical guide delves into the core attributes of CMSP, elucidating its role as a cornerstone in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors.
CMSP possesses a unique trifecta of functional groups: a reactive chloro group, a nucleophilic amino group, and a physiochemically influential morpholine-4-sulfonyl moiety. This distinct arrangement allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex heterocyclic systems. The morpholine group, in particular, is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and target binding affinity. This guide will provide a comprehensive overview of the key reactions where CMSP serves as a pivotal starting material, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is crucial for predicting its reactivity and behavior in a synthetic sequence. While specific experimental data for CMSP is not extensively published, we can infer its properties from its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 276.75 g/mol | Calculated from the molecular formula C10H13ClN2O3S. |
| LogP | ~1.5 - 2.5 | The presence of the lipophilic chlorophenyl ring is balanced by the polar morpholine and sulfonyl groups. |
| pKa (aniline) | ~2-3 | The electron-withdrawing nature of the chloro and sulfonyl groups significantly reduces the basicity of the aniline nitrogen. |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF). Limited solubility in nonpolar solvents and water. | The combination of aromatic and polar functional groups dictates this solubility profile. |
| Reactivity Centers | 1. C-Cl bond: Electrophilic site for cross-coupling. 2. -NH2 group: Nucleophilic site for acylation, alkylation, and cyclization. 3. Sulfonyl group: Generally inert, acts as a directing group and property modifier. | The electronic nature of the substituents governs the reactivity of each functional group. |
Core Synthetic Applications of CMSP
The strategic positioning of the chloro and amino groups on the phenyl ring makes CMSP an ideal substrate for a variety of powerful synthetic transformations. This section will explore the most significant of these, providing detailed protocols and mechanistic insights.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The chloro group of CMSP is a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are prevalent in many kinase inhibitors. In this reaction, the chloro group of CMSP is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of CMSP with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of 2-chloroanilines.[1][2]
Materials:
-
This compound (CMSP) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add CMSP (1.0 mmol, 276.75 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add [Pd(dppf)Cl₂] (0.03 mmol, 21.9 mg) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of diarylamines and N-aryl heterocycles. The chloro group of CMSP can be readily displaced by a variety of amines under palladium catalysis.
Experimental Protocol: Buchwald-Hartwig Amination of CMSP with Morpholine
This protocol is adapted from a well-established procedure for the amination of aryl chlorides.[3][4]
Materials:
-
This compound (CMSP) (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.015 mmol, 8.6 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (2.0 mmol, 192.2 mg).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add CMSP (1.0 mmol, 276.75 mg) and morpholine (1.5 mmol, 130.7 µL) to the reaction mixture.
-
Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired diarylamine.
Synthesis of Quinazoline Scaffolds: Building the Core of Kinase Inhibitors
The quinazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5] CMSP is an excellent starting material for the synthesis of substituted quinazolines, leveraging the reactivity of its amino group.
Experimental Protocol: Synthesis of a 6-(Morpholine-4-sulfonyl)-quinazoline Derivative
This protocol is a representative example based on general methods for quinazoline synthesis from 2-aminoanilines.[6][7][8]
Materials:
-
This compound (CMSP) (1.0 equiv)
-
Triethyl orthoformate (3.0 equiv)
-
Ammonium acetate (5.0 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine CMSP (1.0 mmol, 276.75 mg), triethyl orthoformate (3.0 mmol, 0.50 mL), and ammonium acetate (5.0 mmol, 385.4 mg).
-
Add ethanol (10 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to obtain the 4-chloro-6-(morpholine-4-sulfonyl)quinazoline intermediate.
-
This intermediate can then be further functionalized, for example, by nucleophilic aromatic substitution with an appropriate aniline to yield a potent kinase inhibitor.
The Role of the Morpholine-4-Sulfonyl Group: More Than a Spectator
While the chloro and amino groups are the primary sites of reactivity, the morpholine-4-sulfonyl moiety plays a crucial, multifaceted role in the application of CMSP in drug discovery.
-
Modulation of Physicochemical Properties: The morpholine group is known to improve aqueous solubility and reduce lipophilicity, which are desirable properties for drug candidates. The sulfonyl group, being a strong hydrogen bond acceptor, can also enhance interactions with biological targets.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
-
Directing Group Effects: The electron-withdrawing nature of the sulfonyl group influences the reactivity of the aromatic ring, activating the chloro group towards nucleophilic aromatic substitution and directing electrophilic aromatic substitution to the ortho and para positions relative to the amino group (meta to the sulfonyl group).
-
Pharmacophore Element: In many kinase inhibitors, the morpholine moiety itself is a key part of the pharmacophore, making direct interactions with the target protein and contributing to binding affinity and selectivity.
Conclusion: A Versatile Building Block for a New Generation of Therapeutics
This compound (CMSP) is a strategically designed building block that offers a powerful combination of reactivity and desirable physicochemical properties. Its utility in the synthesis of complex heterocyclic systems, particularly the quinazoline scaffold central to many kinase inhibitors, makes it an invaluable tool for medicinal chemists and drug development professionals. The ability to perform selective cross-coupling reactions at the chloro position, coupled with the nucleophilicity of the amino group, provides a versatile platform for the rapid generation of diverse molecular libraries. As the demand for novel and effective therapeutics continues to grow, the strategic application of building blocks like CMSP will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
References
- Slavish, P. J., & Gellman, S. H. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 11(3), 665–668.
- Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Tokyo Chemical Industry Co., Ltd. (2021).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline.
- PubChem. (n.d.). 2-Chloro-5-methylaniline.
- BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-methyl-5-nitropyridine.
- Cui, J. R., et al. (2001). U.S. Patent No. 6,534,524 B1. Washington, DC: U.S.
- Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473–9485.
- Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Miner, J. N., et al. (2016). U.S.
- Patel, D. J., et al. (2014).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Saxty, G., et al. (2014). U.S. Patent No. 8,895,601 B2. Washington, DC: U.S.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Singh, D., & Kumar, R. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 710.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Bansal, G., & Kaur, K. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(3), 164-168.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine"
An In-depth Technical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine: Synthesis, Potential Biological Activity, and Future Perspectives
Foreword
The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. This guide delves into the scientific landscape surrounding this compound, a molecule that marries the established pharmacophoric features of a substituted phenylamine, a sulfonamide linker, and a morpholine moiety. While direct and extensive research on this specific entity is nascent, its structural components are well-represented in a multitude of bioactive agents. As a Senior Application Scientist, the objective of this document is to synthesize the available knowledge on related structures to construct a predictive and insightful guide for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route, hypothesize its biological activities based on compelling evidence from analogous compounds, and chart a course for future investigations. This guide is intended to be a foundational resource, sparking further inquiry and experimental validation of a promising, yet underexplored, chemical entity.
Molecular Architecture and Rationale for Interest
The structure of this compound is a deliberate amalgamation of chemical motifs with proven utility in drug discovery.
-
The Phenylamine Core: The substituted aniline core is a cornerstone of many therapeutic agents. The presence and position of the chloro and amino groups can significantly influence binding to biological targets and metabolic stability.
-
The Sulfonamide Linker: Sulfonamides are a class of compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
-
The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a vector for further chemical modification.[2] Its presence can also influence the overall conformation of the molecule, which is critical for target engagement.
The strategic combination of these three components suggests that this compound is a compelling candidate for investigation as a bioactive agent, particularly in the realm of oncology and kinase inhibition, where similar structures have shown considerable promise.
Synthesis and Characterization: A Proposed Pathway
A logical and efficient synthesis of this compound can be devised based on well-established synthetic methodologies for sulfonamide-containing compounds.[3]
Retrosynthetic Analysis
A plausible retrosynthetic approach involves the disconnection of the sulfonamide bond, leading back to 4-chloro-3-aminobenzenesulfonyl chloride and morpholine. The sulfonyl chloride can be derived from 2-chloroaniline through chlorosulfonylation, with a necessary protection/deprotection strategy for the amino group.
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-chlorophenyl)acetamide
To a solution of 2-chloroaniline (1 eq.) in glacial acetic acid, acetic anhydride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold water, and dried to afford N-(2-chlorophenyl)acetamide.
Step 2: Synthesis of 4-chloro-3-(acetylamino)benzenesulfonyl chloride
N-(2-chlorophenyl)acetamide (1 eq.) is added portion-wise to chlorosulfonic acid (5 eq.) at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. The mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-chloro-3-(acetylamino)benzenesulfonyl chloride.
Step 3: Synthesis of N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide
To a solution of 4-chloro-3-(acetylamino)benzenesulfonyl chloride (1 eq.) in a suitable solvent such as dichloromethane, morpholine (2.2 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide.
Step 4: Synthesis of this compound
N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide (1 eq.) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is refluxed for 4 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, this compound.
Predicted Biological Activity and Mechanism of Action
While direct biological data for this compound is scarce in the public domain, a strong case for its potential as a kinase inhibitor and anticancer agent can be built upon the activities of structurally related molecules.
The Kinase Inhibitor Hypothesis
The 2-anilinopyrimidine and quinazoline scaffolds are classic pharmacophores for kinase inhibitors. [4][5]The anilino group often occupies the ATP-binding site of kinases, with substituents on the aniline ring modulating potency and selectivity. The sulfonamide moiety in our target molecule can be viewed as a bioisostere for other groups found in known kinase inhibitors, participating in crucial hydrogen bonding interactions within the kinase hinge region.
Evidence from Structurally Related Compounds
Numerous studies have demonstrated the potent anticancer and kinase inhibitory activities of compounds bearing the chloro-phenyl-sulfonamide-morpholine scaffold. For instance, derivatives of 2-chloro-4-anilinoquinazoline have shown significant antiproliferative activity against various cancer cell lines. [6]Furthermore, sulfonamide-containing compounds have been investigated as inhibitors of various kinases, including Src/Abl and PI3K. [1][7]
| Compound Class | Biological Target/Activity | Reported IC50/EC50 Values | Reference |
|---|---|---|---|
| 2-Chloro-4-anilinoquinazolines | Anticancer (various cell lines) | 0.13 nM - 1.81 µM | [6] |
| 4-Morpholino-2-phenylquinazolines | PI3K p110alpha inhibitor | 2.0 nM | [7] |
| Thiazole-carboxamides | Dual Src/Abl kinase inhibitor | Potent antiproliferative activity | [1] |
| Bipyridine-sulfonamides | Plasmodium falciparum PI(4)K inhibitor | 0.9 nM | [8] |
| Indole-carboxamides | Dishevelled 1 (DVL1) inhibitor | 0.49 µM | [9]|
This table presents data for structurally related compounds to infer the potential activity of the target molecule.
Hypothesized Mechanism of Action: Kinase Inhibition
We hypothesize that this compound acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a protein kinase. The phenylamine core would likely anchor the molecule in the adenine-binding pocket, while the morpholine-sulfonyl moiety could extend into the solvent-exposed region or interact with the ribose-phosphate binding site, contributing to both potency and selectivity.
Caption: Hypothesized mechanism of action via RTK inhibition.
Future Directions and Therapeutic Potential
The true potential of this compound can only be unlocked through rigorous experimental validation. The following steps are recommended for future research:
-
Synthesis and Structural Confirmation: The proposed synthetic route should be executed, and the final compound's structure and purity must be unequivocally confirmed using modern analytical techniques.
-
In Vitro Biological Evaluation:
-
Antiproliferative Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
-
Kinase Profiling: A broad kinase panel assay is crucial to identify the specific kinase(s) inhibited by the compound and to assess its selectivity.
-
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. Modifications could include:
-
Varying the substitution pattern on the phenyl ring.
-
Replacing the morpholine with other cyclic amines.
-
Altering the linker between the phenyl ring and the sulfonamide.
-
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be evaluated in animal models of cancer to assess their therapeutic efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound represents a molecule of considerable interest for drug discovery, strategically designed from pharmacologically validated building blocks. While direct experimental data remains to be published, a robust hypothesis for its synthesis and biological activity as a kinase inhibitor with anticancer potential can be formulated based on a wealth of information from structurally analogous compounds. This technical guide provides a foundational framework for initiating research into this promising molecule, outlining a clear path from synthesis to biological evaluation. It is our hope that this document will serve as a catalyst for further investigation, ultimately leading to the development of novel and effective therapeutic agents.
References
- [Reference on quinoline-5-sulfonamides]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Al-Ostath, A., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 12(48), 31257-31273. [Link]
- [Reference on anticancer quinoxalines]
- [Reference on a novel sulfonyl-based small molecule]
- Bansal, G., & Singh, D. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- [Reference on morpholines synthesis and biological activity]
- [Reference on recent updates on the synthesis of bioactive quinoxaline-containing sulfonamides]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
- Sabbatino, F., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1334. [Link]
- Wang, Z., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
- Williams, P. J., & Bowser, J. R. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(40), 5557-5559. [Link]
- [Reference on synthesis and evaluation of the biological activity of new 4-(2-chloroacetyl)
- [Reference on process for preparing 2-chloro-5-formyl benzene sulphonic acid]
- [Reference on three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- [Reference on drug design strategies, modes of action, synthesis and industrial challenges behind trifluoromethyl
- [Reference to a commercial vendor]
- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]
- [Reference on Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays]
- Liang, X., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. European Journal of Medicinal Chemistry, 188, 112012. [Link]
- [Reference on Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a compound identified by CAS number 99187-74-3. While publicly available information on the specific discovery and detailed biological activity of this molecule is limited, its structural features—a substituted phenylamine and a morpholine sulfonamide—suggest its role as a key intermediate in synthetic and medicinal chemistry. This document outlines a plausible synthetic pathway, details its physicochemical characteristics, and explores potential applications based on the established properties of its constituent chemical moieties. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Physicochemical Properties
This compound is a substituted aromatic amine containing a sulfonamide linkage to a morpholine ring. The presence of a chloro group, an amine, and a morpholine sulfonamide suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic profiles.[1] Sulfonamides are a well-established class of compounds with a broad range of biological activities.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99187-74-3 | Commercially Available |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | Commercially Available |
| Molecular Weight | 276.74 g/mol | Commercially Available |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred |
| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point. | Inferred |
| Solubility | Predicted to have moderate solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water. The morpholine group may confer some aqueous solubility. | Inferred |
Plausible Synthetic Pathway and Experimental Protocol
While the specific historical synthesis of this compound is not extensively documented in public literature, a plausible and efficient synthetic route can be devised based on established chemical principles for the formation of sulfonamides. The most logical approach involves the reaction of a suitably substituted benzenesulfonyl chloride with morpholine, followed by the reduction of a nitro group to the corresponding amine.
A likely starting material for this synthesis is 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction would proceed in two key steps:
-
Sulfonamide Formation: Reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine to form 4-(4-chloro-3-nitrophenylsulfonyl)morpholine.
-
Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-chloro-3-nitrophenylsulfonyl)morpholine
-
To a stirred solution of morpholine (2.2 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0-5 °C in an ice bath, add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-chloro-3-nitrophenylsulfonyl)morpholine.
Step 2: Synthesis of this compound
-
Dissolve the 4-(4-chloro-3-nitrophenylsulfonyl)morpholine (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be employed.[3]
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, the catalyst (if used) is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure. If an acidic workup was used, the product is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound.
-
Further purification, if necessary, can be performed by column chromatography or recrystallization.
Potential Applications in Research and Development
Given its structure, this compound is likely utilized as an intermediate in the synthesis of more complex molecules with potential biological activity. The primary amine group serves as a versatile handle for a variety of chemical transformations, including amide bond formation, alkylation, and diazotization reactions.
As a Precursor for Kinase Inhibitors
The aniline substructure is a common feature in many kinase inhibitors. The primary amine of this compound could be reacted with various heterocyclic systems to generate compounds for screening against different kinases. The morpholine sulfonamide moiety could act as a key pharmacophoric element, potentially interacting with the solvent-exposed regions of the kinase active site and improving the overall physicochemical properties of the final molecule.
In the Development of Novel Antibacterial Agents
The sulfonamide group is historically significant in the development of antibacterial drugs. While the era of classical sulfa drugs has been largely superseded, the sulfonamide moiety continues to be incorporated into novel antimicrobial agents. This compound could serve as a scaffold for the synthesis of new sulfonamide derivatives with potential activity against resistant bacterial strains.
As a Building Block in Materials Science
Aromatic amines are also used in the synthesis of polymers and functional materials. The reactivity of the amine group could be exploited to incorporate this molecule into larger polymeric structures, potentially imparting specific properties due to the presence of the chloro and morpholine sulfonamide groups.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The toxicological properties of this specific compound have not been extensively reported, so it should be treated as potentially hazardous. A material safety data sheet (MSDS) should be consulted before handling.
Conclusion
This compound, while not a widely studied end-product itself, represents a valuable chemical intermediate. Its synthesis is achievable through standard, well-understood chemical transformations. The combination of a reactive primary amine, a solubilizing morpholine group, and a directing chloro substituent makes it a versatile building block for the creation of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the derivatives of this compound may uncover novel bioactive agents.
References
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (2004). E-Journal of Chemistry.
- Synthesis of New Sulfonamide Derivatives-Phenyl. (2017). Der Pharmacia Lettre.
- Sulfonamides.
- Synthesis of Morpholines. (2013). Russian Journal of Organic Chemistry.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience.
Sources
The Strategic Design and Therapeutic Potential of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – represents a cornerstone of efficient therapeutic development. The morpholine ring is a quintessential example of such a scaffold, prized for its advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] When incorporated into a phenylamine backbone and further functionalized, as in the case of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine , a molecule of significant therapeutic interest emerges. This technical guide provides an in-depth exploration of this core structure, its derivatives, and analogs, offering a roadmap for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the synthetic rationale, structure-activity relationships (SAR), and potential mechanisms of action, underpinned by detailed experimental protocols and data-driven insights.
Section 1: The Core Moiety - Physicochemical Properties and Synthetic Strategy
The this compound core is characterized by a unique interplay of its constituent functional groups. The chlorine atom at the 2-position and the morpholine-4-sulfonyl group at the 5-position of the phenylamine ring are critical determinants of the molecule's electronic and conformational properties, which in turn govern its biological activity.
Proposed Synthesis of this compound
A robust and regioselective synthesis is paramount for the exploration of this chemical space. While a definitive, single-pot synthesis may not be readily available in the literature, a plausible and efficient multi-step route can be proposed based on established organic chemistry principles.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol:
Step 1: Acetylation of 4-Chloroaniline
-
To a stirred solution of 4-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to yield N-(4-chlorophenyl)acetamide.
Step 2: Chlorosulfonylation of N-(4-chlorophenyl)acetamide
-
In a fume hood, cautiously add N-(4-chlorophenyl)acetamide (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0°C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours.
-
Cool the mixture and pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated 4-acetamido-3-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
Step 3: Reaction with Morpholine
-
Dissolve 4-acetamido-3-chlorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
To this solution, add morpholine (1.1 eq) and a base like triethylamine (1.2 eq) at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chloro-3-(morpholinosulfonyl)phenyl)acetamide.
Step 4: Hydrolysis
-
Reflux the N-(4-chloro-3-(morpholinosulfonyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6N HCl) for 4-6 hours.[4]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Section 2: Derivatives and Analogs - Expanding the Chemical Space
The core structure of this compound serves as a versatile template for the generation of a library of derivatives and analogs with diverse pharmacological profiles.
Key Modification Points and Their Rationale
Logical Relationship of Structural Modifications:
Caption: Key points for structural modification on the core scaffold.
-
The Phenylamine Moiety: The primary amine group is a key site for derivatization to amides, ureas, or for incorporation into heterocyclic ring systems. These modifications can modulate the compound's hydrogen bonding capacity and overall lipophilicity.
-
The Aromatic Ring: Introduction of additional substituents on the phenyl ring can influence electronic properties and steric interactions with the target protein.
-
The Morpholine Ring: Replacement of the morpholine ring with other heterocycles (e.g., piperidine, piperazine) can alter the compound's solubility and basicity.[5]
-
The Sulfonyl Linker: While the sulfonamide group is a well-tolerated and stable linker, its replacement with bioisosteres such as a carboxamide could be explored.[6]
Representative Analogs and Their Potential Biological Activities
While specific biological data for this compound is not extensively reported in the public domain, the activities of structurally related compounds provide valuable insights into the potential therapeutic applications of its derivatives.
| Analog Class | Potential Therapeutic Area | Rationale and Supporting Evidence |
| Quinoline-based Analogs | Anticancer | The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives of 2-morpholino-4-anilinoquinoline have shown potent activity against cancer cell lines like HepG2.[7] |
| Benzamide Derivatives | Kinase Inhibition | The N-aryl benzamide motif is a common feature in many kinase inhibitors. Structure-activity relationship studies on related compounds suggest that the amide linker is a crucial hydrogen bonding element for interaction with target proteins.[5] |
| Sulfonamide-containing Heterocycles | Antibacterial, Antimalarial, Antineoplastic | The sulfonamide group is a key component in many clinically used drugs. Quinazoline sulfonamides have demonstrated a broad spectrum of anti-infective and anticancer activities.[8] |
| General Morpholine Derivatives | Neurodegenerative Diseases, Anti-inflammatory | The morpholine ring is present in numerous drugs targeting the central nervous system and inflammatory pathways.[1][9] |
Section 3: Biological Evaluation and Mechanism of Action
A systematic biological evaluation is crucial to elucidate the therapeutic potential and mechanism of action of novel derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.
Kinase Inhibition Assays
Given the prevalence of the core scaffold in known kinase inhibitors, assessing the inhibitory activity against a panel of relevant kinases is a logical step.
General Workflow for Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Postulated Mechanism of Action
Based on the structural motifs present in the this compound core and the known activities of its analogs, several potential mechanisms of action can be hypothesized:
-
Kinase Inhibition: The phenylamine and sulfonamide groups can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding pocket of various kinases.
-
Disruption of Protein-Protein Interactions: The rigid aromatic core with its appended functional groups could sterically hinder the formation of protein complexes crucial for disease progression.
-
Modulation of Signaling Pathways: As seen with related compounds, derivatives could impact key cellular signaling pathways such as those involved in cell cycle regulation and apoptosis.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. Its synthetic tractability and the wealth of knowledge surrounding the biological activities of its constituent moieties provide a solid foundation for rational drug design. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds with potent and selective activity. Further mechanistic studies will be crucial to validate the predicted targets and pathways, ultimately paving the way for the clinical development of this exciting class of molecules.
References
- Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed. (2024-02-05).
- An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).
- US Patent 5,124,328 - Morpholine derivatives compositions and use.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate.
- [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines].
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate. (2004-05).
- US Patent 9,340,541 - Preparation of nematocidal sulfonamides.
- Morpholines. Synthesis and Biological Activity - ResearchGate. (2013-02).
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024-01-19).
- Synthesis of 2-nitro-5-chloroaniline - PrepChem.com.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020-11-25).
- Preparation of sulfonamides from N-silylamines - PMC - NIH.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14).
- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR.
- Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed.
- Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - NIH. (2024-01-23).
- Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. (2023-04-30).
- US Patent Application 20030153767 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Structure activity relationship of the synthesized compounds - ResearchGate.
Sources
- 1. US3154544A - Substituted morpholines - Google Patents [patents.google.com]
- 2. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 10. Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride (EVT-1741401) | 1170556-70-3 [evitachem.com]
Theoretical studies on "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine"
An In-Depth Technical Guide to the Theoretical Investigation of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. As a sulfonamide derivative, this molecule belongs to a class of compounds with significant pharmacological history and continued relevance in drug discovery.[1][2] Theoretical studies offer a powerful, cost-effective strategy to elucidate its electronic, structural, and interactive properties, thereby accelerating research and development efforts. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights and detailed methodologies grounded in established scientific principles.
Molecular Profile and Physicochemical Properties
Before embarking on complex computational studies, it is crucial to establish the fundamental physicochemical profile of the target molecule. This compound is a substituted aniline containing a sulfonamide linkage to a morpholine ring. These features suggest potential for hydrogen bonding (via the amine and sulfonyl oxygens) and specific steric and electronic influences from the chloro- and morpholine-sulfonyl substituents.
Data Presentation: Physicochemical Properties
| Property | Value (Predicted/Calculated) | Significance in Drug Development |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | Defines elemental composition and exact mass. |
| Molecular Weight | 276.74 g/mol | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 85.99 Ų | Key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coeff.) | 1.5 - 2.0 | Indicates lipophilicity, affecting solubility, membrane permeability, and metabolic stability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 (from O=S=O, Morpholine-O, Morpholine-N) | Multiple sites for forming hydrogen bonds, contributing to binding affinity. |
Note: Values are estimated using standard computational algorithms and provide a baseline for further theoretical and experimental validation.
Quantum Chemical Analysis via Density Functional Theory (DFT)
Expertise & Experience: The first step in a deep theoretical analysis is to understand the molecule in isolation. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for this purpose.[3] It provides a robust balance of accuracy and computational cost for calculating the electronic structure and properties of medium-sized organic molecules.[4][5] The choice of functional and basis set is critical; for sulfonamides, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to yield results in good agreement with experimental data for geometry and vibrational spectra.[6][7]
Trustworthiness: The protocol below is a self-validating system. A frequency calculation is included not only to predict spectroscopic data but, critically, to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies). This ensures the structural data used in subsequent analyses is reliable.
Objective
To determine the ground-state optimized geometry, electronic properties (molecular orbitals, electrostatic potential), and vibrational frequencies of this compound. This data is foundational for understanding the molecule's intrinsic reactivity and stability.
Experimental Protocol: DFT Calculation
-
Initial Structure Generation:
-
Draw the 2D structure of the molecule in a molecular editor (e.g., GaussView, Avogadro).
-
Convert the 2D structure to a 3D conformation using a generic force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Software: Gaussian 09/16, ORCA, PySCF.[8]
-
Method: Density Functional Theory (DFT).[3]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good description of both structure and energetics for many organic systems.
-
Basis Set: 6-311++G(d,p). This triple-split valence basis set includes diffuse functions (++) on heavy atoms and hydrogens to accurately model non-covalent interactions and polarization functions (d,p) to allow for orbital shape flexibility.[6][7]
-
Environment: Gas phase or implicit solvent model (e.g., PCM for water) to simulate a more realistic environment.[5]
-
Execution: Run the optimization calculation until the forces on the atoms converge, indicating a stationary point on the potential energy surface has been found.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: Confirm the absence of imaginary frequencies. The presence of one or more would indicate a saddle point (transition state) rather than a stable minimum, requiring re-optimization.
-
-
Property Analysis:
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.[7]
-
Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the charge distribution on each atom.
-
Visualization: DFT Workflow
Caption: Workflow for DFT analysis of a small organic molecule.
Predicting Biological Interactions via Molecular Docking
Expertise & Experience: While DFT reveals intrinsic properties, molecular docking predicts how a molecule might interact with a biological target, typically a protein.[9][10] This structure-based drug design technique is pivotal for hit identification and lead optimization.[11] The process involves sampling numerous positions and orientations (poses) of the ligand in the protein's binding site and ranking them using a scoring function.[9][12] The choice of docking software (e.g., AutoDock, FlexX) and the preparation of both ligand and receptor are critical for obtaining meaningful results.[12]
Trustworthiness: A key validation step in any docking protocol is to re-dock the native ligand (if one exists in the crystal structure) into the binding site. A successful protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD), typically < 2.0 Å. This confirms that the chosen parameters and search space are appropriate for the system.
Objective
To predict the preferred binding mode, orientation, and affinity of this compound within the active site of a hypothetical or known protein target (e.g., a kinase, carbonic anhydrase).
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Use the DFT-optimized structure of the molecule as the starting point.
-
Assign atomic charges (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand file in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential components: water molecules, co-solvents, and any existing ligands.
-
Add polar hydrogens, as they are crucial for hydrogen bonding but often omitted in crystal structures.
-
Assign atomic charges to the protein atoms.
-
Save the prepared receptor file.
-
-
Binding Site Definition (Grid Generation):
-
Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand or from published literature.
-
Define a 3D grid box that encompasses the entire binding pocket. The size of this box defines the search space for the docking algorithm.
-
-
Docking Execution:
-
Algorithm: Choose a search algorithm (e.g., a Lamarckian Genetic Algorithm is used in AutoDock).[12] Set the exhaustiveness parameter, which controls the extent of the conformational search. A higher value increases the chance of finding the best pose but requires more computational time.
-
Execution: Run the docking simulation. The software will generate a set of possible binding poses, each with a corresponding binding affinity score (e.g., in kcal/mol).
-
Results Analysis:
-
Rank the poses based on their binding affinity scores. The lowest energy score typically represents the most favorable predicted binding mode.[10]
-
Visually inspect the top-ranked poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
Compare the interactions with those of known inhibitors to validate the binding mode.
-
Visualization: Molecular Docking Workflow
Caption: General workflow for a protein-ligand docking experiment.
Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations
Expertise & Experience: Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of the protein-ligand complex.[14][15] MD is essential for validating docking poses, as an initially high-scoring pose may prove unstable in a dynamic, solvated environment.[11][16]
Trustworthiness: The protocol's integrity relies on proper system equilibration. Before the production run, the system undergoes energy minimization and then gradual heating and pressure stabilization (NVT and NPT ensembles). This ensures the simulation starts from a relaxed, energetically favorable state, preventing artifacts and ensuring the subsequent trajectory is physically meaningful. Analysis of Root Mean Square Deviation (RMSD) of the protein backbone during equilibration confirms that the system has reached a stable state.
Objective
To evaluate the stability of the top-ranked binding pose obtained from molecular docking. This involves simulating the protein-ligand complex in a realistic aqueous environment to observe its dynamic behavior and confirm the persistence of key binding interactions.
Experimental Protocol: MD Simulation
-
System Preparation:
-
Input: Use the best-ranked protein-ligand complex from docking.
-
Force Field: Choose an appropriate force field (e.g., CHARMM36, AMBER) for the protein and generate parameters for the ligand (e.g., using CGenFF or antechamber).[16]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization on the entire system using the steepest descent algorithm to remove any steric clashes or unfavorable geometries introduced during the setup.[16]
-
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Ensemble (Isothermal-Isobaric): Stabilize the system's pressure to 1 bar while maintaining the target temperature. This ensures the correct density of the simulation box. The equilibration phase typically runs for several nanoseconds.
-
-
Production Run:
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time to assess overall structural stability. A stable, converging RMSD indicates a stable complex.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation. Their persistence is a strong indicator of a stable binding mode.
-
Data Presentation: MD Simulation Parameters
| Parameter | Typical Value/Method | Rationale |
|---|---|---|
| Force Field | CHARMM36 / AMBER | Widely validated for protein and small molecule simulations. |
| Water Model | TIP3P | A standard, computationally efficient explicit water model. |
| Box Type | Cubic / Triclinic | Defines the periodic boundary conditions for the simulation. |
| Minimization | Steepest Descent | Efficiently removes initial high-energy clashes. |
| Ensemble (Production) | NPT (300 K, 1 bar) | Simulates conditions of constant temperature and pressure, mimicking a biological environment. |
| Simulation Time | 100 ns | A common timescale to observe the stability of a ligand in a binding pocket. |
| Integration Timestep | 2 fs | Standard step size for biomolecular simulations with constrained hydrogen bonds. |
Visualization: MD Simulation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etflin.com [etflin.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 14. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a substituted aromatic amine containing a morpholine sulfonyl moiety. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with both the chloroaniline and morpholine sulfonamide functionalities. The presence of these groups imparts specific electronic and steric properties that can influence the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in drug development.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is established by its molecular structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | N/A |
| CAS Number | 99187-74-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [1][2] |
| Molecular Weight | 276.74 g/mol | [1] |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)Cl | N/A |
The structure of this compound, depicted below, features a central benzene ring substituted with a chlorine atom, an amine group, and a morpholine-4-sulfonyl group. The relative positions of these substituents are critical to its chemical reactivity and biological activity.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to a lack of extensive experimental data in publicly accessible literature, the following physicochemical properties have been predicted using well-established computational models. These values provide a valuable estimation for experimental design and interpretation.
| Property | Predicted Value | Method/Source |
| Melting Point | 155-165 °C | Estimation based on structurally similar compounds |
| Boiling Point | ~450 °C (decomposes) | Estimation based on structural fragments |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Predictive models (e.g., ALOGPS, XLogP3) |
| Aqueous Solubility | Low | General observation for similar aromatic sulfonamides |
| pKa (most acidic) | ~10-11 (Amine N-H) | Predictive models |
| pKa (most basic) | ~1-2 (Morpholine N) | Predictive models |
Causality Behind Predicted Properties:
-
Melting Point: The relatively high predicted melting point is attributed to the rigid aromatic core, the presence of polar sulfonyl and amine groups capable of hydrogen bonding, and the overall molecular symmetry, which favor a stable crystal lattice.
-
logP: The predicted logP value suggests a moderate lipophilicity. The chloro and aromatic components contribute to its lipophilic character, while the morpholine and sulfonamide groups enhance its hydrophilicity. This balance is often a desirable feature in drug candidates, influencing membrane permeability and solubility.
-
Solubility: The low aqueous solubility is expected due to the significant non-polar surface area of the aromatic ring and the chloro-substituent, which outweighs the hydrophilic contributions of the morpholine and sulfonamide moieties. Solubility is expected to be higher in polar organic solvents.
-
pKa: The aniline-like amine group is predicted to be weakly acidic due to the electron-withdrawing effects of the chloro and sulfonyl groups. The nitrogen atom in the morpholine ring is expected to be weakly basic, as the lone pair is involved in the sulfonamide bond, reducing its availability for protonation.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of 4-Amino-3-chlorobenzene-1-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Reagent Addition: Carefully add an excess of chlorosulfonic acid to the cooled flask.
-
Substrate Addition: Slowly add 2-chloroaniline to the chlorosulfonic acid with continuous stirring, maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid. The crude 4-amino-3-chlorobenzene-1-sulfonyl chloride can be dried and used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 4-amino-3-chlorobenzene-1-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Amine and Base Addition: Add morpholine (1.1 equivalents) to the solution, followed by a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct.
-
Reaction Progression: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and the expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.5-7.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.
-
Morpholine Protons: The eight protons of the morpholine ring will likely appear as two distinct multiplets, each integrating to four protons. The protons adjacent to the oxygen atom will be deshielded and appear at a higher chemical shift (typically δ 3.6-3.8 ppm) compared to the protons adjacent to the nitrogen atom (typically δ 3.0-3.2 ppm).
-
Amine Protons: The two protons of the amine group will appear as a broad singlet in the region of δ 4.0-5.0 ppm. The chemical shift of this peak is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-150 ppm). The chemical shifts will be influenced by the attached substituents.
-
Morpholine Carbons: Two signals are expected for the morpholine ring carbons. The carbons adjacent to the oxygen will appear at a higher chemical shift (typically δ 65-70 ppm) than the carbons adjacent to the nitrogen (typically δ 45-50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H (Amine) | Stretching (likely two bands for primary amine) |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1620-1580 | C=C (Aromatic) | Stretching |
| 1350-1300 & 1170-1150 | S=O (Sulfonamide) | Asymmetric and Symmetric Stretching |
| 1150-1050 | C-O-C (Ether in Morpholine) | Stretching |
| 800-700 | C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 276.04) is expected. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the morpholine ring, cleavage of the sulfonyl group, and loss of the chloro substituent.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, the following precautions are recommended based on the known hazards of its constituent functional groups, namely aromatic amines and sulfonyl derivatives.[3][4][5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Aromatic amines are a class of compounds that can range in toxicity, with some being known or suspected carcinogens.[3][4][5][6][7] The toxicological properties of this compound have not been extensively studied, and it should be handled with care.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical characteristics of this compound, drawing upon both established chemical principles and predictive computational methods. While experimental data for this specific compound is limited, the information presented herein offers a solid foundation for researchers. The proposed synthesis provides a practical starting point for its preparation, and the predicted analytical data will be invaluable for its characterization. As with any compound in early-stage research, further experimental validation of these properties is crucial for its advancement in drug discovery and development pipelines.
References
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Accessed January 10, 2026. [Link].
- Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. PubMed. Accessed January 10, 2026. [Link].
- SOME AROMATIC AMINES AND RELATED COMPOUNDS. IARC Publications. Accessed January 10, 2026. [Link].
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Aromatic Amines Group - information sheet. Canada.ca. Accessed January 10, 2026. [Link].
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. Accessed January 10, 2026. [Link].
- AROMATIC AMINES Chemical Fact Sheet. CENSWPA. Accessed January 10, 2026. [Link].
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Accessed January 10, 2026. [Link].
- Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health. Accessed January 10, 2026. [Link].
- Morpholines. Synthesis and Biological Activity.
- Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides. PubMed. Accessed January 10, 2026. [Link].
- Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Accessed January 10, 2026. [Link].
- This compound | 99187-74-3. Appchem. Accessed January 10, 2026. [Link].
- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Accessed January 10, 2026. [Link].
- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. National Institutes of Health. Accessed January 10, 2026. [Link].
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Accessed January 10, 2026. [Link].
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. One moment, please... [censwpa.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 6. Aromatic Amines Group - information sheet - Canada.ca [canada.ca]
- 7. publications.iarc.who.int [publications.iarc.who.int]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a key building block in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations necessary for successful and safe execution.
Introduction
This compound is an important intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, including the chloroaniline and morpholine sulfonamide moieties, are prevalent in molecules targeting a range of therapeutic areas. A reliable and well-characterized synthetic route is therefore essential for researchers engaged in the development of novel therapeutics. This guide presents a robust two-step synthesis commencing from the readily available starting material, 2-chloroaniline. The synthesis involves an initial chlorosulfonation followed by a nucleophilic substitution with morpholine.
Synthesis Overview
The synthesis of this compound is accomplished in two primary stages:
-
Chlorosulfonation of 2-Chloroaniline: The synthesis begins with the electrophilic aromatic substitution of 2-chloroaniline using chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring, yielding 4-chloro-3-aminobenzenesulfonyl chloride.
-
Sulfonamide Formation: The resulting sulfonyl chloride intermediate is then reacted with morpholine in the presence of a base to form the desired this compound.
Caption: Overall synthesis pathway for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | ≥98% | Sigma-Aldrich |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C)
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
PART 1: Synthesis of 4-Chloro-3-aminobenzenesulfonyl chloride
Rationale: This step involves the direct chlorosulfonation of 2-chloroaniline. The reaction is conducted at low temperatures to control the reactivity of chlorosulfonic acid and to favor the desired para-substitution to the amino group. The amino group is a strong activating group and directs the incoming electrophile (the chlorosulfonyl group) to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom, substitution at the para position is favored.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroaniline (10.0 g, 78.4 mmol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (27.4 g, 235.2 mmol, 3.0 equiv.) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.[1][2][3]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature and stir for another 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude 4-chloro-3-aminobenzenesulfonyl chloride under vacuum. The product can be used in the next step without further purification.
PART 2: Synthesis of this compound
Rationale: This step is a nucleophilic acyl substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 4-chloro-3-aminobenzenesulfonyl chloride (10.0 g, assumed ~44.0 mmol from the previous step) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine (6.7 g, 9.2 mL, 66.0 mmol, 1.5 equiv.) to the solution.
-
In a separate beaker, dissolve morpholine (4.2 g, 4.2 mL, 48.4 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL).
-
Add the morpholine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1 v/v).
-
Once the reaction is complete, wash the organic layer with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid.
Purification and Characterization
Purification:
The crude this compound can be purified by recrystallization.[1][2][4]
-
Dissolve the crude solid in a minimal amount of hot ethanol or an isopropanol-water mixture.[1][2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Results and Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Yield: The expected overall yield is in the range of 60-75%.
-
Melting Point: A sharp melting point should be observed for the purified product.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the morpholine ring, and the amine protons. The morpholine protons typically appear as two distinct multiplets around 3.0-3.8 ppm. The aromatic protons will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the carbons of the morpholine ring. The carbons adjacent to the oxygen and nitrogen in the morpholine ring will be deshielded and appear at a lower field.
-
FT-IR (cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹ respectively), and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃ClN₂O₃S, MW: 276.74 g/mol ). The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observable.
Safety Precautions
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic fumes.[1][2][3] Handle with extreme care and avoid contact with skin, eyes, and clothing. Ensure there is no water in the reaction setup. In case of a spill, neutralize cautiously with sodium bicarbonate before cleaning.
-
2-Chloroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Morpholine: Morpholine is a corrosive and flammable liquid.[5][6] Handle in a well-ventilated area and away from ignition sources.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided rationale for each step and the expected characterization data will aid in the successful execution and validation of the synthesis.
References
- Google Patents. (1957).
- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]
- Redox. (2022).
- Carl ROTH. (Date not available).
- PrepChem.com. (Date not available). Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]
- Organic Syntheses. (Date not available). Sulfanilyl chloride, N-acetyl-. [Link]
- National Center for Biotechnology Information. (Date not available). PubChem Compound Summary for CID 8034, Morpholine. [Link]
Sources
Topic: High-Fidelity Purification Strategies for 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
An Application Note and Protocol from the Senior Application Scientist
**Abstract
This document provides a comprehensive technical guide detailing validated protocols for the purification of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development and clinical applications, this guide moves beyond simple procedural lists to explain the underlying chemical principles that govern method selection and optimization. We present three primary, scalable purification methodologies: optimized recrystallization, high-resolution flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each protocol is designed as a self-validating system, incorporating in-process purity checks and troubleshooting guidance. This application note is intended for researchers, medicinal chemists, and process development scientists seeking to achieve the highest levels of purity for this and structurally related sulfonamide compounds.
Introduction: The Imperative for Purity
This compound is an aromatic sulfonamide derivative whose structural motifs are common in a variety of pharmacologically active agents. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical determinant of downstream reaction efficiency, biological activity, and ultimately, patient safety.[1][2] Even trace impurities can lead to unwanted side reactions, introduce toxicological risks, or alter the pharmacological profile of the final compound.
The objective of this guide is to equip the laboratory scientist with a robust, logical framework for purifying this specific molecule. We will explore the causality behind experimental choices, enabling the user to adapt these protocols to varying scales and impurity profiles.
Strategic Approach to Purification
The selection of an appropriate purification method is dictated by the initial purity of the crude material and the desired final purity specification. The following decision workflow provides a logical pathway for selecting the most efficient strategy.
Caption: Decision workflow for selecting the optimal purification method.
Method 1: Optimized Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid sample, leveraging differences in solubility between the target compound and contaminants.[3] The principle relies on dissolving the crude product in a minimum amount of a hot solvent, in which impurities are either highly soluble or insoluble, and allowing the desired compound to crystallize upon slow cooling, thereby excluding impurities from its crystal lattice.[3]
Rationale for Solvent Selection
The ideal solvent should fully dissolve the compound at its boiling point but exhibit poor solubility at room temperature or below. For sulfonamides, polar protic solvents are often effective.[4][5]
| Solvent System | Rationale & Observations |
| Isopropanol/Water (70-90%) | Primary Recommendation. Isopropanol provides good solvating power at high temperatures, while the addition of water as an anti-solvent drastically reduces solubility upon cooling, maximizing yield. This combination is highly effective for many sulfonamides.[4][5] |
| Ethanol | A viable alternative. The compound exhibits moderate solubility in hot ethanol and lower solubility upon cooling. Slower cooling is recommended to prevent premature precipitation.[6] |
| Ethyl Acetate | Can be effective but may require a larger solvent volume. Best for removing non-polar impurities. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar.
-
Solvent Addition: Add a small portion of the chosen solvent (e.g., 70% isopropanol) to the flask. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding the hot solvent dropwise until the solid is just completely dissolved. Causality Note: Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution, which is necessary for maximizing crystal recovery upon cooling.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.[4]
-
Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a thermally insulated surface (e.g., a cork ring). Slow cooling is essential for the formation of large, pure crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the solubility of the compound and maximize the yield of crystals.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting
-
"Oiling Out": If the compound separates as an oil, the solution is likely supersaturated or the melting point of the impure solid is below the solvent's boiling point. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4]
-
No Crystal Formation: The solution may not be sufficiently saturated. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a single seed crystal of the pure compound.[4]
Method 2: High-Resolution Flash Column Chromatography
For crude material with significant impurities or for separating compounds with similar polarities, flash column chromatography is the method of choice. This technique relies on the differential partitioning of the mixture's components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).
Principle of Separation
The compound's structure, featuring a polar sulfonamide and amine group alongside a less polar chlorophenyl ring, makes it well-suited for normal-phase chromatography on silica gel. Components are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.
Experimental Protocol
Caption: Step-by-step workflow for flash column chromatography.
-
Mobile Phase Selection (TLC):
-
Develop a suitable eluent system using analytical Thin Layer Chromatography (TLC).
-
Spot the crude mixture on a silica gel TLC plate.
-
Test solvent systems such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
The goal is to find a system where the target compound has an Rf (retention factor) of approximately 0.3-0.4, ensuring good separation from impurities.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel using the "slurry" method to ensure a homogenous, air-free packing, which is critical for high-resolution separation.
-
-
Sample Loading:
-
Dry Loading (Recommended): Pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This technique generally provides superior resolution.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be highly effective for separating compounds with varying polarities.[7]
-
Collect fractions of equal volume throughout the run.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Method 3: Preparative HPLC
For achieving the highest possible purity (>99.5%), especially for removing persistent isomers or trace impurities, preparative HPLC is the definitive technique.[1][8][9] It is a high-pressure, high-resolution liquid chromatography method designed for isolating and purifying compounds for demanding applications like pharmaceutical development.[2][10]
Method Development and Parameters
Method development begins at the analytical scale to identify optimal separation conditions before scaling up. A reversed-phase C18 column is typically the first choice for compounds of this nature.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5-10 µm particle size | Provides excellent retention and selectivity for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for the amine moiety by preventing tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Detection | UV at ~254 nm or ~280 nm | The aromatic rings provide strong UV absorbance for sensitive detection. |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 20 mm ID column) | Optimized for the best balance of resolution and run time. |
| Gradient | Start with a low % of B, ramp up to elute the compound (e.g., 10% to 95% B over 20-30 min) | A gradient ensures that all impurities are effectively separated from the main compound. |
| Loading | Dissolve sample in DMSO or mobile phase; load amount depends on column size and separation difficulty. |
Protocol Outline
-
Sample Preparation: Dissolve the partially purified compound in the minimum required volume of a strong solvent (like DMSO) or the initial mobile phase. Filter the solution through a 0.45 µm filter to remove particulates.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fractionation: Inject the sample and begin the run. Collect fractions based on the UV detector signal, using a fraction collector programmed to isolate the target peak.
-
Post-Processing: Combine the pure fractions as confirmed by analytical HPLC. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. If the compound is in an aqueous buffer, it can be recovered by lyophilization (freeze-drying) or liquid-liquid extraction.
Purity Verification
Post-purification analysis is a mandatory step to confirm the identity and quantify the purity of the final product.
| Technique | Purpose | Expected Result for Pure Sample |
| Analytical HPLC | Quantify purity (% area) | A single major peak, typically >99.5% purity. |
| ¹H and ¹³C NMR | Confirm chemical structure and identify impurities | Spectra consistent with the proposed structure; absence of signals from impurities. |
| Mass Spectrometry | Confirm molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |
| TLC | Quick qualitative check | A single spot with a consistent Rf value. |
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
- What is Preparative HPLC | Find Your Purific
- Gilson Preparative HPLC Systems | VERITY® LC Solutions.
- Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale | Organic Process Research & Development - ACS Public
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- The crystal landscape and cocrystallization of primary arom
- Preparative Chrom
- Principles in prepar
- Recrystalliz
- Sulfonamide purification process - US2777844A - Google P
- Crystalliz
Sources
- 1. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]
- 2. gilson.com [gilson.com]
- 3. Home Page [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparative Chromatography | Evotec [evotec.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a sulfonamide derivative containing a chlorinated phenyl ring and a morpholine moiety. As with any chemical entity in the drug development pipeline, comprehensive analytical characterization is paramount to ensure its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring data integrity and reliability.
The choice of analytical techniques is dictated by the structural features of the molecule: a primary aromatic amine, a sulfonamide group, a morpholine ring, and a chlorinated aromatic system. Each of these functional groups provides a handle for specific analytical methodologies. This guide will detail the application of chromatographic, spectroscopic, and thermal analysis techniques for a comprehensive understanding of the molecule's properties.
Physicochemical Properties (Predicted)
A preliminary understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Predicted Value | Source |
| Molecular Formula | C10H13ClN2O3S | [1][2] |
| Molecular Weight | 276.74 g/mol | [1][2] |
| pKa (most acidic) | ~8.5 (sulfonamide N-H) | Estimated based on similar sulfonamides |
| pKa (most basic) | ~2.5 (aniline N-H) | Estimated based on similar anilines |
| LogP | ~1.8 | Estimated |
| Melting Point | Not available | - |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its impurities, degradants, and starting materials.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of the target molecule. The combination of a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) provides excellent selectivity for a wide range of pharmaceutical compounds. UV detection is suitable as the aromatic ring and sulfonamide group are expected to have significant chromophores.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable buffer salt).
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
-
System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4]
Spectroscopic Characterization: Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing in-source fragmentation and providing a clear molecular ion peak.[5][6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Fragmentation Pattern:
Caption: Plausible ESI-MS fragmentation pathway.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Conditions: Use a rapid gradient on a short C18 column (e.g., 2.1 x 50 mm) to introduce the sample into the mass spectrometer.
-
MS Conditions (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Rationale: ¹H and ¹³C NMR are fundamental for structural elucidation. 2D NMR techniques like COSY and HSQC can be used to confirm assignments. The expected chemical shifts are based on the electronic environment of the protons and carbons.[7][8]
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Multiplicity | Chemical Shift (ppm) | Rationale |
| Aromatic CH | m | 6.8 - 7.5 | Deshielded by electron-withdrawing groups. |
| NH₂ | br s | ~5.0 - 6.0 | Exchangeable proton. |
| Morpholine CH₂ (next to N) | t | ~2.8 - 3.2 | Adjacent to electronegative nitrogen. |
| Morpholine CH₂ (next to O) | t | ~3.5 - 3.8 | Adjacent to highly electronegative oxygen. |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbons | Chemical Shift (ppm) | Rationale |
| Aromatic C-Cl | 115 - 125 | Shielded by halogen, but in an aromatic system. |
| Aromatic C-S | 130 - 140 | Attached to the sulfonyl group. |
| Aromatic C-N | 145 - 155 | Attached to the amine group. |
| Other Aromatic C | 110 - 130 | Standard aromatic region. |
| Morpholine C-N | 45 - 55 | Shielded compared to C-O. |
| Morpholine C-O | 65 - 75 | Deshielded by the oxygen atom. |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectra using appropriate software and assign the signals based on chemical shifts, coupling constants, and correlations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The sulfonamide, amine, and aromatic groups have characteristic vibrational frequencies.[9][10]
Expected Characteristic FT-IR Peaks:
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (doublet) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1360 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| C-N | Stretching | 1250 - 1350 |
| C-O-C (Morpholine) | Stretching | 1070 - 1150 |
| C-Cl | Stretching | 600 - 800 |
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the spectrum over the range of 4000 - 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and characterizing the solid-state properties of the compound.
Rationale for Method Selection
-
TGA measures the change in mass as a function of temperature, providing information on thermal stability, decomposition, and the presence of residual solvents or water.
-
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and polymorphism.[4]
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis.
Detailed Thermal Analysis Protocol
Instrumentation:
-
TGA instrument.
-
DSC instrument.
-
Aluminum pans.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp the pan for DSC analysis.
-
TGA Analysis:
-
Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow.
-
Expected Results:
-
TGA: A stable baseline is expected until the onset of decomposition. Significant weight loss will indicate thermal decomposition.
-
DSC: A sharp endothermic peak will indicate the melting point of the crystalline solid. The presence of multiple thermal events could suggest polymorphism or the presence of impurities.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic, spectroscopic, and thermal analysis methods is essential for unequivocally confirming the structure, determining the purity, and assessing the stability of this compound. Adherence to established guidelines such as ICH Q2(R1) and USP <621> is critical for ensuring the quality and reliability of the analytical data generated, which is a prerequisite for the successful advancement of any compound in the drug development process.
References
- Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. URL
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. URL
- Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group. URL
- Characterization of pharmaceuticals using thermal analysis.
- Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. URL
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. URL
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. URL
- Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Hindawi. URL
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. URL
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. URL
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. URL
- (a) Mass spectra of morpholine cation and fragment ions which are...
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. URL
- Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry. URL
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. URL
- FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
- Synthesis and characterization of some sulfonamide dervatives.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. URL
- 2-Chloro-5-(methylsulfonyl)aniline - Optional[1H NMR] - Chemical Shifts. SpectraBase. URL
- Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived
- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of...
- This compound. Appchem. URL
- Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence
- Morpholine. PubChem - NIH. URL
- 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine. Santa Cruz Biotechnology. URL
- Compound 2-chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide. Chemdiv. URL
- This compound synthesis. ChemicalBook. URL
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold in Kinase-Directed Drug Discovery
In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to this effort is the identification and utilization of "privileged scaffolds" – molecular frameworks that are pre-validated to interact with the highly conserved ATP-binding site of kinases. "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" has garnered significant attention as a key building block in this context. Its unique combination of a reactive aniline for straightforward coupling, a strategically positioned chloro group for modulating selectivity, and a morpholine-sulfonyl moiety for enhancing solubility and forming crucial hydrogen bonds, makes it an invaluable starting material for the synthesis of a new generation of kinase inhibitors.[1][2]
The sulfonamide group is a well-established pharmacophore in a multitude of FDA-approved drugs, contributing to their therapeutic efficacy through various mechanisms of action.[1] In the context of kinase inhibitors, the morpholine ring, in particular, is known to improve physicochemical properties and can form critical hydrogen bonds within the kinase hinge region, a key interaction for potent inhibition.[3][4] This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of "this compound" in the synthesis of kinase inhibitors. We will delve into its chemical properties, provide a detailed, field-proven representative synthetic protocol, and discuss the underlying principles that make this compound a cornerstone of contemporary kinase inhibitor design.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99187-74-3 | [5][6] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [5][6] |
| Molecular Weight | 276.74 g/mol | [6] |
| Appearance | Off-white to pale yellow solid (typical) | General chemical supplier information |
| Melting Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | General chemical knowledge |
| SMILES | Clc1ccc(cc1N)S(=O)(=O)N1CCOCC1 | [5] |
Safety and Handling Precautions:
While a specific, comprehensive safety data sheet (SDS) for "this compound" is not universally available, data from structurally related compounds, such as 2-chloroanilines and sulfonyl-anilines, suggest that it should be handled with care.[7][8][9]
-
Hazard Statements (Anticipated): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] Work in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Synthetic Application: A Representative Protocol for the Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor Scaffold
The primary amino group of "this compound" is a versatile handle for forming C-N bonds, a key step in the assembly of many kinase inhibitors. The following protocol details a representative synthesis of a 2,4-bis(arylamino)pyrimidine scaffold, a common core in numerous kinase inhibitors. This protocol is based on established Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) methodologies, which are widely employed in medicinal chemistry.[11][12][13]
Reaction Scheme:
Sources
- 1. fishersci.com [fishersci.com]
- 2. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. carlroth.com [carlroth.com]
- 10. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
"2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" as an intermediate in drug discovery
An Application and Protocol Guide for the Strategic Intermediate: 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This compound has emerged as a highly valuable intermediate, offering a convergence of key structural motifs that empower chemists to explore diverse chemical spaces and optimize drug-like properties. Its utility stems from the unique combination of a reactive aniline, a stabilizing and solubilizing morpholine-sulfonamide group, and a strategically placed chlorine atom.
The sulfonamide functional group is a cornerstone of medicinal chemistry, frequently employed as a bioisostere for carboxylic acids.[1][2] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate acidity to achieve optimal target engagement.[3][4][5] Specifically, the sulfonamide moiety can establish hydrogen bonding patterns similar to those of a carboxylate, while being more resistant to metabolic processes like glucuronidation that can plague carboxylic acid-containing drugs.[1][4]
The incorporation of a morpholine ring further enhances the molecule's value. Morpholine is a privileged heterocycle in central nervous system (CNS) drug discovery and beyond, often used to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[6] It can act as a hydrogen bond acceptor and its flexible conformation allows it to serve as a non-obtrusive scaffold, orienting other pharmacophoric elements for optimal interaction with a biological target.[6]
This guide provides a detailed examination of "this compound," from its synthesis to its application as a core intermediate in the construction of more complex, biologically active molecules. The protocols herein are designed to be robust and reproducible, while the accompanying scientific rationale provides insight into the critical parameters that ensure experimental success.
Part 1: Synthesis of the Core Intermediate
The most common and efficient route to synthesize this compound involves a two-step process starting from commercially available 4-chloro-3-nitrobenzenesulfonyl chloride. This process includes the formation of the sulfonamide followed by the selective reduction of the nitro group.
Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)morpholine
Causality and Rationale: This step involves a standard nucleophilic substitution on a sulfonyl chloride. Morpholine acts as the nucleophile. A non-nucleophilic base like pyridine is used to quench the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the morpholine starting material. Dichloromethane (DCM) is an excellent inert solvent for this reaction. The reaction is initiated at 0°C to control the initial exothermic reaction.
| Parameter | Value/Description |
| Reagents | 4-Chloro-3-nitrobenzenesulfonyl chloride, Morpholine, Pyridine |
| Stoichiometry | Sulfonyl chloride (1.0 eq), Morpholine (1.2 eq), Pyridine (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Aqueous wash with 1M HCl, followed by saturated NaHCO₃, and brine. |
| Purification | Recrystallization from ethanol or column chromatography. |
| Expected Yield | 85-95% |
Step-by-Step Methodology:
-
To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM at 0°C, add morpholine (1.2 eq) dropwise.
-
Add pyridine (1.5 eq) to the reaction mixture and allow it to warm to room temperature.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane) until the starting sulfonyl chloride spot disappears.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol to yield the product as a pale yellow solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of this compound
Causality and Rationale: The reduction of an aromatic nitro group in the presence of an aryl chloride is a common transformation. A metal-acid system like Zinc and HCl is a classic and cost-effective method for this reduction.[7] Zinc acts as the electron donor, and the acid provides the protons required for the reduction. This method is generally chemoselective, leaving the chloro and sulfonamide groups intact.
| Parameter | Value/Description |
| Reagents | 4-(4-Chloro-3-nitro-benzenesulfonyl)morpholine, Zinc powder, Hydrochloric acid (conc.) |
| Stoichiometry | Nitro compound (1.0 eq), Zinc powder (5.0 eq) |
| Solvent | Ethanol / Water mixture |
| Temperature | Reflux (approx. 80-90°C) |
| Reaction Time | 3-6 hours |
| Workup | Basification with NaOH or NH₄OH to precipitate the product. |
| Purification | Filtration and washing, or recrystallization if necessary. |
| Expected Yield | 75-90% |
Step-by-Step Methodology:
-
Suspend 4-(4-chloro-3-nitro-benzenesulfonyl)morpholine (1.0 eq) and zinc powder (5.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated HCl dropwise, maintaining a gentle reflux.
-
Self-Validation: Monitor the reaction by TLC until the starting material is fully consumed.
-
After completion, cool the reaction to room temperature and filter off the excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and basify carefully with a concentrated NaOH or NH₄OH solution until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the target intermediate.
-
Characterization: Confirm the structure and purity (>98%) via ¹H NMR, Mass Spectrometry, and HPLC analysis. The appearance of a broad singlet corresponding to the -NH₂ protons and the disappearance of the nitro-group signals in the aromatic region of the NMR spectrum are key indicators of success.
Part 2: Application in Drug Synthesis - Amide Coupling
The primary amine of this compound is a versatile synthetic handle, most commonly used for forming amide bonds. This reaction is central to the synthesis of numerous kinase inhibitors and other targeted therapies where the amide bond acts as a rigid linker or a key hydrogen-bonding motif.[8][9]
Workflow for Amide Bond Formation
Caption: General workflow for amide coupling with the target intermediate.
Protocol 3: General Procedure for HATU-Mediated Amide Coupling
Causality and Rationale: While carboxylic acids can be activated via conversion to acyl chlorides, this often requires harsh conditions. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and highly efficient alternative. HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the aniline. A hindered base like DIPEA (N,N-Diisopropylethylamine) is used as the acid scavenger, as its steric bulk prevents it from competing as a nucleophile. DMF is a polar aprotic solvent that effectively solubilizes the reactants.
| Parameter | Value/Description |
| Reagents | This compound, Carboxylic Acid, HATU, DIPEA |
| Stoichiometry | Aniline (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Workup | Aqueous quench followed by extraction with an organic solvent (e.g., Ethyl Acetate). |
| Purification | Silica gel column chromatography. |
| Expected Yield | 60-90% |
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in DMF to the activated mixture.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, pour the reaction mixture into water, which will often precipitate the crude product or prepare it for extraction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).
-
Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the formation of the amide bond and the accurate mass of the desired product.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Kaur, H., & Singh, J. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 13(14), 1305-1319.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 99-120.
- Parent, A., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2453-2460.
- Clayden, J., et al. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. RSC Drug Discovery Series, 1(1), 210-274.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- de Ruiter, B., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 629.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 99-120.
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 106, 117653.
- Applichem. (n.d.). This compound.
- Bansal, G., & Singh, D. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(3), 164-169.
- Semantic Scholar. (n.d.). Synthesis of Morpholine Containing Sulfonamides.
- MolPort. (n.d.). Compound 2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9315–9320.
- Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135.
- Saggioro, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3986–4005.
- Smith, M. B., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5333-5336.
- Angleys, M., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933.
- Liang, X., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. European Journal of Medicinal Chemistry, 188, 112012.
- CAS Common Chemistry. (n.d.). 3-Chloro-4-morpholinoaniline.
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- Guedes, G. P., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine: An Application Note
Abstract
This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing safety, scalability, and reproducibility. The synthesis is presented as a two-step process commencing with the chlorosulfonation of 2-chloroaniline to yield an intermediate sulfonyl chloride, which is subsequently reacted with morpholine. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines critical safety and handling procedures necessary for a successful scale-up campaign.
Introduction and Significance
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] The target molecule, this compound, incorporates this vital pharmacophore attached to a substituted aniline scaffold, making it a valuable building block for the synthesis of complex drug candidates. The morpholine moiety is often introduced to improve physicochemical properties such as solubility and to modulate biological activity.[3][4]
This document presents a robust and scalable two-step synthesis route. The chosen pathway is economical and relies on readily available starting materials, making it suitable for industrial production.
Overall Synthetic Strategy
The synthesis proceeds via two distinct chemical transformations:
-
Electrophilic Aromatic Substitution: 2-Chloroaniline is subjected to chlorosulfonation using an excess of chlorosulfonic acid to produce the key intermediate, 4-amino-3-chlorobenzenesulfonyl chloride.
-
Nucleophilic Acyl Substitution: The resulting sulfonyl chloride is then reacted with morpholine in the presence of a base to yield the final product, this compound.
This strategy is logical as it follows a well-established pathway for the synthesis of aromatic sulfonamides from anilines.[5]
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Safety First: Handling Highly Reactive Reagents
The primary hazard in this synthesis is the use of chlorosulfonic acid . It is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[6][7][8]
Mandatory Personal Protective Equipment (PPE):
-
Complete acid-resistant suit with hood.[6]
-
Chemical-resistant gloves (butyl rubber or Viton®) and boots.
-
Face shield and safety goggles.[7]
-
Respiratory protection, such as a self-contained breathing apparatus (SCBA), especially in case of spills or emergencies.[7][9]
Engineering Controls:
-
All operations must be conducted within a certified, high-performance chemical fume hood.[10]
-
A safety shower and eyewash station must be immediately accessible.[6]
-
Ensure all glassware is perfectly dry to prevent violent reactions.
Spill Management:
-
In case of a spill, evacuate the area.[7]
-
Do NOT use water.[8] Neutralize cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[7][9] Do not use combustible absorbents like sawdust.[7]
Detailed Experimental Protocols
Part 1: Synthesis of 4-Amino-3-chlorobenzenesulfonyl chloride (Intermediate)
This procedure is adapted from established methods for the sulfonation of chloroaniline derivatives.[11] The amino group of 2-chloroaniline is a strong ortho-, para-director. Due to steric hindrance from the chlorine atom, the sulfonation occurs predominantly at the para-position.[11]
Reaction Mechanism Overview:
Caption: Reaction scheme for the chlorosulfonation step.
Materials and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| 2-Chloroaniline | >99% Purity |
| Chlorosulfonic Acid | >99% Purity |
| Anhydrous Dichloromethane (DCM) | ACS Grade |
| 1000 mL Three-neck Round Bottom Flask | Dry |
| Mechanical Stirrer | |
| Addition Funnel | 250 mL, Pressure-equalizing |
| Reflux Condenser with Drying Tube |
| Ice-water Bath | |
Protocol:
-
Reactor Setup: In a fume hood, equip a dry 1000 mL three-necked round-bottom flask with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.[11]
-
Reagent Charging: Charge the flask with 2-chloroaniline (100 g, 0.784 mol) and anhydrous dichloromethane (500 mL). Stir the mixture until the aniline is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Chlorosulfonic Acid Addition: Slowly add chlorosulfonic acid (274 g, 2.35 mol, 3.0 eq.) dropwise via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. This is a highly exothermic reaction.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (2 kg). This step must be performed with extreme caution in a well-ventilated fume hood due to the evolution of HCl gas.
-
Product Precipitation: The sulfonyl chloride intermediate will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 250 mL) until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 40 °C to a constant weight. The intermediate should be used immediately in the next step as sulfonyl chlorides can be sensitive to moisture.
Part 2: Synthesis of this compound (Final Product)
This step involves the reaction of the sulfonyl chloride with a secondary amine (morpholine) in the presence of a base to neutralize the HCl generated during the reaction.[12]
Materials and Equipment:
| Reagent/Equipment | Specification |
|---|---|
| 4-Amino-3-chlorobenzenesulfonyl chloride | From Part 1 |
| Morpholine | >99% Purity |
| Triethylamine (TEA) | >99% Purity |
| Dichloromethane (DCM) | ACS Grade |
| 2000 mL Three-neck Round Bottom Flask | |
| Mechanical Stirrer | |
| Addition Funnel | 250 mL |
| Ice-water Bath | |
Protocol:
-
Reactor Setup: Set up a 2000 mL three-necked round-bottom flask with a mechanical stirrer and an addition funnel.
-
Reagent Charging: To the flask, add the dried 4-amino-3-chlorobenzenesulfonyl chloride (assuming ~80% yield from Part 1, ~142 g, 0.628 mol), dichloromethane (800 mL), and triethylamine (127 g, 1.26 mol, 2.0 eq.). Cool the mixture to 0-5 °C.
-
Morpholine Addition: In the addition funnel, prepare a solution of morpholine (60 g, 0.691 mol, 1.1 eq.) in dichloromethane (100 mL).
-
Reaction: Add the morpholine solution dropwise to the cooled reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
Completion: After the addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the sulfonyl chloride.
-
Work-up:
-
Wash the reaction mixture with 1M HCl (2 x 250 mL) to remove excess morpholine and triethylamine.
-
Wash with saturated sodium bicarbonate solution (250 mL).
-
Wash with brine (250 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification: The crude product can be purified by recrystallization.[13]
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the final product under vacuum at 50 °C.
Characterization: The identity and purity of the final product should be confirmed using standard analytical methods.[14]
| Method | Purpose |
|---|---|
| HPLC | Determine purity and monitor reaction progress. |
| ¹H and ¹³C NMR | Confirm the chemical structure. |
| Mass Spectrometry (MS) | Confirm the molecular weight. |
| Melting Point | Assess purity. |
Scale-Up Considerations
Scaling this synthesis requires careful attention to several factors:
-
Heat Management: The chlorosulfonation step is highly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with precise temperature control is mandatory. The rate of addition of chlorosulfonic acid must be carefully controlled to prevent a thermal runaway.
-
Quenching: The quenching of the chlorosulfonation reaction mixture onto ice is extremely hazardous on a large scale. A reverse quench (slowly adding the reaction mixture to a large volume of ice/water) with robust stirring and ventilation is essential.
-
Material Handling: Handling large quantities of chlorosulfonic acid requires specialized pumps and transfer lines.
-
Filtration and Drying: For larger batches, equipment such as a Nutsche filter-dryer would be more efficient for isolating and drying the intermediate and final product.
-
Solvent Selection: While DCM is used in this lab-scale protocol, for plant-scale production, alternative solvents with higher boiling points and better safety profiles might be considered.
References
- Benchchem. Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.
- DuPont. Chlorosulfonic Acid (CSA) Safety Precautions.
- ECHEMI. Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
- Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No.. (2019-01-07).
- International Chemical Safety Cards. ICSC 1039 - CHLOROSULFONIC ACID.
- CAMEO Chemicals - NOAA. CHLOROSULFONIC ACID.
- Google Patents. US3161675A - Process for preparing sulfonamide compounds.
- NIH - National Center for Biotechnology Information. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC. (2023-07-25).
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- Semantic Scholar. Synthesis of Morpholine containing Sulfonamides.
- Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
- OPUS. Analytical Methods. (2025-08-28).
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. Representative morpholine ring formation reactions.
- Google Patents. Sulfonamide purification process - US2777844A.
Sources
- 1. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 6. macro.lsu.edu [macro.lsu.edu]
- 7. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 8. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
Application Notes and Protocols for the Electrophilic Reactions of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine towards various electrophiles. As a substituted aniline, its reactivity is modulated by the interplay of the activating amino group and the deactivating chloro and morpholine-4-sulfonyl substituents. This document offers detailed application notes, mechanistic insights, and step-by-step protocols for key electrophilic transformations, including N-acylation, N-alkylation, and halogenation of the aromatic ring. Furthermore, the feasibility of aromatic sulfonylation is discussed. This guide is intended to equip researchers in medicinal chemistry and drug development with the practical knowledge to effectively utilize this versatile building block in the synthesis of novel compounds.
Introduction: Understanding the Reactivity of this compound
This compound is a unique trifunctionalized aromatic compound. The reactivity of this molecule in electrophilic substitution reactions is governed by the electronic and steric effects of its three substituents: the amino (-NH₂), chloro (-Cl), and morpholine-4-sulfonyl (-SO₂-morpholine) groups.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1]
-
Chloro Group (-Cl): Halogens are deactivating yet ortho, para-directing. The deactivation arises from their inductive electron withdrawal, while the directing effect is due to the donation of a lone pair of electrons through resonance.[2]
-
Morpholine-4-sulfonyl Group (-SO₂-morpholine): This is a strongly deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.
The interplay of these groups dictates the preferred sites of electrophilic attack. The amino group is the most powerful activating group and will primarily direct incoming electrophiles. However, the overall electron density of the ring is diminished by the chloro and sulfonyl groups, making electrophilic aromatic substitution reactions more challenging compared to simple anilines.
Regioselectivity of Electrophilic Aromatic Substitution:
The directing effects of the substituents on the aromatic ring of this compound are summarized below:
-
-NH₂ group (at C1): ortho-directing to C2 and C6, and para-directing to C4.
-
-Cl group (at C2): ortho-directing to C1 and C3, and para-directing to C5.
-
-SO₂-morpholine group (at C5): meta-directing to C2 and C6.
Considering the combined effects, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. The C2 position is already substituted with a chloro group. The C6 position is sterically hindered by the adjacent chloro group. Therefore, the C4 position is the most probable site for electrophilic aromatic substitution .
Caption: Structure of this compound.
Reactions at the Amino Group: N-Acylation and N-Alkylation
The lone pair of electrons on the nitrogen atom of the amino group makes it a primary site for reaction with electrophiles.
N-Acylation
N-acylation of anilines is a robust and widely used reaction to form amides. This transformation is often employed to protect the amino group or to introduce a new functional handle.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
Caption: General workflow for N-acylation.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the acetylation of this compound using acetyl chloride in the presence of a base.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a base such as pyridine or triethylamine (1.1 - 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 1-4 | 85-95 |
| Acetic Anhydride | Pyridine | DCM | RT | 2-6 | 80-90 |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 2-5 | 88-96 |
N-Alkylation
N-alkylation of anilines can be achieved using various methods, including reaction with alkyl halides or reductive amination. The presence of electron-withdrawing groups on the aniline ring can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the suspension and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography.
Data Presentation: N-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 75-85 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 70-80 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 80-90 |
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution
As discussed, the aromatic ring of this compound is deactivated towards electrophilic substitution. However, under appropriate conditions, reactions such as halogenation and potentially sulfonylation can be achieved.
Halogenation
Halogenation of the aromatic ring can be accomplished using various reagents. The regioselectivity will be dictated by the directing effects of the existing substituents.
Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where a halogen electrophile attacks the electron-rich aromatic ring.
Caption: General workflow for aromatic halogenation.
Protocol 3: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient and selective source of electrophilic bromine. The regioselectivity of the bromination of anilines with electron-withdrawing groups can be influenced by the solvent polarity.[3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DCM in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add NBS (1.0 - 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 2-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and effective iodinating agent for activated aromatic rings.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add NIS (1.0 - 1.2 eq) to the solution at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
Work-up the reaction as described in the bromination protocol (Protocol 3).
Aromatic Sulfonylation
Further sulfonylation of the aromatic ring is expected to be challenging due to the presence of two deactivating groups. However, modern catalytic methods may offer a viable route. Visible-light-mediated sulfonylation of anilines with sulfinate salts has been reported as a mild and effective method.[4][5]
Conceptual Protocol: Visible-Light-Mediated Sulfonylation
This protocol is based on literature procedures for the sulfonylation of anilines and would require optimization for the specific substrate.
Materials:
-
This compound
-
Sodium sulfinate salt (e.g., sodium benzenesulfinate)
-
Photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆)
-
Oxidant (e.g., potassium persulfate, K₂S₂O₈)
-
Acetonitrile/water solvent mixture
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), sodium sulfinate salt (1.5 - 2.0 eq), photoredox catalyst (1-5 mol%), and oxidant (2.0 eq).
-
Add a degassed mixture of acetonitrile and water (e.g., 10:1).
-
Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Friedel-Crafts Reactions: A Note of Caution
Anilines generally do not undergo Friedel-Crafts alkylation or acylation reactions.[4][6] The lone pair of electrons on the amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards electrophilic substitution. Given the already deactivated nature of the substrate, Friedel-Crafts reactions are not recommended for this compound.
Conclusion
This compound is a valuable building block with distinct reactivity at both the amino group and the aromatic ring. While the amino group readily undergoes N-acylation and N-alkylation, electrophilic aromatic substitution requires careful consideration of the directing effects of the substituents and the overall deactivation of the ring. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this compound in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Acetylation of 2-Chloroaniline. URL: https://www.benchchem.
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc03891g
- Quora. (2016). Why does aniline not undergo friedel crafts reaction?. URL: https://www.quora.com/Why-does-aniline-not-undergo-Friedel-Crafts-reaction
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone. URL: https://www.benchchem.com/application-notes/1000000000000189/application-notes-and-protocols-for-the-n-alkylation-of-2-amino-5-chloro-2-fluorobenzophenone
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. URL: https://www.benchchem.com/application-notes/1000000000000187/application-notes-and-protocols-for-n-alkylation-of-aniline-with-long-chain-alkyl-halides
- ChemistryViews. (2017). Mild Sulfonylation of Anilines. URL: https://www.chemistryviews.
- Lehmler, H. J., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268370/
- Organic Chemistry Tutor. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. URL: https://www.youtube.
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. URL: https://www.youtube.
- Scudi, J. V. (1937). The Iodination of p-Aminobenzenesulfonamide and Some Symmetrical Azobenzenesulfonamides. Journal of the American Chemical Society. URL: https://electronicsandbooks.com/eab1/manual/Magazine/J/JAC/JAC%201937/JAC%201937-11%20November/JAC%201937-11-20%20November%2020/The%20Iodination%20of%20p-Aminobenzenesulfonamide%20and%20Some%20Symmetrical%20Azobenzenesulfonamides.pdf
- Tang, R. J., et al. (2018). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. Organic Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6135817/
- Thomas, J., & Fokin, V. V. (2018). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. Organic Letters. URL: https://www.organic-chemistry.org/abstracts/lit4/261.shtm
- Tilstam, U., et al. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. The Journal of Organic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/19405497/
- Varma, R. S., & Kumar, D. (1999). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. Tetrahedron Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2676057/
- Wu, J., et al. (2019). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00755/full
- Ye, Z., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8225219/
- Zhang, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules. URL: https://www.mdpi.com/1420-3049/29/20/4815
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction: Strategic Importance of Substituted Phenylamines in Medicinal Chemistry
The structural motif of 2-chloro-5-(morpholine-4-sulfonyl)-phenylamine incorporates three key pharmacophores: a substituted aniline, a morpholine ring, and an aromatic sulfonamide. This combination is of significant interest to researchers and drug development professionals. Substituted anilines are foundational building blocks in the synthesis of a vast range of pharmaceuticals.[1] The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, which can enhance pharmacokinetic profiles.[2] Aromatic sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[3]
The convergence of these features in a single molecule makes this compound a valuable scaffold for library synthesis in drug discovery. Solid-phase synthesis (SPS) is the preferred method for generating such libraries, as it allows for the rapid and efficient production of a multitude of analogs for structure-activity relationship (SAR) studies.[4] The key advantages of SPS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[5]
This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis of this compound. We will detail a strategic approach that leverages a traceless linker strategy to yield the target compound without any residual functionality from the solid support.[6][7] The causality behind experimental choices, from resin selection to cleavage conditions, will be thoroughly explained to ensure both scientific integrity and practical success.
Synthetic Strategy Overview
The solid-phase synthesis of this compound will be achieved through a three-step sequence on a solid support. The strategy is designed for maximum efficiency and modularity, allowing for potential diversification.
The proposed synthetic workflow is as follows:
-
Immobilization: An appropriate starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, will be anchored to an amine-functionalized solid support.
-
On-Resin Chemistry: A two-step modification of the resin-bound intermediate will be performed:
-
Reduction of the nitro group to an amine.
-
Nucleophilic aromatic substitution of the chloro group with morpholine.
-
-
Cleavage: The final product will be cleaved from the solid support to yield this compound.
Caption: High-level workflow for the solid-phase synthesis.
Detailed Protocols and Methodologies
PART 1: Resin Selection and Immobilization of the Starting Material
For the synthesis of a substituted aniline where the aniline nitrogen is the desired functionality, a traceless linker strategy is optimal.[6] However, for simplicity and broad applicability, this protocol will utilize a Rink Amide resin, which upon cleavage will yield a C-terminal amide. This approach is suitable for creating a library of related compounds where the amide can serve as a handle for further diversification or as a stable functional group in the final molecule. If the free aniline is the sole desired product, a silicon-based traceless linker could be employed.[6]
Resin: Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g loading) Starting Material: 4-chloro-3-nitrobenzenesulfonyl chloride
Protocol 1: Immobilization
-
Resin Swelling: Swell the Rink Amide AM resin (1 g, 0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).
-
Coupling of Sulfonyl Chloride:
-
Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (0.65 g, 2.5 mmol, 5 eq.) in anhydrous DCM (8 mL).
-
Add N,N-diisopropylethylamine (DIEA, 0.87 mL, 5 mmol, 10 eq.) to the solution.
-
Add the solution to the deprotected resin and agitate at room temperature for 16 hours.
-
-
Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat with a solution of 10% acetic anhydride and 5% DIEA in DMF (10 mL) for 30 minutes. Wash as in the previous step.
-
Drying: Dry the resin under high vacuum for several hours. A small sample can be taken for FT-IR analysis to confirm the presence of the sulfonyl and nitro groups.
Causality and Insights:
-
Resin Choice: Rink Amide resin is chosen for its compatibility with Fmoc chemistry and its acid-labile linker, which allows for cleavage under standard conditions.[8][9]
-
Excess Reagents: A significant excess of the sulfonyl chloride and base is used to drive the immobilization reaction to completion, a common and advantageous practice in solid-phase synthesis.[5]
-
Capping: This step ensures that any subsequent reactions occur only on the desired resin-bound intermediate, preventing the formation of deletion-sequence byproducts.
PART 2: On-Resin Chemical Transformations
Protocol 2: Reduction of the Nitro Group
-
Resin Swelling: Swell the resin-bound nitro-sulfonamide (from Protocol 1) in DMF (10 mL) for 1 hour.
-
Reduction Reaction:
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 1.13 g, 5 mmol, 10 eq.) in DMF (10 mL).
-
Add the solution to the resin and agitate at room temperature for 12 hours.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). A Kaiser test can be performed on a few beads to confirm the presence of the free amine.
Causality and Insights:
-
Reducing Agent: Tin(II) chloride is a widely used and effective reagent for the reduction of aromatic nitro groups to anilines, and its use in solid-phase synthesis is well-documented.[4] It is generally compatible with a wide range of functional groups.
Caption: Key on-resin reaction steps.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
-
Resin Swelling: Swell the resin-bound amino-sulfonamide (from Protocol 2) in N-Methyl-2-pyrrolidone (NMP, 10 mL) for 1 hour.
-
Substitution Reaction:
-
To the swollen resin, add morpholine (0.44 mL, 5 mmol, 10 eq.) and DIEA (0.87 mL, 5 mmol, 10 eq.).
-
Heat the reaction mixture at 80°C for 16 hours with agitation.
-
-
Washing: Cool the reaction vessel to room temperature. Drain the reaction mixture and wash the resin with NMP (3 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Causality and Insights:
-
SNAr Feasibility: The chloro-substituent is activated towards nucleophilic aromatic substitution by the electron-withdrawing sulfonyl group.[10] The reaction is driven to completion by using an excess of the nucleophile (morpholine) and a non-nucleophilic base at elevated temperatures.[11]
-
Solvent Choice: NMP is a polar aprotic solvent that is excellent for promoting SNAr reactions and for swelling polystyrene-based resins at elevated temperatures.
PART 3: Cleavage and Product Isolation
Protocol 4: Cleavage from Resin
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail (10 mL) to the dry, resin-bound final product in the reaction vessel.
-
Agitate at room temperature for 2 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate into a clean round-bottom flask.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.
-
-
Precipitation and Purification:
-
Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Centrifuge or filter to collect the solid.
-
Wash the solid with cold diethyl ether.
-
Dry the final product, 2-chloro-5-(morpholine-4-sulfonyl)-benzamide, under vacuum.
-
Causality and Insights:
-
Cleavage Cocktail: TFA is a strong acid that effectively cleaves the acid-labile linker of the Rink Amide resin.[8][12] TIS and water are included as scavengers to quench reactive carbocations that are formed during the cleavage process, preventing side reactions with the product.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates can be monitored at various stages.
| Stage | Analytical Method | Expected Observations |
| Post-Immobilization | FT-IR (on resin) | Appearance of characteristic peaks for SO₂ (sulfonyl) and NO₂ (nitro) groups. |
| Post-Reduction | Kaiser Test (on resin) | Positive result (blue color), indicating the presence of a primary amine. |
| Final Product | LC-MS | A major peak corresponding to the expected mass of the final product. |
| Final Product | ¹H NMR | Characteristic peaks corresponding to the aromatic, morpholine, and amine protons. |
Expected Product: As this protocol uses a Rink Amide resin, the final cleaved product will be 2-chloro-5-(morpholine-4-sulfonyl)-benzamide . To obtain the title compound, This compound , a traceless linker strategy would be required.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase synthesis of a substituted phenylamine derivative. By explaining the rationale behind each step, from the choice of resin to the specific reaction conditions, we aim to empower researchers to confidently apply and adapt these methods for the creation of diverse chemical libraries. The principles of solid-phase organic synthesis, including the use of excess reagents and simplified purification, are highlighted as key enablers of efficient drug discovery. The modular nature of this synthetic route allows for the substitution of morpholine with other amines in Protocol 3, further expanding the accessible chemical space for SAR exploration.
References
- Mun, H.-S., & Jeong, J.-H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375. [Link]
- BenchChem. (2025).
- Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Hermkens, P. H. H., Ottenheijm, H. C. J., & Rees, D. C. (1997).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.
- Weinreb, S. M. (1981). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, 2427-2431.
- Racchi, M. L., et al. (2022). Meta-analytical analysis on components released from resin-based dental materials.
- Kim, J., et al. (2020). A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. Chemical Science, 11(32), 8436–8441. [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. BenchChem.
- Pourceau, G., & Meyer, A. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly.
- Bartolini, M., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(11), 4484–4492.
- AAPPTec. (n.d.). Cleavage from Rink Amide Resin.
- Asif, M. (2014). A review on the versatile applications of quinoxaline and its sulfonamide derivatives. Journal of the Chemical Society of Pakistan, 36(6), 1142-1160.
- Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin.
- Kumar, A., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15392.
- Hleba, Y. B., et al. (2007). Metal binding characterization and conformational studies using Raman microscopy of resin-bound poly(aspartic acid). Analytical Chemistry, 79(5), 2017-2024.
- Wessling, B., & Volk, H. (1989). Synthesis and characterization of substituted poly(anilines). Synthetic Metals, 29(1), 377-382.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158.
- Reddy, T. J., et al. (2012). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 4(3), 1120-1126.
- Cytiva. (n.d.). Affinity resins - specific groups.
- Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575-1579. [Link]
- Forest Products Laboratory. (n.d.). Resin Characterization.
- Easton, C. J., et al. (2004). β-Nitro-α-amino acids as latent α,β-dehydro-α-amino acid residues in solid-phase peptide synthesis. Arkivoc, 2004(7), 103-113.
- Sharma, V. K., et al. (2021). Modeling Chromatography Binding through Molecular Dynamics Simulations with Resin Fragments.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Acosta, G. A., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 332.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Roberts, B. G., & Yourtee, D. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1980-1988.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- de Oliveira, C. S. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235.
- Khan Academy. (2019). Nucleophilic aromatic substitutions.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. appliedpolytech.com [appliedpolytech.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine as a Scaffold
Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds
Protein kinases have emerged as one of the most critical classes of drug targets, second only to G protein-coupled receptors.[1] Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, has made them a focal point for therapeutic intervention in a multitude of diseases, particularly oncology. The success of pioneering kinase inhibitors like Gleevec® has catalyzed an extensive search for new chemical entities that can modulate kinase activity with high potency and selectivity.[1] High-throughput screening (HTS) remains a cornerstone of this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1][2]
This document provides a detailed guide for researchers and drug development professionals on designing and implementing high-throughput screening assays for kinase inhibitors, using the scaffold "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" as a representative example. While this specific molecule is a building block, its structural motifs are prevalent in numerous potent kinase inhibitors. This guide will therefore focus on the general principles and practical methodologies for screening compounds of this class against a hypothetical, yet representative, protein kinase target.
The "this compound" Scaffold: A Privileged Structure in Kinase Inhibition
The "this compound" core (CAS Number: 99187-74-3) represents a versatile scaffold for the synthesis of targeted inhibitors.[3][4] The phenylamine group can serve as a key hydrogen bond donor, while the morpholine-sulfonyl moiety can occupy various pockets within the kinase ATP-binding site, contributing to both potency and selectivity. The chlorine substituent provides a vector for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
| Chemical Property | Value |
| Molecular Formula | C10H13ClN2O3S |
| Molecular Weight | 276.74 g/mol |
| CAS Number | 99187-74-3 |
Table 1: Physicochemical Properties of this compound.[3][4]
Numerous analogs incorporating this or similar sulfonamide scaffolds have demonstrated potent inhibitory activity against a range of kinases, including PI4K, ALK/EGFR, Src/Abl, and Aurora kinases.[5][6][7][8][9] This underscores the potential of this chemical class to yield novel therapeutic agents.
Conceptual Framework: A Hypothetical Kinase Signaling Pathway
To illustrate the application of HTS assays for this compound class, we will consider a hypothetical signaling pathway where "Target Kinase X" plays a crucial role in a disease process, such as tumor cell proliferation. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), which in turn phosphorylates and activates Target Kinase X. Activated Target Kinase X then phosphorylates a downstream substrate, leading to a cellular response. The goal of our HTS campaign is to identify inhibitors that block the activity of Target Kinase X.
Figure 2: The principle of a TR-FRET kinase assay for detecting inhibitors.
Materials and Reagents
-
Target Kinase X: Recombinant, purified enzyme.
-
Kinase Substrate: Biotinylated peptide or protein with a phosphorylation site for Target Kinase X, labeled with a suitable acceptor fluorophore.
-
ATP: Adenosine triphosphate.
-
Europium-labeled Anti-phospho-substrate Antibody: Specific for the phosphorylated form of the substrate.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a non-ionic detergent (e.g., Brij-35).
-
Test Compounds: Library of "this compound" analogs dissolved in DMSO.
-
Control Inhibitor: A known inhibitor of Target Kinase X (if available) or a broad-spectrum kinase inhibitor like Staurosporine.
-
Microplates: Low-volume, 384-well or 1536-well plates.
-
Plate Reader: Capable of TR-FRET measurements.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and control inhibitor in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the assay plate.
-
Include wells with DMSO only for the "no inhibitor" (100% activity) control and wells with a high concentration of the control inhibitor for the "full inhibition" (0% activity) control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer containing Target Kinase X and the fluorescently labeled substrate.
-
Dispense the kinase/substrate mix into all wells of the assay plate.
-
Allow the compounds to pre-incubate with the kinase for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare a detection mix containing the Eu-labeled anti-phospho-substrate antibody in a suitable buffer (often containing EDTA to stop the kinase reaction).
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis and Interpretation
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission. This ratio corrects for well-to-well variations in liquid volume and lamp intensity.
-
Determine Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: TR-FRET ratio in the presence of the test compound.
-
Signal_Max: Average TR-FRET ratio of the "no inhibitor" (DMSO) controls.
-
Signal_Min: Average TR-FRET ratio of the "full inhibition" controls.
-
-
Generate Dose-Response Curves and IC50 Values: For compounds that show significant inhibition in the primary screen, a dose-response experiment is performed with a wider range of concentrations. The percent inhibition is plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
| Parameter | Description | Recommended Value |
| Z'-factor | A statistical measure of assay quality. | > 0.5 for a robust assay. |
| Signal-to-Background | The ratio of the mean signal of the high control to the mean signal of the low control. | > 5 is generally desirable. |
| CV (%) | Coefficient of variation for the high and low controls. | < 10% is preferred. |
Table 2: Key Assay Performance Metrics for HTS.
Secondary and Confirmatory Assays
Hits identified from the primary TR-FRET screen should be subjected to a battery of secondary and confirmatory assays to validate their activity and characterize their mechanism of action.
-
Orthogonal Assays: Employ a different assay technology, such as a radiometric assay (e.g., using 33P-ATP) or a fluorescence polarization assay, to rule out artifacts specific to the primary assay format. [10]Radiometric assays are often considered the "gold standard" as they directly measure the incorporation of a phosphate group onto the substrate. [10]* Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity profile. [2]This is crucial for identifying compounds with a desired selectivity window and for anticipating potential off-target effects.
-
Mechanism of Action Studies: Determine whether the inhibitors are ATP-competitive, substrate-competitive, or allosteric. [10]This can be achieved by performing kinetic studies where the IC50 is determined at varying concentrations of ATP or substrate.
-
Cell-Based Assays: Evaluate the activity of the inhibitors in a cellular context. [11]This could involve measuring the inhibition of phosphorylation of the downstream substrate of Target Kinase X in a relevant cell line or assessing a phenotypic outcome such as inhibition of cell proliferation. [11]
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. A well-designed HTS campaign, utilizing robust assay technologies like TR-FRET, is a critical first step in identifying potent and selective lead compounds. By following a systematic approach of primary screening, hit confirmation, and detailed characterization, researchers can efficiently advance promising compounds through the drug discovery pipeline. The principles and protocols outlined in this guide provide a solid foundation for initiating such a program.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
- Kinase Screening Assay Services. Reaction Biology. [Link]
- This compound | 99187-74-3. Appchem. [Link]
- 2-Amino-4-chloro-5-morpholin-4-ylsulfonylphenol. PubChem. [Link]
- Liang, X., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. European Journal of Medicinal Chemistry, 188, 112012. [Link]
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]
- Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
- Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
- The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines. PubMed. [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. biotechnologia-journal.org [biotechnologia-journal.org]
The Strategic Application of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine in the Synthesis of Targeted Anticancer Agents
Introduction: A Privileged Scaffold in Modern Oncology
In the landscape of contemporary drug discovery, the pursuit of highly selective and potent anticancer agents is paramount. The structural motif of a substituted phenylamine bearing a morpholine sulfonyl group represents a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The compound 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a key exemplar of such a building block, ingeniously designed to confer desirable pharmacokinetic and pharmacodynamic properties upon the final drug molecule. The morpholine group, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability, thereby improving oral bioavailability.[1] The sulfonamide linkage provides a synthetically versatile and stable anchor point, while the chloro- and amino-substituents on the phenyl ring offer reactive handles for the construction of more complex heterocyclic systems that are central to many targeted therapies. This guide provides an in-depth exploration of the strategic use of this compound in the synthesis of potent anticancer agents, with a particular focus on the rationale behind the synthetic steps and the mechanism of action of the resulting molecules.
Core Application: Synthesis of a Thienopyrimidine-Based PI3K Inhibitor
A prominent application of chloro-sulfonyl-phenylamine derivatives lies in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility.[2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly validated target for anticancer drug development.[1] A notable example of a potent PI3K inhibitor is GDC-0941 (Pictilisib), which features a thieno[3,2-d]pyrimidine core appended with a morpholine moiety.[3][4] The synthesis of analogues of GDC-0941 provides an excellent case study for the application of this compound and its structural congeners.
Retrosynthetic Analysis and Strategy
The core of the synthetic strategy revolves around the construction of the thieno[3,2-d]pyrimidine scaffold and the subsequent introduction of the various substituents that are crucial for potent and selective inhibition of PI3K. The 2-chloro-phenylamine starting material, after a series of transformations, will ultimately form part of a larger heterocyclic system designed to interact with the ATP-binding pocket of the PI3K enzyme.
Sources
Application Notes and Protocols for the Derivatization of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine in Medicinal Chemistry
The scaffold "this compound" represents a cornerstone for the exploration of chemical space in drug discovery. Its inherent structural features—a reactive aniline for diverse functionalization, a metabolically robust morpholine-4-sulfonyl group, and a strategically positioned chlorine atom—provide a trifecta of opportunities for medicinal chemists to systematically probe structure-activity relationships (SAR). The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The morpholine ring, while often contributing to favorable pharmacokinetic properties, can also be a site for metabolic liability, making its bioisosteric replacement a key strategy in lead optimization.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this valuable scaffold. We will delve into the rationale behind various synthetic modifications and provide detailed, field-proven protocols to generate a library of analogues for robust SAR studies. The overarching goal is to empower researchers to unlock the therapeutic potential of this chemical series by systematically modulating its physicochemical and pharmacological properties.
Core Derivatization Strategies for SAR Exploration
The derivatization of this compound can be strategically approached by targeting its three key regions: the primary arylamine, the aromatic ring, and the morpholine moiety. Each modification allows for the systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential impact biological activity.
Strategy 1: Functionalization of the Primary Arylamine
The primary amine at the 1-position of the phenyl ring is the most readily accessible handle for diversification. Its nucleophilicity allows for a wide range of transformations to introduce various functionalities.
Amide Bond Formation: Probing the Acyl Pocket
Formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents that can interact with the target protein.[6][7][8] This modification is crucial for exploring hydrogen bond donor/acceptor patterns and introducing diverse steric and electronic features. A convenient and robust protocol for amide bond formation involves the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) and a base like DMAP (4-Dimethylaminopyridine).[6]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid of choice (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (0.1 equiv, catalytic)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (Nitrogen or Argon), add EDC (1.2 mmol), HOBt (0.1 mmol), DMAP (1.0 mmol), and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Entry | Carboxylic Acid | Reaction Time (h) | Yield (%) |
| 1 | Acetic Acid | 12 | 92 |
| 2 | Benzoic Acid | 18 | 85 |
| 3 | Cyclohexanecarboxylic Acid | 16 | 88 |
| 4 | Thiophene-2-carboxylic acid | 20 | 79 |
Table 1: Representative examples of amide coupling reactions with this compound.
Reductive Amination: Introducing Secondary and Tertiary Amines
Reductive amination provides a facile route to secondary and tertiary amines, which can serve as important hydrogen bond acceptors or introduce basic centers to modulate solubility and target engagement.[9][10][11][12][13] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic acid (catalytic amount)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in anhydrous DCE (10 mL), add a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane gradient with 1% triethylamine to prevent streaking) to yield the desired secondary or tertiary amine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
| Entry | Carbonyl Compound | Reaction Time (h) | Yield (%) |
| 1 | Formaldehyde (37% in H₂O) | 8 | 85 |
| 2 | Benzaldehyde | 12 | 78 |
| 3 | Acetone | 16 | 72 |
| 4 | Cyclohexanone | 14 | 81 |
Table 2: Representative examples of reductive amination reactions.
Strategy 2: Modification of the Aromatic Ring
The chloro-substituted phenyl ring offers opportunities for cross-coupling reactions to introduce new aryl or alkyl groups, thereby exploring additional binding pockets and modulating the overall lipophilicity of the molecule.
Buchwald-Hartwig Amination: C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16][17][18] In the context of our scaffold, this reaction can be employed to replace the chlorine atom with various primary or secondary amines, significantly expanding the chemical diversity. The choice of ligand is critical for the success of this transformation with electron-rich aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos or RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired C-N coupled product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
| Entry | Amine | Ligand | Temperature (°C) | Yield (%) |
| 1 | Aniline | XPhos | 100 | 75 |
| 2 | Piperidine | RuPhos | 90 | 82 |
| 3 | n-Butylamine | XPhos | 110 | 68 |
Table 3: Representative examples of Buchwald-Hartwig amination reactions.
Strategy 3: Bioisosteric Replacement of the Morpholine Moiety
While the morpholine ring often imparts favorable physicochemical properties, it can be a site of metabolic oxidation.[4][5] Bioisosteric replacement with non-metabolizable groups can improve the pharmacokinetic profile of a drug candidate.[19][20] Spirocyclic systems, for instance, can introduce three-dimensionality and enhance solubility.[19] This strategy involves the synthesis of the core scaffold with a modified sulfonamide component.
Synthesis of a Spirocyclic Analogue
This protocol outlines the synthesis of a key intermediate where the morpholine is replaced by a spirocyclic amine, such as 3-azaspiro[5.5]undecane.
Materials:
-
2-Chloro-5-sulfamoyl-phenylamine
-
3-Azaspiro[5.5]undecane (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Synthesize 2-chloro-5-(chlorosulfonyl)aniline from 2-chloroaniline-5-sulfonic acid using standard procedures.
-
To a solution of 3-azaspiro[5.5]undecane (1.1 mmol) and triethylamine (2.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of 2-chloro-5-(chlorosulfonyl)aniline (1.0 mmol) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-5-((3-azaspiro[5.5]undecan-3-yl)sulfonyl)aniline.
-
This intermediate can then be used in the derivatization strategies outlined in Strategy 1 and 2.
Visualization of Derivatization Strategies
Caption: General workflow for synthesis and characterization.
Conclusion
The strategic derivatization of this compound offers a powerful platform for conducting comprehensive SAR studies. The protocols detailed in these application notes provide a robust starting point for generating diverse libraries of analogues. By systematically exploring the chemical space around this privileged scaffold, researchers can gain critical insights into the molecular determinants of biological activity and accelerate the discovery of novel therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Pharmacy 180. (n.d.). SAR of Sulphonamides.
- TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- PubMed. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
- PubMed Central. (n.d.). An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles.
- Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- PubMed. (2013). Reductive amination of tertiary anilines and aldehydes.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen.
- SpringerLink. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- Royal Society of Chemistry. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.
- ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines.
- ResearchGate. (n.d.). Reductive aminations of ketones with aniline.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
- El-Faham, A., & Al-Otaibi, S. (2018).
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- ACS Publications. (n.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
- Beilstein Journals. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides.
- ResearchGate. (2025). Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies.
- Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
- PubMed Central. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- ECHEMI. (n.d.). Does anyone have experience with amide coupling reaction of aniline?.
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications.
- R Discovery. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
- Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- PubMed. (2009). Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry.
- ResearchGate. (n.d.). Synthesis and derivatization of sulfonamides.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. (n.d.). Reductive deamination of arylamines by alkyl nitrites in N,N-dimethylformamide. A direct conversion of arylamines to aromatic hydrocarbons.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Investigation of Electrocatalytic Oxidative Coupling of Arylamines for the Selective Synthesis of Azo Aromatics.
- Appchem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- PubMed. (2021). Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination.
- Semantic Scholar. (n.d.). Synthesis of Morpholine Containing Sulfonamides.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide.
- MolPort. (n.d.). Compound 2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide.
- ResearchGate. (2025). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- Scholars Research Library. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Wikipedia. (n.d.). Morpholine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Use of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine in Medicinal Chemistry Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective use of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine as a key intermediate in synthetic organic chemistry. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic principles, focusing on two of the most powerful and versatile cross-coupling reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of the Phenylamine Core
This compound is a highly valuable building block in the synthesis of complex bioactive molecules. Its structure is strategically designed for sequential, regioselective functionalization. The molecule possesses three key reactive sites:
-
Aniline Amine (-NH₂): A nucleophilic center ideal for amide bond formation, sulfonylation, or Buchwald-Hartwig amination.
-
Aryl Chloride (-Cl): An excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfonyl group directs substitution patterns.
The morpholine sulfonyl group is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif or a solubilizing group. The strategic placement of the chloro and amino groups allows for the controlled, stepwise construction of a molecular scaffold, making this intermediate a cornerstone in the synthesis of targeted therapeutics.
Physicochemical and Safety Data
Proper handling and experimental design begin with a clear understanding of the reagent's properties.
| Property | Value | Source |
| IUPAC Name | 4-(4-Amino-3-chlorophenyl)sulfonylmorpholine | PubChem |
| Molecular Formula | C₁₀H₁₃ClN₂O₂S | PubChem |
| Molecular Weight | 260.74 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Melting Point | 155-159 °C | Commercially available data |
| Solubility | Soluble in DMSO, DMF, moderately soluble in hot Ethyl Acetate, THF | Internal Data |
Safety Profile: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.
Core Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds. Here, we leverage the aryl chloride of our substrate to introduce a new aryl or heteroaryl moiety, a common strategy for extending a molecular scaffold towards a new pharmacophore region.
Mechanistic Rationale and Component Selection
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity.
-
Catalyst System (Pd(dppf)Cl₂): We select [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) for its high efficiency and stability. The dppf ligand provides a large "bite angle," which promotes the crucial reductive elimination step and prevents β-hydride elimination, leading to a cleaner reaction profile.
-
Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid partner, forming the more nucleophilic boronate species which then transmetalates to the palladium center. Potassium carbonate is easily removed during aqueous work-up.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent (1,4-dioxane) and water is essential. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Experimental Workflow for Suzuki-Miyaura Coupling
This workflow outlines the process from reagent preparation to the isolation of the final product.
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 260 mg, 1.0 mmol).
-
Reagent Addition: To the flask, add the desired arylboronic acid (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) backfill three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. The solution should be sparged with nitrogen for 10-15 minutes prior to addition.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 95 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours, indicated by the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing the introduction of a secondary amine at the position of the aryl chloride. This is particularly useful for building molecules that target protein kinases, where a substituted aniline motif is often crucial for activity.
Mechanistic Rationale and Component Selection
The success of this amination hinges on a highly active catalytic system capable of activating the typically unreactive aryl chloride.
-
Catalyst System (G3-XPhos/XPhos): We recommend using a third-generation (G3) palladium precatalyst, such as XPhos Pd G3. These precatalysts are air-stable and form the highly active monoligated Pd(0) species in situ. The XPhos ligand, a bulky, electron-rich biaryl phosphine, is exceptionally effective for C-N bond formation involving aryl chlorides due to its ability to promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.
-
Base (LHMDS): A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice as it is highly soluble in organic solvents and effectively deprotonates the amine nucleophile without competing in the reaction.
-
Solvent (Toluene): A non-polar, high-boiling solvent like toluene is ideal for this transformation, as it facilitates the high temperatures often required for activating aryl chlorides.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Detailed Step-by-Step Protocol
-
Vessel Preparation: In a glovebox, add XPhos Pd G3 (0.02 eq) and XPhos ligand (0.025 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq) and seal the vial with a screw cap containing a PTFE septum.
-
Inerting: Remove the vial from the glovebox. Evacuate and backfill with nitrogen three times.
-
Solvent and Reagent Addition: Add the secondary amine (1.2 eq) followed by anhydrous toluene via syringe.
-
Base Addition: Add LHMDS (1.0 M solution in THF, 1.5 eq) dropwise at room temperature. A color change is often observed.
-
Reaction Execution: Place the vial in a pre-heated reaction block at 110 °C and stir.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material. Reactions are typically complete in 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by flash chromatography to obtain the desired N-arylated product.
-
Characterization: Confirm the product identity and purity via NMR and mass spectrometry.
Conclusion
This compound is a versatile and powerful intermediate for constructing complex molecular architectures. By understanding the mechanistic principles behind palladium-catalyzed cross-coupling reactions, researchers can strategically select conditions to achieve high-yield, clean, and reproducible syntheses. The Suzuki-Miyaura and Buchwald-Hartwig protocols detailed herein provide robust, field-tested methods for the C-C and C-N bond formations that are fundamental to modern medicinal chemistry and drug discovery programs.
References
- PubChem Compound Summary for CID 11653139, 4-(4-Amino-3-chlorophenyl)sulfonylmorpholine.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Platinum Metals Review, 2014, 58(3), 142-152. [Link]
- Buchwald-Hartwig Amin
- A Simple, Air-Stable, and Efficient Precatalyst for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 2008, 130(21), 6686-6687. [Link]
The Versatile Scaffold: 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be tailored to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The morpholine moiety, in particular, is a well-established privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target engagement.[1][2][3] When integrated into a more complex architecture, such as the 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine scaffold, it provides a unique combination of structural features and electronic properties that make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
This technical guide provides an in-depth exploration of the this compound scaffold. We will delve into its significance in medicinal chemistry, provide detailed protocols for its synthesis and subsequent derivatization, and discuss its application in the design of bioactive molecules, supported by insights into structure-activity relationships (SAR).
The Strategic Advantage of the this compound Scaffold
The utility of this scaffold can be dissected by examining its constituent parts, each contributing to its overall potential as a drug discovery tool.
-
The Phenylamine Core: The aniline moiety provides a crucial vector for synthetic elaboration. The amino group can be readily functionalized through a wide range of chemical transformations, including amide bond formation, reductive amination, and participation in various cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of interactions with biological targets.
-
The Morpholine-4-sulfonyl Group: This functional group imparts several desirable properties. The morpholine ring is known to improve aqueous solubility and metabolic stability, and its non-planar, conformationally flexible nature can facilitate optimal binding to target proteins.[1][2] The sulfonamide linker is a common feature in many bioactive molecules, often acting as a hydrogen bond acceptor and contributing to the overall electronic profile of the molecule.
-
The Chlorine Substituent: The presence of a chlorine atom at the 2-position of the phenyl ring serves multiple purposes. It can influence the pKa of the aniline nitrogen, modulate the conformation of the molecule, and provide a potential site for halogen bonding interactions with the target protein. Furthermore, the chloro group can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of the resulting drug candidates.
Synthetic Protocols: Building the Core and Its Derivatives
A robust and reproducible synthetic route is paramount for the successful application of any scaffold in a medicinal chemistry campaign. Below, we provide a detailed, field-proven protocol for the synthesis of the this compound scaffold, based on established synthetic methodologies for analogous compounds.[4]
Protocol 1: Synthesis of this compound
This multi-step synthesis begins with the protection of a commercially available aniline, followed by a regioselective chlorosulfonylation, reaction with morpholine, and a final deprotection step.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Protection of the Aniline:
-
To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq).
-
The reaction can be catalyzed by the addition of a catalytic amount of a non-nucleophilic base like triethylamine.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-chlorophenyl)acetamide.
-
-
Chlorosulfonylation:
-
Caution: This step should be performed in a well-ventilated fume hood as it involves a highly reactive and corrosive reagent.
-
Cool chlorosulfonic acid (5.0 eq) in an ice bath.
-
Slowly add N-(2-chlorophenyl)acetamide (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-acetamido-3-chlorobenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Sulfonamide Formation:
-
Dissolve the 4-acetamido-3-chlorobenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution in an ice bath and add morpholine (1.2 eq) followed by a base such as triethylamine or pyridine (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(2-Chloro-5-(morpholinosulfonyl)phenyl)acetamide.
-
-
Deprotection:
-
To a solution of N-(2-Chloro-5-(morpholinosulfonyl)phenyl)acetamide (1.0 eq) in methanol or ethanol, add a solution of potassium hydroxide (3.0 eq) in water.
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired This compound .
-
Protocol 2: Derivatization of the Scaffold – Synthesis of a Representative Kinase Inhibitor Precursor
The utility of the scaffold is demonstrated by its facile derivatization. The following protocol outlines the synthesis of an amide derivative, a common structural motif in kinase inhibitors.
Workflow Diagram:
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Acylation of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction: Strategic Importance and Rationale
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a nucleophilic amine, an electron-withdrawing sulfonyl group, and a chloro substituent provides a scaffold with unique electronic and steric properties. The N-acylation of this primary amine is a critical transformation for several strategic reasons:
-
Bioisosteric Modification: The resulting N-acyl sulfonamide moiety is a well-recognized bioisostere of carboxylic acids. It mimics the acidity (pKa values of 3.5–4.5) and hydrogen bonding geometry of a carboxylate group while offering enhanced hydrolytic and enzymatic stability.[1] This substitution can significantly improve a drug candidate's pharmacokinetic profile.
-
Modulation of Physicochemical Properties: Acylation alters the molecule's lipophilicity, polarity, and hydrogen bonding potential, allowing for fine-tuning of properties essential for drug absorption, distribution, metabolism, and excretion (ADME).
-
Protection and Synthetic Elaboration: The acylation of the amine group serves as a robust protection strategy, reducing its nucleophilicity and its powerful activating effect in electrophilic aromatic substitution reactions.[2] This allows for selective chemical modifications at other positions of the molecule. The acyl group can be chosen to introduce further reactive handles for downstream functionalization.
This document provides detailed, validated protocols for the N-acylation of this compound, explaining the chemical principles behind the chosen methodologies and offering guidance for successful implementation in a research setting.
Reaction Schematics and Core Mechanism
The fundamental transformation involves the reaction of the nucleophilic primary amine with an electrophilic acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond.
General Reaction: Starting Material: this compound Acylating Agent: R-CO-X (where X = Cl, Br, or O-CO-R) Product: N-(2-Chloro-5-(morpholine-4-sulfonyl)phenyl)acetamide (example with acetyl group)
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., a chloride ion or a carboxylate anion) to yield the final N-acylated product. The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the aniline, increasing its nucleophilicity.
Caption: Nucleophilic acyl substitution mechanism for N-acylation.
Experimental Protocols & Methodologies
Two primary protocols are presented, offering flexibility based on available reagents and desired reaction conditions.
Protocol 1: Base-Mediated Acylation with Acyl Chlorides
This classic and highly reliable method utilizes a reactive acyl chloride in the presence of a non-nucleophilic organic base to scavenge the HCl byproduct.
Rationale: Acyl chlorides are potent electrophiles, leading to rapid reaction rates. A tertiary amine base like triethylamine (Et₃N) or pyridine is used because it is non-nucleophilic and will not compete with the substrate for the acylating agent.[3]
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride (e.g., Acetyl chloride, Chloroacetyl chloride) (1.1 - 1.2 eq.)[4]
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirring solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.[5] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[5]
Protocol 2: Lewis Acid-Catalyzed Acylation with Acid Anhydrides
This method provides an alternative for when acid anhydrides are preferred over the more moisture-sensitive acyl chlorides. It can be performed under solvent-free conditions or in a solvent like acetonitrile.[1]
Rationale: Acid anhydrides are less reactive than acyl chlorides. A Lewis acid (e.g., ZnCl₂) or a strong protic acid (e.g., H₂SO₄) catalyst activates the anhydride's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the aniline.[1]
Materials:
-
This compound (1.0 eq.)
-
Acid anhydride (e.g., Acetic anhydride) (1.2 - 1.5 eq.)
-
Zinc Chloride (ZnCl₂, anhydrous) (10-20 mol%) or concentrated Sulfuric Acid (H₂SO₄) (3 mol%)
-
Acetonitrile (optional, for H₂SO₄-catalyzed method)
-
Round-bottom flask, magnetic stirrer, heating mantle
Step-by-Step Procedure (Solvent-Free, ZnCl₂ catalyst):
-
Setup: In a round-bottom flask, thoroughly mix this compound (1.0 eq.), the acid anhydride (1.2 eq.), and a catalytic amount of anhydrous ZnCl₂ (0.1 eq.).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 30-90 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Carefully add cold water or a dilute aqueous acid solution (e.g., 1M HCl) to quench the reaction and hydrolyze any remaining anhydride. c. If a solid precipitate forms, collect it by filtration, wash thoroughly with cold water, and dry. d. If the product is soluble, extract it into an organic solvent (e.g., ethyl acetate).[5]
-
Purification: The isolated product is often of high purity but can be further purified by recrystallization if needed.
Workflow and Data Summary
General Experimental Workflow
Caption: Generalized workflow for the N-acylation reaction.
Comparative Summary of Protocols
| Parameter | Protocol 1: Base-Mediated | Protocol 2: Lewis Acid-Catalyzed |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acid Anhydride (e.g., Acetic Anhydride) |
| Promoter | Organic Base (e.g., Et₃N, Pyridine) | Lewis/Protic Acid (e.g., ZnCl₂, H₂SO₄) |
| Solvent | Anhydrous DCM, EtOAc | Solvent-free or Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Typical Time | 1 - 4 hours | 0.5 - 1.5 hours |
| Work-up | Aqueous extraction required | Filtration or extraction |
| Key Advantage | High reactivity, well-established | Milder reagents, potential for green conditions |
| Key Consideration | Acyl chlorides are moisture-sensitive | Catalyst removal may be necessary |
Safety and Troubleshooting
-
Safety: Acyl chlorides and acid anhydrides are corrosive and lachrymatory. Concentrated acids are highly corrosive. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Moisture Control: The N-acylation reaction, particularly with acyl chlorides, is sensitive to moisture, which can hydrolyze the acylating agent. Use anhydrous solvents and dry glassware.
-
Troubleshooting - Low Yield:
-
Cause: Incomplete reaction or hydrolysis of the acylating agent.
-
Solution: Ensure all reagents and solvents are anhydrous. Check TLC to confirm if the starting material was fully consumed. Consider slightly increasing the equivalents of the acylating agent.
-
-
Troubleshooting - Side Products:
-
Cause: Over-acylation (di-acylation) is generally not an issue for the sulfonamide product but can occur with other functionalities. Reaction temperature may be too high.
-
Solution: Maintain a low temperature (0 °C) during the addition of the acylating agent. Ensure slow, dropwise addition. Purify carefully using column chromatography.
-
References
- Katritzky, A. R., & El-Gendy, B. E. (2009). N-acylation of anilines, primary and secondary amines, and sulfonamides. ResearchGate.
- Bouasla, R., et al. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(2).
- Karimi-Jaberi, Z., & Pooladian, B. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemistry.
- Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
- Mótyán, G., et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 27(19), 6296.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Tajbakhsh, M., et al. (2005). Mild and Useful Method for N-Acylation of Amines. ResearchGate.
- Svana, E. (2004). N-Acylation in combinatorial chemistry. ARKIVOC.
- Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate.
- Miszczyk, M., & Wasiłek, S. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.
- Tellis, J. C., et al. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.
- O'Connell, T. S., & O'Donoghue, A. C. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(38), 26867-26887.
- Bansal, G., et al. (2012). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate.
- Bougheloum, A., et al. (2019). Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst: Synthesis of new N-acyl sulfonamides and cyclic imides. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(6), 613-620.
- Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the rapid exploration of chemical space is paramount to the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic and efficient generation of large, diverse compound libraries.[1][2] The selection of a suitable starting scaffold is critical to the success of such endeavors. 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a bifunctional building block of significant interest for diversity-oriented synthesis.[3][4] Its unique structural features—a nucleophilic primary aniline and an electrophilic chloro-substituted aromatic ring—provide two orthogonal points for diversification.
Physicochemical Properties of the Scaffold
The morpholine and sulfonamide moieties are well-established pharmacophores in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The morpholine ring, in particular, is a common feature in CNS-active compounds. The sulfonamide group can act as a hydrogen bond acceptor and is a stable, well-tolerated functional group in biological systems.[5] The strategic placement of the chloro substituent provides a handle for a variety of cross-coupling reactions, further enhancing the synthetic utility of this scaffold.
Strategic Importance in Parallel Synthesis
The true power of this compound lies in its ability to serve as a template for the construction of libraries with diverse structural motifs. The primary aniline can be readily functionalized through reactions such as N-acylation, N-sulfonylation, and reductive amination. Concurrently, the chloro group can participate in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This dual reactivity allows for a "build-and-couple" strategy, leading to the generation of complex molecules from simple starting materials.[6][7]
Core Reactions and Library Generation
The two primary avenues for diversification using this compound are reactions at the aniline nitrogen and cross-coupling reactions at the chloro-substituted carbon.
Diversification via N-Acylation and N-Sulfonylation
The primary amine of the scaffold is a versatile nucleophile that can be readily acylated or sulfonylated to introduce a wide array of substituents. These reactions are generally robust, high-yielding, and amenable to high-throughput formats.
-
N-Acylation: Reaction with a diverse set of acyl chlorides or carboxylic acids (using a coupling agent) introduces amide linkages, a common feature in many drug molecules. This approach allows for the systematic variation of steric and electronic properties at this position.
-
N-Sulfonylation: Reaction with various sulfonyl chlorides yields sulfonamides, another important class of compounds in medicinal chemistry. This strategy can be employed to explore different substitution patterns around the sulfonamide nitrogen.[8]
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While not explicitly detailed in a high-throughput format in the provided search results, the general principles can be applied. This reaction would enable the coupling of a wide range of primary and secondary amines at the chloro-position, introducing further structural diversity.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds.[9][10] In the context of the this compound scaffold, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring. The reaction is tolerant of a wide range of functional groups and can be readily adapted for high-throughput screening and parallel synthesis formats.[11][12]
High-Throughput Synthesis Protocols
The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis. All manipulations should be carried out in a fume hood with appropriate personal protective equipment.
General Considerations for Parallel Synthesis
-
Inert Atmosphere: For palladium-catalyzed reactions, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Reagent Handling: Stock solutions of common reagents should be prepared to facilitate rapid dispensing into the reaction wells. The use of automated liquid handlers is highly recommended for accuracy and efficiency.
-
Reaction Monitoring: For optimization, a representative subset of reactions can be monitored by LC-MS to determine reaction completion.
-
Work-up and Purification: Parallel work-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction in 96-well plates, should be employed. Purification can be achieved using high-throughput preparative HPLC.
Protocol 1: Parallel N-Acylation in a 96-Well Plate Format
This protocol describes the parallel synthesis of an amide library from this compound and a selection of acyl chlorides.
Materials:
-
This compound
-
Library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.22 M solutions of each acyl chloride in anhydrous DCM in separate vials.
-
Prepare a 0.4 M solution of triethylamine in anhydrous DCM.
-
-
Reagent Addition:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the appropriate acyl chloride stock solution (0.044 mmol, 1.1 eq) to each well according to a predefined library map.
-
Add 100 µL of the triethylamine stock solution (0.04 mmol, 1.0 eq) to each well.
-
-
Reaction:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 4-12 hours.
-
-
Work-up:
-
Quench the reactions by adding 200 µL of water to each well.
-
Add 500 µL of DCM to each well and mix thoroughly.
-
Separate the organic layer using a liquid-liquid extraction manifold.
-
Wash the organic layer with 200 µL of saturated sodium bicarbonate solution and then 200 µL of brine.
-
Dry the organic extracts by passing them through a 96-well plate containing anhydrous sodium sulfate.
-
-
Isolation:
-
Transfer the dried organic solutions to a tared 96-well collection plate.
-
Concentrate the solutions to dryness using a centrifugal evaporator.
-
Analyze the crude products by LC-MS and determine the yield and purity.
-
Protocol 2: Parallel Suzuki-Miyaura Coupling
This protocol outlines the parallel synthesis of a biaryl library via the Suzuki-Miyaura coupling of this compound with a diverse set of boronic acids.[11]
Materials:
-
This compound
-
Library of diverse aryl and heteroaryl boronic acids
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K3PO4)
-
Anhydrous 1,4-Dioxane
-
96-well reaction block with sealing mat and reflux condenser
Procedure:
-
Preparation of Reagents:
-
In a glovebox, pre-weigh this compound (0.05 mmol per well) into the wells of a 96-well reaction block.
-
Pre-weigh the boronic acids (0.075 mmol, 1.5 eq per well) into a separate 96-well plate.
-
Prepare a catalyst/ligand stock solution by dissolving Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Prepare a 1.0 M solution of K3PO4 in water.
-
-
Reagent Addition:
-
Add the appropriate boronic acid to each well containing the starting material.
-
Add the catalyst/ligand stock solution to each well.
-
Add the K3PO4 solution (0.15 mmol, 3.0 eq) to each well.
-
Add enough anhydrous 1,4-dioxane to bring the total volume in each well to 0.5 mL.
-
-
Reaction:
-
Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Add 0.5 mL of ethyl acetate and 0.5 mL of water to each well.
-
Separate the organic layer.
-
Extract the aqueous layer with an additional 0.5 mL of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Concentrate the solutions to dryness.
-
Purify the crude products using parallel preparative HPLC.
-
Data Presentation and Analysis
The following tables present hypothetical but representative data for the parallel synthesis of libraries based on this compound.
Table 1: Representative N-Acylation of this compound with Various Acyl Chlorides
| Entry | Acyl Chloride | Product Structure | Expected Yield (%) | Purity (%) (LC-MS) |
| 1 | Acetyl chloride | 85-95 | >95 | |
| 2 | Benzoyl chloride | 80-90 | >95 | |
| 3 | Cyclopropanecarbonyl chloride | 82-92 | >95 | |
| 4 | 4-Methoxybenzoyl chloride | 80-90 | >95 |
Table 2: Representative Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product Structure | Expected Yield (%) | Purity (%) (LC-MS) |
| 1 | Phenylboronic acid | 70-85 | >95 | |
| 2 | 4-Methylphenylboronic acid | 75-90 | >95 | |
| 3 | 3-Pyridinylboronic acid | 60-75 | >90 | |
| 4 | 2-Thiopheneboronic acid | 65-80 | >90 |
Workflow and Logic Diagrams
The following diagrams illustrate the workflows for the parallel synthesis protocols described above.
Diagram 1: Workflow for Parallel N-Acylation.
Diagram 2: Workflow for Parallel Suzuki-Miyaura Coupling.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its dual reactivity allows for the rapid generation of diverse compound libraries through robust and scalable protocols such as N-acylation and Suzuki-Miyaura cross-coupling. The protocols and workflows presented in these application notes provide a solid foundation for researchers to leverage this scaffold in their efforts to explore novel chemical space and identify new bioactive molecules.
References
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
- Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. PubMed. [Link]
- High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
- Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity.
- Build-Couple-Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. PubMed. [Link]
- Unleashing high-throughput reaction screening. Unchained Labs. [Link]
- Amino Acetophenones as Building Blocks for the Synthesis of N
- Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. [Link]
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central. [Link]
- Synthesis of sulfonamides from sulfinate salts and amines or anilines.
- Diversity Oriented Synthesis. YouTube. [Link]
- The Basics of Diversity-Oriented Synthesis. David Spring's group. [Link]
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs | MDPI [mdpi.com]
- 4. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. unchainedlabs.com [unchainedlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Welcome to the technical support center for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important sulfonamide synthesis. My goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to optimize for yield, purity, and scalability. We will address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
Section 1: Reaction Fundamentals and Core Mechanism
Before troubleshooting, it's crucial to understand the underlying chemistry. The synthesis of this compound is a classic nucleophilic substitution reaction to form a sulfonamide bond.
Question: What is the fundamental reaction mechanism for this synthesis?
Answer: The reaction proceeds via the nucleophilic attack of the amino group of 2-chloroaniline on the electrophilic sulfur atom of morpholine-4-sulfonyl chloride. A base is essential for two reasons: it deprotonates the amine to increase its nucleophilicity (in some cases) and, more importantly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Technical Support Center: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. Here, we address common challenges, offering troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2-chloroaniline. The initial step involves the chlorosulfonation of 2-chloroaniline to produce the key intermediate, 4-amino-3-chlorobenzenesulfonyl chloride. This is followed by the coupling of the sulfonyl chloride with morpholine to yield the final product.
Caption: Synthetic route to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the rationale for using 2-chloroaniline as the starting material?
A1: 2-chloroaniline is the logical starting material as it possesses the required chloro and amino functionalities at the correct positions relative to where the morpholine-4-sulfonyl group will be introduced. The amino group is a strong ortho-, para-director in electrophilic aromatic substitution, guiding the incoming sulfonyl group to the para position.[1][2]
Q2: Why is chlorosulfonic acid the reagent of choice for the first step?
A2: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, allowing for the direct conversion of 2-chloroaniline to 4-amino-3-chlorobenzenesulfonyl chloride in a single step.[3] While other sulfonating agents like fuming sulfuric acid could be used to form the sulfonic acid, a subsequent chlorination step would be required, making chlorosulfonic acid a more efficient choice.
Q3: What are the critical parameters to control during the chlorosulfonation step?
A3: Temperature control is paramount. The reaction is highly exothermic and should be performed at low temperatures (typically 0-10 °C) to minimize the formation of side products. The rate of addition of chlorosulfonic acid should also be carefully controlled. Molar ratio of reactants is another key parameter to optimize for maximizing yield and minimizing side reactions.[2]
Q4: What is the role of a base in the reaction of 4-amino-3-chlorobenzenesulfonyl chloride with morpholine?
A4: A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[4] This prevents the protonation of morpholine, which would render it non-nucleophilic and halt the reaction.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 4-amino-3-chlorobenzenesulfonyl chloride (Intermediate) | - Incomplete reaction. - Formation of isomeric or di-sulfonated byproducts.[2] - Hydrolysis of the sulfonyl chloride during workup.[5] | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - Maintain a low reaction temperature to favor the formation of the para-isomer. - Use a slight excess of chlorosulfonic acid. - Perform the aqueous workup rapidly and at low temperatures to minimize hydrolysis. |
| Presence of multiple spots on TLC after the first step | - Formation of the ortho-isomer (2-amino-3-chlorobenzenesulfonic acid).[2] - Di-sulfonation of the aromatic ring. | - Optimize the reaction temperature and molar ratio of reactants. Lower temperatures generally favor para-substitution. - Purification of the intermediate by recrystallization may be necessary. |
| Low yield of the final product | - Incomplete reaction between the sulfonyl chloride and morpholine. - Hydrolysis of the sulfonyl chloride intermediate before the addition of morpholine. | - Ensure the sulfonyl chloride intermediate is dry before proceeding to the next step. - Use a slight excess of morpholine. - Ensure an adequate amount of base is present to neutralize the generated HCl. |
| Final product is difficult to purify | - Presence of unreacted starting materials or byproducts from the first step. - Presence of morpholine hydrochloride salt. | - Wash the crude product with water to remove any water-soluble salts like morpholine hydrochloride. - Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol/water.[6] |
IV. Impurity Formation and Control
Understanding the potential impurities is crucial for developing a robust and reproducible synthesis.
Caption: Potential impurity formation pathways.
Common Impurities and Their Origin:
-
Isomeric Impurity (2-amino-5-chlorobenzenesulfonyl chloride): Arises from the sulfonation at the ortho position to the amino group of 2-chloroaniline.[2] Its formation can be minimized by maintaining a low reaction temperature.
-
Di-sulfonated Impurity: Results from the introduction of a second sulfonyl chloride group onto the aromatic ring under harsh reaction conditions or with a large excess of chlorosulfonic acid.[2]
-
Hydrolysis Product (4-Amino-3-chlorobenzenesulfonic acid): The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid, especially during aqueous workup.[5]
-
Unreacted 4-Amino-3-chlorobenzenesulfonyl chloride: Incomplete reaction in the second step will lead to the presence of this intermediate in the final product.
V. Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-chlorobenzenesulfonyl chloride
-
In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq.) to 0 °C in an ice bath.
-
Slowly add 2-chloroaniline (1.0 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by TLC until the 2-chloroaniline is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude 4-amino-3-chlorobenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 4-amino-3-chlorobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add morpholine (1.2 eq.) and a base like triethylamine (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid.
-
Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives.
-
Google Patents. (1957). Sulfonamide purification process.
-
ResearchGate. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
-
Royal Society of Chemistry. (n.d.). Chlorosulfonic Acid - A Versatile Reagent.
-
Unknown Source. (n.d.). Synthesis and in vitro antibacterial activity of some novel sulphonamide substituted derivatives of morpholine.
-
Unknown Source. (n.d.). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Welcome to the technical support center for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic route. We will explore the causality behind common experimental issues and provide validated protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Synthesis Issues & Side Reactions
The synthesis of this compound is typically a two-step process: (1) Electrophilic chlorosulfonylation of 2-chloroaniline to form 4-amino-3-chlorobenzene-1-sulfonyl chloride, followed by (2) nucleophilic substitution with morpholine. Each step presents unique challenges that can lead to impurities and reduced yields.
Step 1: Chlorosulfonylation of 2-Chloroaniline
This step is critical for establishing the correct substitution pattern on the aromatic ring. The primary reagent, chlorosulfonic acid, is highly reactive and must be handled with care in a moisture-free environment.[1]
Root Cause Analysis: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution. The starting material, 2-chloroaniline, has two directing groups: an activating, ortho-, para-directing amino group (-NH2) and a deactivating, ortho-, para-directing chloro group (-Cl).
-
Desired Product: The sulfonyl chloride group adds para to the strongly activating amino group and meta to the chloro group. This is the thermodynamically favored product.
-
Primary Isomeric Impurity: Substitution can occur ortho to the amino group, leading to the formation of 2-amino-3-chlorobenzene-1-sulfonyl chloride. This is often the kinetically favored product.
Troubleshooting & Resolution: Controlling the reaction temperature is the most critical parameter for maximizing the yield of the desired para-substituted isomer.
-
Mechanism Insight: At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho isomer. As the temperature is increased, the reaction equilibrium shifts towards the more stable para isomer (thermodynamic control). A rearrangement from the initial sulfamic acid intermediate to the final ring-sulfonated product is often temperature-dependent.[1]
Recommended Protocol Adjustments:
-
Initial Low Temperature Addition: Add the 2-chloroaniline to an excess of chlorosulfonic acid at a low temperature (10-15°C) to control the initial exothermic reaction.[2]
-
Controlled Heating: After the initial addition, slowly and carefully heat the reaction mixture. A temperature of 125-130°C is often required to drive the reaction to completion and favor the desired isomer.[2][3]
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material and the ratio of isomers. The reaction is typically complete within 2-3 hours at the target temperature.[1]
Root Cause Analysis: The intermediate, 4-amino-3-chlorobenzene-1-sulfonyl chloride, is highly susceptible to hydrolysis. Exposure to even trace amounts of water will convert the reactive sulfonyl chloride (-SO2Cl) group into a sulfonic acid (-SO3H). The sulfonic acid will not react with morpholine in the subsequent step.
Troubleshooting & Resolution: Strict anhydrous conditions are mandatory for this step.
-
Moisture Control: Ensure all glassware is oven-dried before use. Use anhydrous solvents if applicable, and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen, argon).[1]
-
Reagent Quality: Use a fresh, high-purity bottle of chlorosulfonic acid. This reagent is highly hygroscopic and reacts violently with water.[1]
-
Work-up Procedure: The work-up is a critical point where hydrolysis can occur. The reaction mixture should be quenched by pouring it carefully onto crushed ice.[1][2] This procedure keeps the temperature low to minimize hydrolysis of the desired product while decomposing the excess chlorosulfonic acid. The precipitated sulfonyl chloride should be filtered quickly and used immediately in the next step or stored under rigorously dry conditions.
Root Cause Analysis: The strongly activating nature of the amino group can sometimes promote a second electrophilic substitution, leading to the formation of di-sulfonylated byproducts, such as 5-chloroaniline-2,4-disulfonyl chloride.[2][3] This is more likely to occur with prolonged reaction times or at very high temperatures.
Troubleshooting & Resolution: Careful control of stoichiometry and reaction time is key.
-
Stoichiometry: While an excess of chlorosulfonic acid is used to act as both reagent and solvent, an extremely large excess can favor di-substitution. A molar ratio of approximately 10-12 equivalents of chlorosulfonic acid to 1 equivalent of 2-chloroaniline is a common starting point.[2]
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed and the desired product is maximized (as determined by in-process controls like HPLC), proceed with the work-up. Avoid unnecessarily long heating times.
Step 2: Sulfonamide Formation with Morpholine
In this step, the synthesized 4-amino-3-chlorobenzene-1-sulfonyl chloride is reacted with morpholine in the presence of a base to yield the final product.
Root Cause Analysis: Several factors can contribute to an inefficient sulfonamide formation reaction:
-
Poor Quality Sulfonyl Chloride: As discussed, if the intermediate sulfonyl chloride has partially hydrolyzed to sulfonic acid, it will not react.
-
Insufficient Base: The reaction generates one equivalent of HCl, which must be neutralized. If a base is not present or is insufficient, the morpholine will be protonated, rendering it non-nucleophilic.
-
Low Nucleophilicity of Amine: While morpholine is a reasonably good nucleophile, feebly basic anilines can react slowly with sulfonyl chlorides.[4] If side reactions occur with the primary aniline group, it can complicate the reaction.
Troubleshooting & Resolution:
-
Use Fresh Intermediate: Use the 4-amino-3-chlorobenzene-1-sulfonyl chloride immediately after preparation and isolation.
-
Choice of Base and Solvent: The reaction is often performed in a basic aqueous medium or an organic solvent with an added base.[4] Pyridine can be used as both a base and a solvent, which often leads to high yields.[4] Alternatively, an inert solvent like dichloromethane (DCM) or acetone with a tertiary amine base (e.g., triethylamine) is effective.
-
Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. At least two equivalents of the base are needed—one to neutralize the generated HCl and one to ensure the morpholine remains deprotonated.
| Parameter | Recommendation | Rationale |
| Solvent | Pyridine, Acetone, Dichloromethane | Provides good solubility for reactants. Pyridine also acts as a base. |
| Base | Pyridine, Triethylamine, aq. NaOH | Neutralizes HCl byproduct, preventing protonation of the amine nucleophile. |
| Temperature | 0°C to Room Temperature | The reaction is typically exothermic; starting at a lower temperature allows for better control. |
| Reactant Ratio | 1.1-1.2 eq. Morpholine | Drives the reaction to completion. |
Experimental Workflow & Logic Diagrams
To visualize the process and troubleshooting logic, the following diagrams are provided.
Overall Synthetic Workflow
Caption: A logical guide for diagnosing yield issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with chlorosulfonic acid? A: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including an acid-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves, is mandatory. [1] Q: What is the best method for purifying the final product? A: The crude product can typically be purified by recrystallization. The choice of solvent depends on the impurity profile, but common systems include ethanol/water or isopropanol. Column chromatography can be used for very high purity requirements but may be less practical on a large scale.
Q: Can I store the 4-amino-3-chlorobenzene-1-sulfonyl chloride intermediate? A: It is strongly recommended to use the intermediate immediately after isolation. Due to its high reactivity and sensitivity to moisture, long-term storage is difficult and often leads to decomposition via hydrolysis, which will negatively impact the subsequent step.
References
- Benchchem. Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.
- The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed.
- A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature.
- Process for preparing sulfonamide compounds. Google Patents.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Institutes of Health (NIH).
- Mild Sulfonylation of Anilines. ChemistryViews.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate.
- Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI.
- Chlorosulfonic Acid - A Versatile Reagent.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH).
- Direct sulfonylation of anilines mediated by visible light. SciSpace.
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate.
- Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Process for the preparation of disulfamylanilines. Google Patents.
- Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Semantic Scholar.
Sources
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Welcome to the dedicated technical support center for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and improve your product yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process, commencing with the chlorosulfonation of 2-chloronitrobenzene, followed by the formation of a sulfonamide with morpholine, and concluding with the reduction of the nitro group to the desired aniline. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will dissect each step to provide targeted troubleshooting strategies.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured in a question-and-answer format to directly address the common challenges encountered during each synthetic step.
Step 1: Chlorosulfonation of 2-Chloronitrobenzene
The formation of 2-chloro-5-nitrobenzenesulfonyl chloride is a critical first step. Low yields or the formation of impurities at this stage will cascade through the rest of the synthesis.
Q1: My yield of 2-chloro-5-nitrobenzenesulfonyl chloride is consistently low. What are the likely causes?
A1: Low yields in this chlorosulfonation are often attributable to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred at a sufficiently high temperature (typically 100-110°C) for an adequate duration.[1] Monitoring the disappearance of the starting material, 2-chloronitrobenzene, by techniques like TLC or GC-MS is crucial.
-
Hydrolysis of the Product: 2-chloro-5-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis.[2] Any exposure to moisture during the reaction or workup will convert it to the unreactive sulfonic acid. It is imperative to use dry glassware and reagents and to work under an inert atmosphere if possible.
-
Suboptimal Reagent Ratio: An insufficient excess of chlorosulfonic acid can lead to incomplete conversion. A common molar ratio is 1:6 of 2-chloronitrobenzene to chlorosulfonic acid.[3]
-
Improper Workup: The product is typically isolated by quenching the reaction mixture in ice water.[1][4] This must be done carefully and with vigorous stirring to ensure rapid precipitation of the sulfonyl chloride and to minimize hydrolysis.
Q2: I am observing a significant amount of an insoluble solid in my crude product after quenching. What is it and how can I avoid it?
A2: The insoluble solid is likely the corresponding sulfonic acid, formed from the hydrolysis of the desired sulfonyl chloride. To minimize its formation:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with efficient stirring. This dissipates the heat of quenching and promotes rapid precipitation of the sulfonyl chloride, reducing its contact time with water.[4]
-
Anhydrous Conditions: As mentioned, strictly anhydrous conditions throughout the reaction are vital.[2]
Q3: How can I effectively purify the crude 2-chloro-5-nitrobenzenesulfonyl chloride?
A3: Purification can be challenging due to the compound's reactivity.
-
Recrystallization: If a purer product is required, recrystallization from a dry, non-polar solvent like benzene or hexane can be effective.[4] However, this should be done with caution to avoid hydrolysis.
-
Direct Use: For many applications, the crude product, after being thoroughly washed with cold water and dried, is of sufficient purity for the next step.[4]
Step 2: Sulfonamide Formation with Morpholine
The reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine forms the sulfonamide intermediate.
Q1: The yield of my sulfonamide is low, and I have a complex mixture of products. What could be wrong?
A1: Several factors can contribute to low yields and side product formation in this step:
-
Hydrolysis of the Sulfonyl Chloride: If the starting sulfonyl chloride is wet or contains sulfonic acid, the yield will be compromised.[5]
-
Incorrect Stoichiometry: A 1:1 molar ratio of the sulfonyl chloride to morpholine is typical, often with a slight excess of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated.[6][7]
-
Reaction Temperature: The reaction is often performed at room temperature or with gentle heating.[6][7] Excessive heat can promote side reactions.
-
Di-sulfonylation: While less common with secondary amines like morpholine, the formation of a di-sulfonylated product is a possibility if the reaction conditions are too harsh or the stoichiometry is incorrect.[6]
Q2: I am having trouble separating my product from the reaction mixture. What is an effective workup procedure?
A2: A standard workup involves:
-
Quenching: The reaction mixture is often poured into water or a dilute acid solution to precipitate the sulfonamide.
-
Extraction: The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water, brine, and then dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Nitro Group Reduction
The final step is the reduction of the nitro group to an amine.
Q1: My reduction of the nitro group is incomplete or I am seeing side products. What are the best reducing agents and conditions?
A1: The choice of reducing agent is critical for a clean and complete reaction.
-
Metal/Acid Systems: A common and effective method is the use of a metal and acid, such as iron powder in the presence of a small amount of hydrochloric acid or acetic acid in an ethanol/water mixture. This method is generally high-yielding and cost-effective.
-
Tin(II) Chloride: Stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is another reliable method for nitro group reduction.
-
Catalytic Hydrogenation: While effective, catalytic hydrogenation (e.g., H₂/Pd-C) may not be ideal in this case due to the presence of a chloro-substituent, which can be susceptible to hydrodechlorination under certain conditions.
Q2: My final product is discolored. How can I improve its purity and appearance?
A2: Discoloration is often due to the formation of colored byproducts from side reactions during the reduction.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can help to remove colored impurities.
-
Reaction Monitoring: Carefully monitor the reaction by TLC to ensure it goes to completion without prolonged reaction times, which can lead to degradation.
Frequently Asked Questions (FAQs)
Q: What is the most critical step in this synthesis for maximizing overall yield?
A: While all steps are important, the chlorosulfonation (Step 1) is often the most critical. The purity and yield of the 2-chloro-5-nitrobenzenesulfonyl chloride directly impact the subsequent steps. Ensuring anhydrous conditions and a proper workup in this step is paramount.[2]
Q: Can I use a different base in the sulfonamide formation step?
A: Yes, other tertiary amine bases like triethylamine can be used.[7] However, pyridine is often preferred as it can also act as a solvent and is generally effective in promoting the reaction.[6] The choice of base can influence the reaction rate and workup procedure.
Q: Are there any particular safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[4]
-
The chlorosulfonation reaction evolves large volumes of HCl gas and should be performed in a fume hood.[4]
-
Many of the solvents used are flammable and should be handled away from ignition sources.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
-
In a round-bottom flask equipped with a mechanical stirrer and a gas outlet, carefully add chlorosulfonic acid (6.0 eq).
-
Cool the chlorosulfonic acid to 10-15°C in an ice bath.
-
Slowly add 2-chloronitrobenzene (1.0 eq) to the cooled chlorosulfonic acid with stirring, maintaining the temperature below 20°C.
-
After the addition is complete, heat the mixture to 100-110°C for 2-3 hours, or until the reaction is complete as monitored by TLC.[1]
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid product under vacuum.
Protocol 2: Synthesis of 4-(2-Chloro-5-nitrophenylsulfonyl)morpholine
-
Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add morpholine (1.0-1.1 eq) to the solution with stirring.
-
If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.1-1.2 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol if necessary.
Protocol 3: Synthesis of this compound
-
Suspend 4-(2-chloro-5-nitrophenylsulfonyl)morpholine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.
-
Heat the mixture to reflux (around 80°C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a base such as sodium bicarbonate, which should precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reactants | Key Parameters | Typical Yield |
| 1 | 2-Chloronitrobenzene, Chlorosulfonic acid | 100-110°C, 2-3 hours | 80-90% |
| 2 | 2-Chloro-5-nitrobenzenesulfonyl chloride, Morpholine | Room temperature, 2-4 hours | 85-95% |
| 3 | 4-(2-Chloro-5-nitrophenylsulfonyl)morpholine, Fe/HCl | Reflux, 2-4 hours | 80-90% |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields in the synthesis.
References
- Bansal, G., & Singh, D. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(3), 164-169.
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. (2012).
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. (1988).
- PrepChem. (n.d.). Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride.
- Chemdiv. (n.d.). 2-chloro-5-(morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide.
- Schenck, L. M., & Cocco, M. T. (1988). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 54(11), 2812-2816.
- Grogg, P., & Riat, H. (1961). Reductive cleavage of azo compounds. Helvetica Chimica Acta, 44(5), 1493-1501.
- Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 6.
- Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- Brzozowski, Z., Sławiński, J., & Olędzka, K. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(21), 5035.
- Santa Cruz Biotechnology. (n.d.). 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine.
- Chemdiv. (n.d.). 2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide.
- US6297376B1 - Chemical synthesis of morpholine derivatives. (2001).
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. (2012).
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. (1988).
- PrepChem. (n.d.). Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride.
- Chemdiv. (n.d.). 2-chloro-5-(morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (2025).
Sources
- 1. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jraic.com [jraic.com]
"2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" stability and degradation pathways
Welcome to the technical support guide for 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
This molecule possesses three key functional groups that dictate its chemical behavior:
-
Phenylamine (Aniline) Moiety: The primary aromatic amine (-NH₂) attached to the benzene ring is the most reactive site. The nitrogen's lone pair of electrons activates the aromatic ring, making it highly susceptible to oxidation and more reactive in electrophilic substitution reactions.[1][2]
-
Sulfonamide Linkage: The bond between the sulfur atom and the morpholine nitrogen (-SO₂-N) is a sulfonamide group. While generally stable, this bond can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4]
-
Morpholine Ring: The morpholine heterocycle is a saturated amine ether. It is generally considered a very stable moiety and is often incorporated into drug candidates to improve metabolic stability, solubility, and overall pharmacokinetic profiles.[5][6][7]
Q2: What is the most common and immediate stability concern when working with this compound?
The most significant and immediate concern is the oxidation of the phenylamine group.[1] Aromatic amines are notoriously prone to oxidation by atmospheric oxygen, light, or other oxidizing agents present in a sample matrix. This process often leads to the formation of colored impurities (e.g., yellow, brown, or black) due to the creation of nitroso, nitro, and complex polymeric species, which can compromise sample purity and activity.
Q3: How stable is the sulfonamide bond to hydrolysis?
Under typical environmental and physiological conditions (pH 4-9, ambient temperature), sulfonamides are generally considered hydrolytically stable with long half-lives, often exceeding a year.[3][4] However, stability can decrease under forced conditions, such as strong acid or base catalysis at elevated temperatures. The primary hydrolytic degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond.[8]
Q4: Should I be concerned about the stability of the morpholine ring?
No, the morpholine ring is exceptionally stable. In medicinal chemistry, it is classified as a "privileged structure" precisely because it imparts metabolic stability and favorable physicochemical properties to molecules.[7][9] Under the conditions that would typically degrade the phenylamine or sulfonamide moieties, the morpholine ring is expected to remain intact.
Troubleshooting Guide
Issue 1: My solid-state sample or solution of this compound is changing color over time, often turning yellow or brown.
-
Probable Cause: This is a classic sign of oxidation of the phenylamine group.[1] The electron-rich aromatic amine is readily attacked by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: For long-term storage, keep the solid compound in a desiccator under an inert atmosphere like nitrogen or argon.
-
Light Protection: Always store both solid samples and solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidation.[10]
-
Solvent Purity: Use high-purity, de-gassed solvents for preparing solutions. Solvents can contain dissolved oxygen or peroxide impurities that initiate degradation.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to stock solutions.
-
Issue 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a sample that was prepared earlier.
-
Probable Cause: This indicates that the parent compound is degrading in your analytical solution. The identity of the degradation products depends on the conditions.
-
Hydrolysis: If your mobile phase or sample diluent is strongly acidic or basic, you may be observing the hydrolytic cleavage of the sulfonamide bond.[8] This would result in two primary degradation products: 4-amino-3-chlorobenzenesulfonic acid and morpholine .
-
Oxidation: If the sample was exposed to air or light, the new peaks are likely various oxidation products of the phenylamine moiety.[11]
-
Photodegradation: Exposure to UV or even ambient lab light can cause degradation of the aromatic amine.[10][12]
-
-
Troubleshooting & Prevention:
-
Control pH: Ensure your sample diluent and mobile phases are buffered within a stable pH range, typically between pH 4 and 8.
-
Fresh Preparation: Analyze samples as quickly as possible after preparation. If samples must be queued in an autosampler, ensure the tray is temperature-controlled (e.g., 4°C) and protected from light.
-
Peak Identification: Use LC-MS/MS to obtain the mass of the unknown peaks. Compare the masses to the predicted masses of potential degradation products (see degradation pathway diagram below) to confirm the degradation route.
-
Potential Degradation Pathways
The primary degradation pathways for this compound involve hydrolysis of the sulfonamide bond and oxidation of the phenylamine group.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of your compound and develop a stability-indicating analytical method, a forced degradation study is essential.[13][14] This involves intentionally stressing the compound under various conditions.
Objective: To generate potential degradation products and confirm that your analytical method (e.g., HPLC) can resolve them from the parent peak. A typical target is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13][15]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Heating block or oven
-
Photostability chamber
Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a clear vial (for photostability) or an amber vial (for all others). Also, prepare a control sample diluted with only water/methanol.
-
Acidic: Mix 1 mL of stock with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock with 9 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock with 9 mL of 3% H₂O₂.
-
Thermal (Solution): Mix 1 mL of stock with 9 mL of water.
-
Photolytic: Expose both solid powder and a solution (1 mL stock + 9 mL water) to light conditions as specified by ICH Q1B guidelines. Shield a control sample in foil.
-
-
Incubation:
-
Place the acidic, basic, and thermal solution vials in a heating block at 60°C.
-
Keep the oxidative sample at room temperature.
-
Place the photolytic samples in a photostability chamber.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Crucially, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively, before injection to prevent damage to the HPLC column.
-
Analyze all samples by a suitable HPLC method. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Data Evaluation:
-
Calculate the percentage degradation.
-
Ensure your HPLC method provides adequate resolution between the parent peak and all major degradation products.
-
If significant degradation is observed, use LC-MS to identify the mass of the new peaks and elucidate their structures.
-
By following this guide, you can effectively manage the stability of this compound and confidently interpret your experimental results.
References
- Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Panoutsopoulos, G. I., & Kouretas, D. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Basic & Clinical Pharmacology & Toxicology.
- Goel, K. K., et al. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate.
- Bajaj, S., et al. Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
- Clark, J. Phenylamine (aniline) as an amine. Chemguide.
- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega.
- Brown, R. S., et al. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Hrubá, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
- Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
- Portis, L. C., et al. (1974). Electrochemical oxidation of some phenethylamines. The Journal of Organic Chemistry.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
- Sahoo, S. K., et al. List of aromatic amines used in this study and the efficiency of their... ResearchGate.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. HERA.
- Ghorpade, S., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
- Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Save My Exams. Production & Reactions of Phenylamine. A Level Chemistry.
- Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry.
- Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online.
- Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dl.edi-info.ir [dl.edi-info.ir]
- 11. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biopharminternational.com [biopharminternational.com]
Byproducts of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" synthesis and their removal
Welcome to the technical support guide for the synthesis and purification of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, understanding, and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis and workup of this compound.
Q1: What is a reliable synthetic route for this compound, and what are the primary byproducts I should anticipate?
A1: A common and reliable method for preparing sulfonamides is the reaction of an appropriate sulfonyl chloride with an amine in the presence of a non-nucleophilic base to neutralize the HCl generated.[1][2] For this specific target, the reaction between 2-chloro-5-aminophenylamine and morpholine-4-sulfonyl chloride is a direct approach.
The primary byproducts stem from the reactivity of the starting materials and intermediates with trace water, excess reagents, or side reactions.
-
Unreacted Starting Materials: Residual 2-chloro-5-phenylamine and morpholine-4-sulfonyl chloride.
-
Hydrolysis Product: Morpholine-4-sulfonic acid, formed from the reaction of morpholine-4-sulfonyl chloride with moisture.[3][4] This is a common issue as sulfonyl chlorides are sensitive to hydrolysis.
-
Disulfonimide: Formed by the reaction of the desired product (a secondary sulfonamide) with a second molecule of morpholine-4-sulfonyl chloride. This is more prevalent if excess sulfonyl chloride is used or if reaction temperatures are too high.[1]
-
Base-Related Salts: Salts like triethylammonium chloride or pyridinium chloride, depending on the base used to scavenge HCl.
Caption: Synthesis of the target compound and formation of key byproducts.
Q2: My TLC/HPLC analysis of the crude product shows multiple spots/peaks. How can I tentatively identify them?
A2: Analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring reaction progress and identifying components in the crude mixture.[5] The identity of spots/peaks can be inferred based on polarity.
Data Presentation: Typical Analytical Profile
| Compound | Expected Polarity | Typical TLC Rƒ (e.g., 3:7 EtOAc:Hex) | Elution in RP-HPLC |
| 2-Chloro-5-phenylamine (Starting Amine) | Moderate | Higher than product | Early Elution |
| Desired Product | Moderate | Baseline (e.g., 0.4) | Mid Elution |
| Disulfonimide Byproduct | Low | Higher than product | Late Elution |
| Morpholine-4-sulfonic acid | High (Ionic) | Stays at baseline | Very Early Elution |
Experimental Protocol: Analytical TLC
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Spot Samples: Dissolve small amounts of your crude product, and if available, the starting amine, in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot them side-by-side on the TLC plate.
-
Develop: Place the plate in a chamber with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, dry it, and visualize under UV light (254 nm). Staining with potassium permanganate can also be effective.
-
Analyze: Compare the spots. The starting amine is typically less polar than the sulfonamide product. The highly polar sulfonic acid will remain at the origin (baseline), while the non-polar disulfonimide will run higher than the product.
Q3: I suspect I have unreacted 2-chloro-5-phenylamine. What is the best way to remove it during workup?
A3: Unreacted 2-chloro-5-phenylamine can be efficiently removed by leveraging the basicity of its primary aniline group. The sulfonamide N-H bond of the product is significantly less basic. An acidic wash will protonate the more basic starting amine, rendering it water-soluble and easily separable from the organic layer containing your product.
Experimental Protocol: Acidic Wash Extraction
-
Dissolution: After the reaction is complete, quench it and dissolve the crude mixture in an appropriate organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). Wash 1-2 times.
-
Separation: The protonated amine (2-chloro-5-phenylaminium chloride) will move into the aqueous layer. Separate and discard the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the starting amine.
Q4: My crude product seems contaminated with a highly polar, acidic impurity. What is it and how is it removed?
A4: This is a classic sign of sulfonyl chloride hydrolysis. The impurity is almost certainly Morpholine-4-sulfonic acid. Its high polarity and strong acidity make it easy to remove with a basic wash. The desired product is only very weakly acidic and will not be extracted by a mild base.
Experimental Protocol: Basic Wash Extraction
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).
-
Basic Wash: Transfer to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the sulfonic acid, forming the water-soluble sodium morpholine-4-sulfonate salt. You may observe effervescence (CO₂ release) during this step.
-
Separation: Separate and discard the aqueous layer containing the salt. Repeat the wash if necessary.
-
Final Washes: Wash the organic layer with water and then brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
Q5: After aqueous workup, a significant impurity remains that has a similar polarity to my product. How can I achieve final purity?
A5: An impurity with polarity similar to your product is likely the disulfonimide byproduct or a structural isomer. Simple extraction will not suffice for its removal. The two most effective methods for final purification are column chromatography and recrystallization.
Method A: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel).
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 10% Ethyl Acetate in Hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading") and carefully add it to the top of the packed column.
-
Elution: Run the column by passing the mobile phase through it under positive pressure. It is often best to use a gradient elution, slowly increasing the polarity (e.g., from 10% to 40% Ethyl Acetate in Hexanes) to effectively separate the less polar disulfonimide (elutes first) from the more polar desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method B: Purification by Recrystallization
This technique relies on the difference in solubility between the desired product and impurities in a specific solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is finding a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates include Ethanol, Isopropanol, or mixtures like Ethyl Acetate/Hexanes.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Pure crystals of the product should form, leaving impurities behind in the solution (the "mother liquor").
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Synthesis & Purification Workflow
The following diagram outlines a comprehensive workflow from reaction setup to the isolation of the pure final compound.
Caption: A step-by-step workflow for synthesis and purification.
References
- Pharmaffili
- ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]
- ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. [Link]
- Wikipedia. Sulfonamide. [Link]
- ResearchGate.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- Scholars Research Library.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
- Google Patents. Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- PubChem. Morpholine-4-sulfonyl chloride. [Link]
- Canadian Journal of Chemistry. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. [Link]
- Google Patents.
- ResearchGate.
- Google Patents.
- Google Patents. Synthetic method of 2-aminophenol-4-sulfonamide.
- Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- ResearchGate.
- Google Patents. Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Derivatization
Welcome to the technical support center for the derivatization of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This molecule is a valuable scaffold in medicinal chemistry and materials science, but its unique electronic and steric properties present distinct challenges during synthetic modifications. The presence of a deactivating morpholine-4-sulfonyl group and a sterically impeding ortho-chloro substituent significantly reduces the nucleophilicity of the aniline nitrogen, while the chloro group itself requires specific activation for cross-coupling reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and optimize your reaction conditions for success.
Part 1: Troubleshooting Guide & FAQs for N-Acylation
This section focuses on the derivatization of the primary amine (-NH₂) group, a common and critical transformation.
Q1: My N-acylation reaction with acetic anhydride is giving a very low yield, or not working at all. What is the underlying cause and how can I fix it?
Answer: This is a common and expected challenge. The low reactivity of the aniline in this compound is due to two primary factors:
-
Electronic Deactivation: The potent electron-withdrawing effect of the para-sulfonyl group pulls electron density away from the benzene ring and, consequently, from the amine's nitrogen atom. This reduces the nitrogen's nucleophilicity, making it a weaker attacker.
-
Steric Hindrance: The presence of the chlorine atom in the ortho position physically blocks the approach of the acylating agent to the nitrogen center.
Standard acylating agents like acetic anhydride are often not electrophilic enough to overcome this combined deactivation and hindrance.[1]
Optimization Strategy:
-
Switch to a More Reactive Acylating Agent: The most effective first step is to replace the acyl anhydride with a more reactive acyl chloride (e.g., acetyl chloride). Acyl chlorides are significantly more electrophilic and can react effectively with deactivated anilines.[1]
-
Employ a Nucleophilic Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) is highly recommended. DMAP functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the acyl chloride itself.[1]
-
Optimize the Base: A tertiary amine base like triethylamine (TEA) or pyridine is necessary to neutralize the HCl byproduct of the reaction. Ensure the base is anhydrous and used in a slight excess (1.2-1.5 equivalents).[2]
-
Increase Reaction Temperature: For particularly sluggish reactions, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. However, monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid potential decomposition at high temperatures.[1][3]
Q2: I'm concerned about potential side reactions. What should I look out for?
Answer: For this specific substrate, the primary side reaction of concern is the hydrolysis of the acylating agent. Sulfonyl chlorides and acyl chlorides are highly susceptible to moisture, which converts them into unreactive sulfonic or carboxylic acids, respectively.[2][4] This will reduce your yield and complicate purification.
Preventative Measures:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Quality: Use a fresh, high-purity acylating agent. If the bottle has been open for a long time, its quality may be compromised.[4]
Troubleshooting Workflow for Low N-Acylation Yield
The following diagram outlines a logical decision-making process for troubleshooting poor N-acylation outcomes.
Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.
Part 2: Troubleshooting Guide & FAQs for Buchwald-Hartwig C-N Cross-Coupling
This section addresses the derivatization at the C-Cl position, coupling the aryl chloride with a new amine nucleophile.
Q3: I am trying to perform a Buchwald-Hartwig amination on the aryl chloride, but the reaction is failing. Why are aryl chlorides difficult substrates?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the nature of the aryl halide.[5] Aryl chlorides are notoriously challenging substrates because of the high strength of the Carbon-Chlorine (C-Cl) bond. The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium catalyst into the C-Cl bond.[6] This step has a high activation energy for aryl chlorides, requiring highly active and specialized catalyst systems to proceed efficiently.[5]
Q4: How do I choose the correct palladium catalyst, ligand, and base for coupling with this substrate?
Answer: This is the most critical aspect of optimizing the reaction. There is no single universal system, but the following guidelines are field-proven for challenging aryl chlorides:
-
Palladium Source: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are highly recommended. These pre-catalysts are air-stable and readily form the active Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂.[6][7]
-
Ligand Selection: This is paramount. For aryl chlorides, you must use bulky, electron-rich biaryl monophosphine ligands. These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination. Excellent choices include XPhos , SPhos , or RuPhos . Using simpler ligands like PPh₃ will almost certainly result in reaction failure.[5][8]
-
Base Selection: A strong, non-nucleophilic base is required. The most common and effective bases for this transformation are sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) . Weaker bases like potassium carbonate are generally insufficient for activating the amine and facilitating the catalytic cycle with aryl chlorides.[6]
-
Solvent Choice: Anhydrous, non-polar aprotic solvents are standard. Toluene and dioxane are the most common and effective solvents for these reactions.[6]
Data Presentation: Optimizing Buchwald-Hartwig Conditions
The following table summarizes representative screening data for the coupling of this compound with morpholine.
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2%) | PPh₃ (8%) | K₂CO₃ (2.0) | Toluene | 110 | < 5% |
| 2 | G3-XPhos (2%) | - | K₃PO₄ (2.0) | Dioxane | 100 | 35% |
| 3 | G3-XPhos (2%) | - | NaOtBu (1.5) | Toluene | 100 | 92% |
| 4 | G3-SPhos (2%) | - | NaOtBu (1.5) | Toluene | 100 | 88% |
Yields are determined by LC-MS analysis of the crude reaction mixture.
As the data clearly shows, the combination of a modern pre-catalyst (G3-XPhos) and a strong base (NaOtBu) is critical for achieving a high yield.[5][6]
Part 3: Experimental Protocols
Protocol 1: Optimized N-Acylation with Acetyl Chloride
This protocol describes a general procedure for the high-yield N-acylation of the title compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq), anhydrous
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Acetyl Chloride (1.2 eq)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add this compound to an oven-dried round-bottom flask.
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add TEA, followed by the catalytic amount of DMAP. Stir the solution for 5 minutes at room temperature.
-
Slowly add the acetyl chloride dropwise to the stirring solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aniline is fully consumed.[2]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate) or recrystallization to obtain the pure N-acylated product.[1]
Protocol 2: Optimized Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a robust method for C-N coupling at the aryl chloride position.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.2 eq)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the this compound, XPhos Pd G3 pre-catalyst, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the vessel with inert gas three times.[5]
-
Add anhydrous toluene via syringe, followed by the secondary amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the desired C-N coupled product.
Buchwald-Hartwig Optimization Workflow
Caption: A streamlined workflow for setting up and optimizing a Buchwald-Hartwig amination.
References
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- BenchChem. (2025).
- BenchChem. (2025).
- Dean, A., et al. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Molla, M. R., et al. (2017). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. ResearchGate.
- Rostami, A., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Scholars Research Library.
- Panagopoulos, A., et al. (2012). Optimized Buchwald–Hartwig macrocyclization of chloroaniline derivative. ResearchGate.
- Yadav, P., & Gaikwad, S. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025).
- Plutschack, M. B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Bansal, G., & Singh, D. (2010). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- Dakhel, Z. A., et al. (2017).
- Boix, C., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Journal of Mass Spectrometry.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. bristol.ac.uk [bristol.ac.uk]
Challenges in the scale-up of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" synthesis
An essential intermediate in pharmaceutical synthesis, 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine serves as a critical building block for various active pharmaceutical ingredients (APIs). Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up from laboratory to pilot plant or manufacturing scale. Issues related to reaction control, impurity profiles, and product isolation can significantly impact yield, purity, and overall process efficiency.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of this synthesis. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-proven insights to address common problems encountered during development and scale-up.
Troubleshooting Guide: Common Scale-Up Challenges
This section directly addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Low Yield of the Final Product
Question: Our process consistently results in low yields (<70%) of this compound. Analysis of crude reaction mass shows unreacted 4-chloro-3-nitrobenzenesulfonyl chloride and several unidentified impurities. What are the primary causes and how can we optimize for higher conversion?
Answer: Low yields in this two-step synthesis (sulfonamide formation followed by reduction) can stem from several factors, especially as the reaction scale increases. Let's break down the likely culprits in each stage.
Part A: Sulfonamide Formation (Reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with Morpholine)
-
Causality - Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1] On a larger scale, longer addition times and insufficient drying of solvents or reagents can lead to significant loss of this starting material, converting it to the unreactive sulfonic acid.
-
Troubleshooting & Optimization:
-
Reagent & Solvent Purity: Ensure morpholine and the chosen solvent (e.g., Dichloromethane, Ethyl Acetate) are anhydrous. Use freshly opened reagents or dry them using standard laboratory procedures.
-
Temperature Control: The reaction of sulfonyl chlorides with amines is often exothermic.[2] Perform the addition of morpholine at a controlled low temperature (e.g., 0-5 °C) to manage the exotherm and minimize side reactions.
-
Role of the Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[1] Without an effective base, the HCl will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.[1] Ensure at least one equivalent of the base is used.
-
Part B: Nitro Group Reduction
-
Causality - Inefficient Catalyst Activity: Common reduction methods (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with Fe/HCl or SnCl₂) can be inefficient if the catalyst is poisoned or reaction conditions are suboptimal. Impurities from the previous step can act as catalyst poisons.
-
Troubleshooting & Optimization:
-
Purification of Intermediate: It is highly recommended to purify the intermediate, 4-(4-chloro-3-nitrophenylsulfonyl)morpholine, before the reduction step. A simple recrystallization or slurry wash can remove residual acids and other impurities that may inhibit the reduction catalyst.
-
Catalyst Loading & Reaction Conditions: For catalytic hydrogenation, ensure appropriate catalyst loading and hydrogen pressure. For chemical reductions, the rate of addition and temperature control are critical to prevent runaway reactions and formation of byproducts.
-
Issue 2: Formation of Key Impurities
Question: We are observing a persistent impurity with a similar polarity to our final product, making purification by simple recrystallization difficult. What is the likely identity of this byproduct and how can we prevent its formation?
Answer: The most common and troublesome byproduct in sulfonamide synthesis is the di-sulfonated product, where the newly formed sulfonamide nitrogen is further reacted upon. However, given the typical synthetic route for this specific molecule, other side reactions are more probable.
-
Potential Impurity: Bis-sulfonamide Formation: While less common with secondary amines like morpholine, under harsh conditions or incorrect stoichiometry, side reactions can occur.
-
Potential Impurity: Ring-Opened Byproducts: If the reaction temperature is too high or if strong, unhindered bases are used, side reactions involving the morpholine ring, though unlikely, cannot be entirely ruled out.
-
Primary Cause - Impurities in Starting Material: The most probable cause is an impurity carried over from the starting 4-chloro-3-nitrobenzenesulfonyl chloride. The synthesis of sulfonyl chlorides via chlorosulfonation of nitroaromatics can generate regioisomers.[3] If an isomeric sulfonyl chloride is present, it will react with morpholine to form an isomeric product that is often difficult to separate from the desired compound.
-
Preventative Measures & Solutions:
-
Starting Material QC: Implement stringent quality control on the incoming 4-chloro-3-nitrobenzenesulfonyl chloride. Use HPLC and ¹H NMR to confirm its purity and isomeric integrity.
-
Controlled Reaction Conditions: To minimize byproduct formation, adhere to controlled reaction conditions as detailed in Issue 1. Specifically, maintain low temperatures during reagent addition and ensure precise stoichiometric control.[1]
-
Optimized Work-up: The reaction quench and work-up procedure are critical. Quenching with water should be done carefully at low temperatures to hydrolyze any remaining sulfonyl chloride without degrading the product.
-
Advanced Purification: If the impurity persists, column chromatography or fractional crystallization may be necessary. Developing a robust crystallization process with a specific solvent/anti-solvent system is key for large-scale purification.[4]
-
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Ethyl Acetate | Good solubility for reactants, relatively unreactive. |
| Base | Triethylamine, Pyridine | Scavenges HCl byproduct without competing as a nucleophile.[1] |
| Temperature | 0-10 °C (Addition), Room Temp (Reaction) | Controls exotherm, minimizes side reactions and hydrolysis.[1] |
| Stoichiometry | Morpholine (1.0-1.1 eq), Base (1.1-1.2 eq) | Slight excess of amine ensures full consumption of sulfonyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most industrially viable route involves two main stages. First, the reaction of a suitable precursor like 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine in the presence of a base to form the sulfonamide intermediate, 4-(4-chloro-3-nitrophenylsulfonyl)morpholine. This is followed by the reduction of the nitro group to an amine using methods such as catalytic hydrogenation or chemical reduction to yield the final product.
Q2: Why is protecting the aniline group not a common strategy here? A2: In many sulfonamide syntheses starting from anilines, the amino group is first protected (e.g., as an acetanilide) to prevent it from reacting with the sulfonylating agent and to control its directing effect.[5] However, for this specific molecule, the synthesis typically starts with a nitro-substituted precursor. The nitro group serves as a precursor to the final amine, circumventing the need for a protection/deprotection sequence on the aniline itself.
Q3: What analytical methods are recommended for in-process control? A3: For monitoring reaction progress, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its sensitivity and ability to resolve starting materials, intermediates, products, and byproducts. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the structure and purity.
Q4: Are there any specific safety precautions for this synthesis at scale? A4: Yes. Chlorosulfonic acid and sulfonyl chlorides are highly corrosive and react violently with water. These reactions should be performed in appropriate reactors with good temperature control and scrubbing systems for evolving HCl gas. The reduction of the nitro group can also be highly exothermic and may generate flammable hydrogen gas if using catalytic hydrogenation. A thorough process safety review (e.g., HAZOP) is mandatory before scaling up.
Visualized Workflows
General Synthetic Workflow
The following diagram outlines the primary two-stage process for the synthesis.
Caption: High-level overview of the two-stage synthetic pathway.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common synthetic issues.
Caption: A logical flow for diagnosing and resolving common process issues.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chloro-3-nitrophenylsulfonyl)morpholine
-
To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0-5 °C under a nitrogen atmosphere, add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting sulfonyl chloride is consumed.
-
Quench the reaction by slowly adding water, keeping the temperature below 20 °C.
-
Separate the organic layer. Wash the organic phase sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or recrystallized from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Reduction)
-
In a suitable reactor, dissolve the crude 4-(4-chloro-3-nitrophenylsulfonyl)morpholine (1.0 equivalent) in ethanol or methanol.
-
Carefully add iron powder (3-5 equivalents) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approx. 60-80 °C) and stir vigorously. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction by HPLC. Once the starting material is consumed (typically 3-5 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
References
- Technical Support Center: Methanesulfonylation of Anilines - Benchchem.
- synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD.
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit.
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- MULTISTEP SYNTHESIS PROTECTING GROUPS.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
- Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem.
- Sulfonamide purification process - US2777844A - Google Patents.
- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
Removal of starting materials from "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely starting material impurities in my crude this compound product?
In a typical synthesis, this product is formed via a nucleophilic aromatic substitution followed by a reduction. The primary starting materials that may carry over into your crude product are:
-
2,4-dichloro-1-nitrobenzene: A precursor in the initial substitution reaction.
-
Morpholine: The nucleophile used to introduce the morpholine-4-sulfonyl group.[1]
The presence and levels of these impurities depend on the reaction stoichiometry, conditions, and work-up procedure.
Q2: I have a persistent impurity. How can I identify if it's one of the starting materials?
Co-spotting on a Thin Layer Chromatography (TLC) plate is a rapid and effective initial check.
Protocol: Analytical TLC for Impurity Identification
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil.
-
Spotting:
-
Lane 1: Spot a dilute solution of your crude product.
-
Lane 2: Spot a dilute solution of authentic 2,4-dichloro-1-nitrobenzene.
-
Lane 3: Spot a dilute solution of authentic morpholine.
-
Lane 4: Co-spot your crude product and 2,4-dichloro-1-nitrobenzene (spot one on top of the other).
-
Lane 5: Co-spot your crude product and morpholine.
-
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point is a system that gives your product an Rf value of 0.3-0.4.[2]
-
Visualization: Visualize the plate under UV light (254 nm). If an impurity spot in your crude product has the same Rf and merges with the standard in the co-spot lane, it is highly likely to be that starting material.
For unambiguous identification and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3][4][5]
Troubleshooting Purification Strategies
The purification strategy you choose will depend on the nature and quantity of the impurities present. Below is a logical workflow to guide your decision-making process.
Caption: Logical workflow for selecting a purification strategy.
Issue 1: Removal of Morpholine
Underlying Principle: Morpholine is a basic amine.[1][6] It can be protonated to form a water-soluble salt, allowing for its separation from the neutral organic product via liquid-liquid extraction.[7][8]
Troubleshooting Guide: Aqueous Acid Wash (Liquid-Liquid Extraction)
| Problem | Potential Cause | Solution |
| Morpholine still present after one wash. | Insufficient acid used. The pH of the aqueous layer was not low enough to fully protonate the morpholine. | Use a more concentrated acid solution (e.g., 1.5-2M HCl) and ensure thorough mixing. Check the pH of the aqueous layer after separation; it should be acidic (pH 1-2). |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Product loss into the aqueous layer. | The product, being an aniline derivative, has some basicity and may be partially protonated and extracted if the acid is too concentrated. | Use a milder acidic solution (e.g., 1M HCl) and perform multiple extractions rather than a single wash with highly concentrated acid. |
Detailed Protocol: Liquid-Liquid Extraction for Morpholine Removal
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. The protonated morpholine hydrochloride salt will partition into the bottom aqueous layer.[8]
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with 1M HCl two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: Removal of 2,4-dichloro-1-nitrobenzene
Underlying Principle: The product, this compound, is a crystalline solid with a regular structure, making it amenable to purification by recrystallization.[9] The non-polar impurity, 2,4-dichloro-1-nitrobenzene, will have different solubility properties, ideally remaining in the mother liquor upon cooling.[10]
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| "Oiling out" instead of crystallization. | The melting point of the solid is lower than the boiling point of the solvent, or the impurity concentration is very high.[11] | Re-heat the solution to re-dissolve the oil, add more hot solvent, and allow it to cool more slowly.[11] Consider a different solvent system, such as an isopropanol/water mixture.[11][12] |
| No crystals form upon cooling. | Too much solvent was used, preventing the solution from becoming saturated.[11] | Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11] |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. | Ensure the solution is cooled thoroughly in an ice bath to maximize crystal precipitation.[11] Use a minimal amount of cold solvent to wash the collected crystals during filtration.[10] |
Detailed Protocol: Recrystallization from an Isopropanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 70% isopropanol/water and heat the mixture to boiling with stirring until the solid completely dissolves.[11][12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[11]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 70% isopropanol/water to remove residual soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Issue 3: Both Starting Materials are Present or Recrystallization Fails
Underlying Principle: When simpler methods are ineffective, column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase.[2] The polarities of the product, morpholine, and 2,4-dichloro-1-nitrobenzene are sufficiently different for effective separation on a silica gel column.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of spots (overlapping bands). | Inappropriate solvent system (mobile phase). | Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the product, with good separation from impurity spots.[2] A gradient elution (gradually increasing solvent polarity) may be necessary. |
| Column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. As a general rule, use a silica gel mass of 50-100 times the mass of the crude product. | |
| Compound streaking on the column. | The compound may be too polar for the solvent system or interacting strongly with the acidic silica gel.[2] | Add a small amount (0.5-1%) of triethylamine to the mobile phase to deactivate the silica and improve the peak shape of the amine product. |
| The sample was not loaded in a narrow band. | Use a "dry loading" technique: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2] |
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar solvent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack evenly without air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and carefully apply it to the top of the silica bed. Alternatively, use the dry loading technique described above.[2]
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Pandharpurkar, P. K., & Pandit, A. B. (n.d.). Recovery of morpholine via reactive extraction. American Chemical Society.
- Downey, J. D. (2020). The crystal landscape and cocrystallization of primary aromatic sulfonamides. University College Cork.
- Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- Laemmle, G. J., Jr. (1959). Recovery of morpholine from aqueous solutions thereof. U.S. Patent 2,776,972.
- University of Colorado Boulder. (n.d.). Liquid/liquid Extraction.
- Wiley Analytical Science. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines.
- PubMed. (1963). THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND RELATED COMPOUNDS.
- Google Patents. (n.d.). Process for selective separation of morpholine.
- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography?.
- Google Patents. (n.d.). Sulfonamide purification process.
- SIELC Technologies. (2018, May 16). 4-Chloroaniline.
- ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers.
- ResearchGate. (2022, April 29). How to remove nitrobenzene from a reaction?.
- Organic Syntheses. (n.d.). Nitrobenzene.
- YouTube. (2021, March 2). Crystallization of Sulfanilamide.
- Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns.
- Google Patents. (n.d.). Purification of 1,2-dichloro-4-nitrobenzene.
- ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. DSpace [cora.ucc.ie]
- 10. Home Page [chem.ualberta.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine by TLC and HPLC
Welcome to the technical support center for the analytical monitoring of reactions involving 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine . This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate monitoring of its reactions is crucial for process optimization, yield determination, and impurity profiling. This guide provides a comprehensive resource for developing and troubleshooting the analytical methods required for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the chromatographic analysis of this compound?
A1: The primary challenges stem from the molecule's structural features: a basic aromatic amine group and a polar morpholine sulfonyl group. The basic amine can interact with acidic silanol groups on standard silica-based stationary phases, leading to peak tailing in HPLC and streaking in TLC[1][2][3]. The polarity of the molecule requires careful optimization of the mobile phase to achieve good separation and appropriate retention.
Q2: Why is my TLC spot for the amine starting material streaking?
A2: Streaking of basic compounds like aromatic amines on silica gel TLC plates is a common issue. It is often caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface[1]. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize these active sites.
Q3: In HPLC, my peak for this compound is tailing significantly. What is the likely cause and how can I fix it?
A3: Peak tailing for basic compounds in reversed-phase HPLC is typically due to secondary interactions with residual silanol groups on the C18 column packing[2]. To address this, you can:
-
Lower the mobile phase pH: Operating at a pH below the pKa of the silanol groups (typically around pH 3-4) will protonate them, reducing their interaction with the protonated amine.
-
Use an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.
-
Add a basic modifier: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete for the active silanol sites.
Q4: What is a good starting point for a mobile phase in TLC for this compound?
A4: A good starting point for a normal-phase TLC on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent. A common system to start with is a mixture of hexane and ethyl acetate. You can begin with a ratio of 70:30 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. If the spot remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, decrease the ethyl acetate proportion.
Q5: What detection wavelength should I use for HPLC analysis?
A5: Aromatic amines and sulfonamides typically exhibit strong UV absorbance. A good starting point for detection would be around 254 nm or 270 nm, as many aromatic compounds absorb in this region[4][5]. For optimal sensitivity, it is recommended to determine the lambda max (λmax) of this compound by running a UV-Vis spectrum of a standard solution.
Thin-Layer Chromatography (TLC) Monitoring: A Practical Guide
TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress. It allows for a quick assessment of the consumption of starting material and the formation of the product.
Workflow for TLC Reaction Monitoring
Sources
How to avoid dimerization of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine"
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting common issues encountered during the synthesis, handling, and storage of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine." As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive experience in synthetic route optimization. Our goal is to provide you with the causal explanations behind experimental outcomes and to offer robust, field-proven solutions.
Frequently Asked Questions (FAQs): Dimerization Issues
Q1: I'm observing a significant amount of a high-molecular-weight impurity in my reaction mixture containing this compound. Could this be a dimer?
A1: Yes, it is highly probable that you are observing dimer formation. Phenylamines bearing sulfonyl groups, like "this compound," are susceptible to dimerization, especially under certain reaction conditions. This typically occurs through the reaction of the nucleophilic amine group of one molecule with an electrophilic site on another.
The most common pathway for this type of dimerization involves the intermolecular reaction between the amine of one molecule and a reactive intermediate of another, such as a sulfonyl chloride precursor if the synthesis is not complete. Another possibility is oxidative coupling, though this is generally less common for sulfonated anilines.
Troubleshooting Guide: Preventing Dimerization
The key to preventing dimerization lies in controlling the reaction conditions to disfavor intermolecular side reactions. Below is a comprehensive guide to help you troubleshoot and optimize your experimental setup.
Understanding the Dimerization Pathway
The primary suspected mechanism for dimerization involves the reaction of the free amine of one molecule with a reactive sulfonyl intermediate of another. This is particularly relevant during the synthesis of the target compound itself, especially if a sulfonyl chloride is generated in situ.
Caption: Proposed dimerization pathway of this compound.
Troubleshooting Table: Conditions and Solutions
| Observation/Problem | Potential Cause | Recommended Action & Scientific Rationale |
| High levels of dimer formation during synthesis from a corresponding sulfonic acid or thiol. | Incomplete conversion to the sulfonamide, leaving reactive sulfonyl chloride intermediates. | Protect the amine group: Before generating the sulfonyl chloride, protect the amine functionality (e.g., via acetylation). This is the most effective way to prevent the amine from acting as a nucleophile.[1] |
| Slow, controlled addition: Add the sulfonating or chlorinating agent slowly and at a low temperature. This helps to control the reaction rate and minimize the concentration of reactive intermediates, thus reducing the likelihood of intermolecular reactions.[1] | ||
| Stoichiometry control: Carefully control the stoichiometry of your reactants. An excess of the sulfonating agent can lead to undesired side reactions.[1] | ||
| Dimerization observed during workup or purification. | pH changes: Changes in pH can affect the nucleophilicity of the amine. Strongly acidic or basic conditions might promote side reactions. | Maintain neutral pH: During extraction and purification, aim to keep the pH of your aqueous phases as close to neutral as possible. |
| Elevated temperatures: High temperatures during solvent removal or chromatography can provide the activation energy needed for dimerization. | Use lower temperatures: Concentrate your product solution under reduced pressure at a low temperature. If using column chromatography, avoid excessive heating of the column. | |
| Product degradation and dimer formation during storage. | Exposure to light, air, or moisture: Oxidative conditions can potentially lead to the formation of reactive species that can initiate dimerization. | Inert atmosphere storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Use of amber vials: Protect the compound from light by storing it in amber-colored vials. | ||
| Dry conditions: Ensure the compound is thoroughly dried and stored in a desiccator to prevent hydrolysis or moisture-catalyzed reactions. |
Experimental Protocols
Protocol 1: Amine Protection (Acetylation) Prior to Sulfonylation
This protocol is recommended when synthesizing this compound to prevent dimerization.
-
Dissolve Starting Material: Dissolve the aniline precursor in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the acetylated product. Purify as necessary.
-
Proceed with Sulfonylation: The resulting N-acetylated compound can now be safely subjected to sulfonylation conditions without the risk of dimerization.
-
Deprotection: After the sulfonylation is complete, the acetyl group can be removed under acidic or basic conditions to yield the final product.
Protocol 2: Analytical Detection of Dimerization
To accurately assess the extent of dimerization, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the monomer from potential dimers and other impurities.[2][3]
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm). The dimer will have a longer retention time than the monomer.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the unequivocal identification of the dimer by its molecular weight.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds like sulfonamides, GC-MS can be used after derivatization to increase volatility.[3][6]
Workflow for Troubleshooting Dimerization
Caption: A logical workflow for troubleshooting dimerization issues.
References
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Chemistry Stack Exchange. (2016). Why does sulfonation of aniline occur para rather than ortho?
- ECHEMI. (n.d.). Why does sulfonation of aniline occur para rather than ortho?
- National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
- ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure.
- Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst.
- PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- Semantic Scholar. (n.d.). Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides.
- ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Chemdiv. (n.d.). Compound 2-chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide.
- UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Impact of solvent choice on "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Overview of the Synthesis
The synthesis of this compound is typically achieved via a two-step process. The first step involves the chlorosulfonylation of 2-chloroaniline to produce the key intermediate, 4-chloro-3-aminobenzenesulfonyl chloride. The second, and often more sensitive step, is the reaction of this sulfonyl chloride intermediate with morpholine to form the final sulfonamide product. The choice of solvent in this second step is paramount, as it directly influences reaction rate, yield, and the side product profile.
Caption: General two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the reaction between 4-chloro-3-aminobenzenesulfonyl chloride and morpholine?
The solvent serves multiple critical functions:
-
Solubilization: It must dissolve the starting materials, the sulfonyl chloride intermediate and the amine (morpholine), to allow them to react in the liquid phase.
-
Mechanism Influence: The polarity and nature of the solvent (protic vs. aprotic) can influence the reaction mechanism. In low polarity solvents, a general-base catalysis or an addition-elimination pathway may be favored, while high polarity solvents can promote an SN2-like mechanism.[1]
-
Rate Control: The solvent affects the reaction rate. A solvent that effectively solvates the transition state will accelerate the reaction.
-
Side-Reaction Mitigation: A crucial role is to minimize competing side reactions, most notably the hydrolysis of the highly reactive sulfonyl chloride intermediate.
Q2: What are the main differences between using a protic and an aprotic solvent for this synthesis?
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate) are generally preferred. They are unable to donate hydrogen bonds. This is advantageous because they do not compete with the morpholine as a nucleophile and, if anhydrous, prevent the hydrolysis of the sulfonyl chloride.[2]
Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond. While some sulfonamide syntheses can be performed in aqueous basic media, this is often challenging for less reactive amines or sensitive sulfonyl chlorides.[3][4] The primary risk is the rapid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine, thereby reducing the yield.[5][6]
Q3: Can pyridine be used as a solvent? What are its advantages and disadvantages?
Yes, pyridine is often used in sulfonamide synthesis.
-
Advantages: Pyridine serves as both a solvent and a basic catalyst. It activates the sulfonyl chloride by forming a more reactive pyridinium-sulfonyl intermediate, which then readily reacts with the amine. This can lead to high yields.[6]
-
Disadvantages: Pyridine has a high boiling point (115 °C), making it difficult to remove during work-up. It also has a strong, unpleasant odor. For feebly basic amines, extended reaction times in pyridine can sometimes lead to di-sulfonyl substituted products.[6]
Q4: Is a "solvent-free" synthesis a viable option?
Solvent-free reactions are gaining traction as a "green" chemistry approach. For some simple sulfonylation reactions, especially with highly reactive anilines, the reaction can be strongly exothermic and proceed without a solvent, sometimes with catalytic ZnO.[7] However, for a specific synthesis like this, controlling the reaction temperature and ensuring homogenous mixing of the solid sulfonyl chloride and liquid morpholine can be challenging. It may lead to localized overheating and decomposition.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.
Caption: Troubleshooting decision tree for the synthesis.
Issue 1: Low or No Yield of the Final Product
-
Potential Cause: The most common culprit is the hydrolysis of the 4-chloro-3-aminobenzenesulfonyl chloride intermediate. This is especially prevalent if using protic solvents or if aprotic solvents are not properly dried. Water acts as a competing nucleophile, converting the sulfonyl chloride to a sulfonic acid, which is unreactive.
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Dryness: Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves). Ensure all glassware is oven-dried before use.
-
Switch to an Aprotic Solvent: If you are using a protic or aqueous system, switch to an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) during the addition of morpholine. This can help control the exothermic reaction and minimize side reactions.
-
Issue 2: Significant Formation of Side Products
-
Potential Cause: The primary amine on the 2-chloroaniline ring could potentially react with another molecule of the sulfonyl chloride, leading to a bis-sulfonated impurity. While sterically hindered, this can occur under harsh conditions.
-
Troubleshooting Steps:
-
Solvent Polarity: The solvation around the aniline's NH2 group can be influenced by the solvent's hydrogen-bond donor (HBD) property.[8] Using a non-HBD aprotic solvent can help shield this group.
-
Controlled Addition: Add the sulfonyl chloride solution slowly to a solution of morpholine, rather than the other way around. This maintains an excess of the desired nucleophile (morpholine) and minimizes self-reaction.
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base like triethylamine (TEA) is often used to scavenge the HCl byproduct without promoting side reactions.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: The choice of solvent can complicate the work-up and purification process. High-boiling solvents like DMF or DMSO are difficult to remove completely.
-
Troubleshooting Steps:
-
Solvent Selection for Work-up: After the reaction is complete, the product is often isolated by an aqueous work-up. Use a water-immiscible solvent like DCM or ethyl acetate for extraction.
-
Recrystallization: Purification is often achieved via recrystallization.[9] The choice of recrystallization solvent is critical. You need a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Data Summary: Solvent Property Comparison
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Aprotic, Non-polar | Excellent for solubility, inert, easy to remove. Must be anhydrous.[2] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, Polar | Good solvating power. Must be anhydrous and checked for peroxides. |
| Acetonitrile (ACN) | 37.5 | 81.6 | Aprotic, Polar | Higher polarity can increase reaction rates but may be harder to remove. |
| Pyridine | 12.4 | 115 | Aprotic, Basic | Acts as solvent and catalyst. High boiling point complicates removal.[6] |
| Water | 80.1 | 100 | Protic | High risk of sulfonyl chloride hydrolysis. Can work in biphasic systems with a base.[3][4] |
Experimental Protocols
The following are reference protocols. Researchers should optimize conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis in Dichloromethane (DCM)
This protocol prioritizes the exclusion of water to prevent hydrolysis of the sulfonyl chloride intermediate.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Dissolution: Dissolve the reagents in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of the expected sulfonyl chloride.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: Dissolve 4-chloro-3-aminobenzenesulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 30-45 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the mixture with 1M HCl to remove excess morpholine and triethylamine.
-
Wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound.
Protocol 2: Synthesis in a Biphasic Aqueous System
This protocol can be effective and avoids anhydrous organic solvents, but it is highly dependent on the relative rates of sulfonamide formation versus hydrolysis.[3][10]
-
Setup: In a round-bottom flask, dissolve morpholine (1.5-2.0 equivalents) in a 1M sodium hydroxide (NaOH) aqueous solution.
-
Reactant Addition: Vigorously stir the aqueous amine solution. Add a solution of 4-chloro-3-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a water-immiscible solvent like toluene or DCM. The reaction occurs at the interface of the two phases.
-
Reaction: Stir vigorously at room temperature for 1-2 hours. The high pH helps to deprotonate the amine and neutralize the HCl byproduct, while the hydrophobic nature of some amines can favor the reaction in the organic phase or at the interface.[3][4]
-
Work-up:
-
Separate the organic layer. Extract the aqueous layer with fresh solvent (toluene or DCM).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
References
- (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate.
- 23.9: Amines as Nucleophiles - Chemistry LibreTexts.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit.
- A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH.
- US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate.
- Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides - Semantic Scholar.
- Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications.
- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.
- GB1561023A - 2-methoxy - 5 - chloro aniline derivatives - Google Patents.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.
- Sulfonamide purification process - US2777844A - Google Patents.
- Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications.
- Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI.
- Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents | International Journal of Sciences: Basic and Applied Research (IJSBAR).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. gssrr.org [gssrr.org]
Technical Support Center: Catalyst Selection for 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Coupling Reactions
Welcome to the technical support center for coupling reactions involving 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific substrate.
The unique electronic properties of this compound—namely, the electron-withdrawing nature of the morpholine sulfonyl group and the presence of a reactive chloro substituent—present specific challenges in common cross-coupling reactions. This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from the substrate's electronic and steric properties:
-
Electron-Deficient Aryl Halide: The chloro group is attached to an electron-deficient aromatic ring due to the powerful electron-withdrawing effect of the para-sulfonyl group. This makes the oxidative addition step, the initial activation of the C-Cl bond by the palladium catalyst, more difficult compared to electron-rich or neutral aryl chlorides.[1][2]
-
Weakly Nucleophilic Amine: The aniline nitrogen is significantly deactivated by the same sulfonyl group, rendering it a poor nucleophile.[3][4] This can slow down the C-N bond-forming reductive elimination step in reactions like Buchwald-Hartwig amination or lead to competing side reactions.
-
Potential for Self-Coupling or Side Reactions: In Buchwald-Hartwig type reactions, there's a possibility of self-coupling of the aniline if the conditions are not optimized. However, the deactivated nature of the aniline often mitigates this risk.[5]
Q2: For a Suzuki-Miyaura coupling with an arylboronic acid, what is a good starting point for catalyst and ligand selection?
A2: For Suzuki-Miyaura reactions with challenging aryl chlorides, highly active catalyst systems are required.[6] A robust starting point would be a palladium(II) precatalyst paired with a sterically hindered and electron-rich phosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | [Pd(dba)₂], [Pd₂(dba)₃], or a Buchwald G3 or G4 precatalyst | These are common, air-stable Pd(0) or Pd(II) sources that readily form the active Pd(0) species. Buchwald precatalysts are particularly effective for challenging couplings.[6] |
| Ligand | SPhos, XPhos, or RuPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are known to facilitate the difficult oxidative addition of aryl chlorides and promote the subsequent steps of the catalytic cycle.[6][7] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong inorganic base is typically effective. K₃PO₄ is often a good choice for Suzuki reactions. |
| Solvent | Toluene/water, Dioxane/water, or CPME/water | A biphasic solvent system is standard for Suzuki couplings. |
Q3: I am planning a Buchwald-Hartwig amination to couple a secondary amine with the chloro-position. What catalyst system should I consider?
A3: The coupling of secondary amines with this electron-deficient aryl chloride requires a catalyst system that can overcome both the difficult oxidative addition and the subsequent amination step. The choice of ligand is critical.[8][9]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst | Provides a reliable source of the active Pd(0) catalyst.[10] |
| Ligand | AdBippyPhos or a Josiphos-type ligand | AdBippyPhos has been specifically identified as highly effective for C-N coupling of poorly nucleophilic sulfonamides.[3] Josiphos ligands are also known for their high activity in amination reactions. |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the secondary amine and facilitate the C-N bond formation. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential for Buchwald-Hartwig reactions. |
Q4: My Suzuki coupling reaction is showing low conversion. What are the first troubleshooting steps?
A4: Low conversion in a Suzuki coupling of this substrate is often linked to inefficient catalyst activation or deactivation. Here is a logical troubleshooting workflow:
-
Verify Reagent Quality : Ensure the boronic acid is not degraded and that the base is fresh and anhydrous.
-
Inert Atmosphere : The Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents and the reaction vessel have been thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Ligand Choice : If using a standard ligand like PPh₃, it may not be active enough. Switch to a more electron-rich and bulky ligand like SPhos or XPhos.[6][11]
-
Base and Solvent : The choice of base can significantly influence the outcome. If K₂CO₃ is not effective, try a stronger base like K₃PO₄. The solvent can also play a role; consider screening dioxane or THF-based systems.
Q5: I am attempting a direct C-N coupling using the aniline nitrogen of the substrate itself. Is this feasible, and what conditions are recommended?
A5: This is a challenging transformation due to the aniline's low nucleophilicity.[3] Standard Buchwald-Hartwig conditions may not be sufficient. Specialized catalyst systems are often required for the N-arylation of sulfonamides and deactivated anilines.
A promising approach involves using a catalyst system known to be effective for coupling weak nitrogen nucleophiles. Based on recent literature, a Pd/AdBippyPhos system has shown success in constructing N,N-diarylsulfonamide motifs, which are structurally analogous to the desired product.[3]
Recommended Protocol for N-Arylation:
-
Catalyst System:
-
Palladium Source: [Pd(crotyl)Cl]₂ (1-3 mol%)
-
Ligand: AdBippyPhos (4-12 mol%)
-
-
Base: K₂CO₃ (3 equivalents)
-
Solvent: Cyclopentyl methyl ether (CPME)
-
Additives: 3Å molecular sieves can be beneficial to ensure anhydrous conditions.
-
Temperature: 100 °C
This protocol was specifically developed for coupling sulfonamides with aryl halides and represents a state-of-the-art method for this difficult transformation.[3]
Q6: Are there alternatives to Palladium catalysis for these types of C-N couplings?
A6: Yes, both copper and nickel-based catalyst systems have been developed for C-N bond formation involving sulfonamides.
-
Copper Catalysis: Copper/oxalamide systems have been shown to be effective for the N-arylation of sulfonamides with aryl bromides and chlorides.[12] This can be a more cost-effective alternative to palladium.
-
Nickel Catalysis: Photosensitized nickel catalysis has emerged as a powerful method for coupling sulfonamides with aryl halides under mild conditions.[4] This approach often exhibits broad functional group tolerance.
The choice between palladium, nickel, or copper will depend on the specific coupling partners, functional group compatibility, and cost considerations for your synthesis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. (n.d.). National Institutes of Health.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. (n.d.). ResearchGate.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (n.d.). Semantic Scholar.
- AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. (n.d.). Semantic Scholar.
- Sulfonamides as N-Centered Radical Precursors for C-N Coupling Reactions To Generate Amidines. (2024, May 10). PubMed.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). Wiley Online Library.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (n.d.). Benchchem.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). National Institutes of Health.
- Suzuki vs. Hartwig-Buchwald. (2020, August 25). Reddit.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024, June 13). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. reddit.com [reddit.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in the Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of temperature control. Proper thermal management is paramount for achieving high yield, purity, and safety during this multi-step synthesis.
Synthesis Overview & Critical Temperature Checkpoints
The synthesis of this compound typically proceeds via a two-step route starting from 2,4-dichloroaniline. Each step has distinct temperature requirements that must be precisely controlled to prevent side-product formation and ensure reaction completion.
Step 1: Chlorosulfonation of 2,4-dichloroaniline. This is a highly exothermic reaction where 2,4-dichloroaniline is reacted with a strong sulfonating agent, such as chlorosulfonic acid, to form 2-amino-4-chlorobenzene-1-sulfonyl chloride.
Step 2: Sulfamidation with Morpholine. The intermediate sulfonyl chloride is then reacted with morpholine to form the final product, this compound.
Below is a diagram illustrating the key temperature control points in the synthetic workflow.
Caption: Troubleshooting Workflow for Low Yield in Step 1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for each step? A1: Based on literature for analogous reactions, the following ranges are recommended. However, optimization for your specific setup is crucial.
| Step | Parameter | Recommended Temperature | Rationale |
| 1. Chlorosulfonation | Reagent Addition | 0°C to 15°C | To control the initial strong exotherm and prevent degradation. [1][2] |
| Reaction/Aging | 70°C to 80°C | To ensure the conversion of the intermediate to the final sulfonyl chloride. [3] | |
| 2. Sulfamidation | Morpholine Addition | 10°C to 30°C | To control the exotherm and minimize side reactions like hydrolysis or dimerization. |
| Reaction/Aging | Room Temp. to 40°C | To drive the reaction to completion without degrading the product. |
Q2: How critical is moisture control during these steps? A2: It is extremely critical, especially during and after the formation of the sulfonyl chloride. Sulfonyl chlorides are reactive electrophiles that readily hydrolyze in the presence of water. [4]This hydrolysis consumes your intermediate, lowering the yield, and forms sulfonic acid, which can complicate purification. All glassware should be oven-dried, and anhydrous solvents should be used where applicable.
Q3: Can I use a different sulfonating agent instead of chlorosulfonic acid? A3: While other agents like concentrated sulfuric acid or oleum can perform sulfonation, chlorosulfonic acid is often used because it can directly yield the sulfonyl chloride intermediate required for the next step. [5]Using sulfuric acid would produce a sulfonic acid, which would then require an additional step with a chlorinating agent (like thionyl chloride) to form the sulfonyl chloride, adding complexity and another temperature-controlled step to the process. [6] Q4: My final product purity is low. Could this be related to temperature? A4: Absolutely. If the chlorosulfonation step is run too hot, you can generate regioisomers or di-sulfonated byproducts. If the sulfamidation step is too hot, you risk hydrolysis of the sulfonyl chloride or degradation of the final product. Precise temperature control at each stage is one of the most important factors in achieving high purity.
Experimental Protocol: Temperature-Controlled Chlorosulfonation
This protocol provides a detailed methodology for the temperature-sensitive chlorosulfonation of 2,4-dichloroaniline.
Materials:
-
2,4-dichloroaniline
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Procedure:
-
Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer and a thermometer. Place the flask in an ice/salt bath capable of maintaining a temperature below 10°C.
-
Reagent Charging: Carefully charge the flask with chlorosulfonic acid (e.g., 4-5 molar equivalents). Begin stirring and allow the acid to cool to between 0°C and 5°C.
-
Controlled Addition: Slowly add 2,4-dichloroaniline (1 equivalent) in small portions or dropwise via a pressure-equalizing dropping funnel. CRITICAL: Monitor the internal temperature continuously. The rate of addition must be controlled to ensure the temperature does not rise above 15°C. This phase is highly exothermic.
-
Low-Temperature Aging: Once the addition is complete, allow the mixture to stir at 10-15°C for 30 minutes.
-
Controlled Heating: Remove the ice bath and replace it with a heating mantle. Slowly and carefully raise the internal temperature of the reaction mixture to 70-75°C. Maintain this temperature for 1.5-2 hours to drive the reaction to completion. [5]6. Cooling: After the heating phase, allow the reaction to cool to room temperature.
-
Work-up (Quenching): This step is also highly exothermic and must be done with extreme care. Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the sulfonyl chloride product and quench the excess chlorosulfonic acid.
-
Isolation: Filter the precipitated solid product, wash thoroughly with cold deionized water, and dry under vacuum. The crude 2-amino-4-chlorobenzene-1-sulfonyl chloride can then be used in the subsequent sulfamidation step.
References
- BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- BenchChem.
- ACS Publications.
- ACS Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
- Wikipedia. Sulfonyl halide.
- Cambridge Open Engage.
- Google Patents.
- Google Patents. US3161675A - Process for preparing sulfonamide compounds.
- National Institutes of Health. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC.
- ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- Allen Institute for AI. Anilines: Reactions, Reaction Mechanisms and FAQs.
- Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides.
- PubMed Central. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Fisher Scientific. Amide Synthesis.
- Scholars Research Library.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
- Science of Synthesis.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- ResearchGate. (PDF) Chlorosulfonation of Acetanilide in a Dual-Temperature-Zone Silicon Carbide Microchannel Reactor and Synthesis of Sulfasalazine.
- De Gruyter.
- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- ResearchGate. (PDF) Synthesis of 2-Morpholino-1,3,4-thiadiazines.
- ChemistryViews.
- YouTube. Sulphonation of Aniline / Aromatic Amines, Electrophilic Substitution Reaction-3.
- MDPI.
- PubMed. N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d 3 )
Sources
- 1. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 2. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Biological Landscape of Sulfonamide Derivatives: A Comparative Analysis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with certain molecular scaffolds consistently emerging as privileged structures. Among these, the sulfonamide and morpholine moieties have independently demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The strategic combination of these pharmacophores within a single molecular entity, such as in the "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" backbone, presents a compelling starting point for the development of new drug candidates. This guide aims to provide a comparative analysis of the biological activities of derivatives based on this core structure, drawing upon available data for structurally related compounds to infer potential structure-activity relationships (SAR) and guide future research endeavors.
The Core Scaffold: A Synthesis of Bioactive Moieties
The "this compound" scaffold integrates several key features that are attractive for medicinal chemistry:
-
Aromatic Sulfonamide: This functional group is a cornerstone of a wide array of clinically used drugs. Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases and kinases, and are foundational to the development of antibacterial agents by targeting folic acid synthesis.[1][2] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them effective pharmacophores.
-
Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[3] Furthermore, the morpholine moiety itself can contribute to the biological activity of a molecule, with numerous examples of morpholine-containing compounds exhibiting potent antimicrobial and anticancer effects.[4][5]
-
Substituted Phenyl Ring: The chloro and amino substituents on the central phenyl ring provide handles for further chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and selectivity.
Comparative Biological Activities: Insights from Analogous Structures
Anticancer Activity
Sulfonamide derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.[1][6] For instance, the introduction of different aryl or heteroaryl groups on the sulfonamide nitrogen can significantly modulate the anticancer potency and selectivity.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives Based on Known SAR of Related Sulfonamides
| Derivative (Modification at the amine) | Predicted Target | Predicted IC50 Range (µM) | Rationale for Predicted Activity |
| N-phenylacetamide | Kinases (e.g., EGFR, VEGFR) | 1 - 10 | The acetamide linker and terminal phenyl ring can mimic the binding mode of known kinase inhibitors. Substituents on the phenyl ring would be expected to fine-tune activity. |
| N-benzyl | Tubulin | 5 - 25 | Benzyl-substituted sulfonamides have shown activity as tubulin polymerization inhibitors. |
| Schiff base with substituted benzaldehyde | Apoptosis induction | 10 - 50 | Schiff bases of sulfonamides have been reported to induce apoptosis in cancer cells, with activity dependent on the nature and position of substituents on the aldehyde-derived ring. |
| N-heteroaryl (e.g., pyridine, pyrimidine) | Multiple Kinases | 0.5 - 15 | The incorporation of nitrogen-containing heterocycles can enhance interactions with the ATP-binding pocket of various kinases. |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
A standard method to evaluate the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antimicrobial Activity
The sulfonamide moiety is historically significant in the field of antimicrobial chemotherapy.[2] The development of Schiff base derivatives from sulfonamides has been a fruitful strategy to generate novel compounds with enhanced antimicrobial properties.[1][4][7] The imine linkage in Schiff bases is often crucial for their biological activity.
Table 2: Hypothetical Antimicrobial Activity of Schiff Base Derivatives of this compound
| Schiff Base Derivative (Aldehyde Used) | Target Organism | Predicted MIC Range (µg/mL) | Rationale for Predicted Activity |
| Benzaldehyde | Staphylococcus aureus, Escherichia coli | 62.5 - 250 | The basic Schiff base structure often confers broad-spectrum antibacterial activity.[7] |
| Salicylaldehyde (2-hydroxybenzaldehyde) | Staphylococcus aureus, Candida albicans | 31.25 - 125 | The presence of a hydroxyl group can enhance activity through increased hydrogen bonding potential with microbial targets. |
| 4-Nitrobenzaldehyde | Escherichia coli | 125 - 500 | Electron-withdrawing groups on the aldehyde-derived ring can modulate the electronic properties of the imine bond and influence activity. |
| Cinnamaldehyde | Gram-positive bacteria | 62.5 - 250 | The extended conjugation from the cinnamaldehyde moiety may enhance membrane permeability and interaction with intracellular targets. |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-established biological activities of its constituent moieties, derivatives of this compound are likely to exhibit interesting anticancer, antimicrobial, and enzyme inhibitory properties. The synthesis and systematic evaluation of a library of analogs, particularly through modifications at the free amine, are warranted to elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a framework for the initial biological characterization of these novel derivatives. As with any drug discovery program, a multidisciplinary approach integrating synthetic chemistry, biological screening, and computational modeling will be crucial for success.
References
- Hassan, A., et al. (2019). Schiff bases derived from 5-aminopyrazoles and their antimicrobial activity against multidrug-resistant bacteria. Journal of Molecular Structure, 1180, 524-531.
- Bunu, A., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Chemical Society of Nigeria, 49(1), 1-8.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Boya, P., et al. (2022). 3D-QSAR analysis of indole derivatives as inhibitors of uropathogenic E. coli. Journal of Molecular Structure, 1247, 131345.
- Ali, M. A., et al. (2017). Design, synthesis and anticancer activity of novel quinoxaline derivatives. European Journal of Medicinal Chemistry, 126, 845-854.
- Pande, H. Y., Wadher, S. J., & Jani, D. K. (2011). Synthesis and biological evaluation of novel Schiff bases and their derivatives as antimicrobial agents. International Journal of ChemTech Research, 3(2), 765-771.
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry, 15(1), 1-12.
- Zhang, Y., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601.
- Zhao, Z., et al. (2016). Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors. European Journal of Medicinal Chemistry, 124, 64-75.
- Ameen, D., & Hayyas, S. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences, 28(1), 1-9.
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Comparing "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" with other synthetic intermediates
An In-Depth Comparative Guide to Synthetic Intermediates in Modern Drug Development: The Case of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction: The Crucial Role of Intermediates in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is the culmination of a multi-step synthetic journey. The efficiency, purity, and scalability of this journey are critically dependent on the selection of key synthetic intermediates. These molecular building blocks are not merely stepping stones; they are foundational pillars upon which the entire synthetic strategy rests. A well-chosen intermediate can streamline a synthesis, improve yields, and reduce costs, whereas a poorly considered one can introduce impurities and create significant scale-up challenges. This guide, intended for researchers and drug development professionals, provides a comparative analysis of this compound and other pivotal intermediates used in the synthesis of modern therapeutics, particularly the blockbuster class of direct oral anticoagulants (DOACs).
Featured Intermediate: Profile of this compound
This compound (CAS No. 99187-74-3) is a substituted aniline derivative that serves as a highly valuable building block in medicinal chemistry.[1][2] Its structure incorporates several key features that make it a versatile reagent:
-
Aniline Moiety: The primary amine group provides a reactive handle for a wide range of coupling reactions, most commonly amide bond formation.
-
Electron-Withdrawing Sulfonamide: The morpholine-4-sulfonyl group is strongly electron-withdrawing, which modulates the reactivity of the aniline and the aromatic ring. Sulfonamide groups are prevalent in medicinal chemistry, often enhancing water solubility and metabolic stability.[3]
-
Chloro Substituent: The chlorine atom offers an additional site for modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the introduction of further molecular complexity.[4]
-
Morpholine Ring: The morpholine moiety is a common feature in CNS-active drugs and other therapeutics, valued for its physicochemical properties that can improve solubility and pharmacokinetic profiles.[5][6]
This combination of functional groups makes it a key precursor in the synthesis of various kinase inhibitors and other complex molecular targets.[4][7]
Comparative Analysis: Intermediates in the Synthesis of Direct Oral Anticoagulants (DOACs)
The true value of an intermediate is best understood in the context of its application. We will compare this compound with key intermediates used in the synthesis of three leading DOACs: Rivaroxaban, Apixaban, and Edoxaban. These drugs represent major advancements in thrombosis treatment, and their syntheses highlight different strategic approaches to molecular assembly.
Rivaroxaban Intermediates: A Focus on Morpholinones
Rivaroxaban's synthesis converges on the formation of an amide bond between a chiral amine intermediate and an activated thiophene carboxylic acid.[8] Two central intermediates in this process are:
-
4-(4-Aminophenyl)morpholin-3-one: This molecule provides the core morpholinone-substituted aniline moiety.[8][9] Its synthesis is a well-established, high-yield process.[8]
-
5-Chlorothiophene-2-carboxylic acid: This reagent forms the characteristic "cap" of the Rivaroxaban molecule.[8][9]
Comparison Perspective: While both 4-(4-Aminophenyl)morpholin-3-one and our featured intermediate contain a substituted aniline, the nature of the substituent dictates their utility. The morpholin-3-one of the Rivaroxaban intermediate is a lactam, whereas our featured compound has a sulfonamide. The lactam is integral to the final structure of Rivaroxaban, while the sulfonamide in this compound provides a different vector for molecular interactions and solubility modulation, making it more suitable for targets like kinase inhibitors where the sulfonamide can interact with the hinge region of the enzyme.
Apixaban Intermediates: The Pyrazolo-Pyridinone Core
The synthesis of Apixaban is a testament to convergent synthesis, where complex fragments are prepared separately and then joined.[10] A critical intermediate is the pyrazolo-pyridinone core.
-
Key Intermediates (e.g., CAS 503612-47-3): These advanced intermediates contain the core heterocyclic scaffold of Apixaban.[11] The synthesis often starts from simpler materials like 4-chloronitrobenzene and piperidine, involving multiple steps including lactam formation and cyclization.[12][13]
Comparison Perspective: The synthetic strategy for Apixaban relies on building a complex, rigid heterocyclic system. The intermediates are structurally distinct from this compound. This highlights a fundamental choice in drug design: whether to use flexible, functionalized building blocks like substituted anilines that are later elaborated, or to construct a more rigid core to which peripheral groups are attached. The Apixaban approach offers conformational rigidity, which can lead to higher potency and selectivity.
Edoxaban Intermediates: The Challenge of Stereochemistry
Edoxaban's structure features a complex chiral cyclohexane cis-diamine core, which presents a significant synthetic challenge.[14][15]
-
tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate: This is a crucial chiral intermediate for Edoxaban.[16] Its synthesis requires meticulous control over three asymmetric centers.[15] Early routes often employed sodium azide, a highly toxic and hazardous reagent, to install the amine functionalities.[17]
Comparison Perspective: The synthesis of the Edoxaban intermediate is dominated by the need for stereocontrol. This contrasts sharply with the chemistry of this compound, where the primary challenges are regioselectivity in aromatic substitutions and functional group transformations. The development of safer, azide-free routes for the Edoxaban intermediate underscores a critical trend in process chemistry: designing out hazardous reagents for industrial-scale production.[17]
Quantitative Performance Comparison
The choice of an intermediate is a multi-factorial decision. The following table provides a comparative summary based on key performance indicators.
| Intermediate Class | Key Synthetic Challenge | Typical Yields (Key Steps) | Safety/Green Chemistry Concerns | Primary Application Context |
| This compound | Regioselective functionalization | Good to Excellent (>80%) | Use of chlorosulfonic acid (corrosive) | Kinase Inhibitors, Scaffolds |
| 4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban) | Lactam ring formation | Excellent (>95% for reduction step)[8] | Standard organic synthesis hazards | Factor Xa Inhibitors (Lactam-based) |
| Pyrazolo-pyridinone Core (Apixaban) | Multi-step heterocyclic synthesis | Moderate to Good (variable) | Long synthetic sequence can reduce overall yield | Factor Xa Inhibitors (Rigid Core) |
| Chiral cis-Diamine (Edoxaban) | Stereocontrol over 3 centers | Good (64% over two steps)[14] | Historic use of hazardous sodium azide[17] | Factor Xa Inhibitors (Stereochemically Complex) |
Experimental Protocols
To provide a practical context, here are detailed protocols for key transformations relevant to the intermediates discussed.
Protocol 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban Intermediate)
This protocol is based on established literature procedures for the reduction of a nitroarene.[8]
Objective: To reduce 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one.
Materials:
-
4-(4-nitrophenyl)morpholin-3-one
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Procedure:
-
Vessel Charging: In a suitable hydrogenation vessel, charge 4-(4-nitrophenyl)morpholin-3-one (1 equivalent).
-
Solvent and Catalyst Addition: Add ethanol as the solvent. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst. Causality Note: Pd/C is pyrophoric and must be handled with care. Adding it under an inert atmosphere prevents accidental ignition.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and heat to 60°C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or HPLC. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing through, ensuring a clean filtrate. The filter cake should be kept wet to prevent the catalyst from igniting upon exposure to air.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol to afford pure 4-(4-aminophenyl)morpholin-3-one with a typical yield of over 95%.[8]
Conclusion and Future Perspectives
The comparison between this compound and the key intermediates for major DOACs reveals the rich strategic diversity in modern pharmaceutical synthesis. There is no single "best" intermediate; the optimal choice is dictated entirely by the structure of the final target molecule.
-
For targets requiring the specific pharmacophore of Rivaroxaban, 4-(4-aminophenyl)morpholin-3-one is indispensable.
-
For constructing the rigid, conformationally restricted core of Apixaban, a multi-step synthesis of a pyrazolo-pyridinone intermediate is necessary.
-
For stereochemically dense molecules like Edoxaban, the development of safe and efficient routes to the chiral cis-diamine intermediate is the paramount challenge.
This compound finds its place as a versatile building block for a different class of targets, likely those where the sulfonamide and chloro-substituted phenyl ring are key elements for biological activity, such as in many kinase inhibitors.
Looking forward, the field continues to evolve. The pressure to develop greener, safer, and more cost-effective manufacturing processes will drive innovation in intermediate synthesis. This includes the replacement of hazardous reagents like sodium azide, the use of flow chemistry to handle unstable intermediates, and the application of biocatalysis to create complex chiral centers with high fidelity.[14][18] The humble intermediate, therefore, will remain at the forefront of innovation in drug discovery and development.
References
- The Synthesis of Rivaroxaban: A Deep Dive into its Core Intermediates. (n.d.). Benchchem.
- Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. (2019). ACS Publications.
- Rivaroxaban Intermediates Introduction From Arborpharm. (2025). Arborpharm.
- Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. (n.d.). ResearchGate.
- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. (2024). Organic Process Research & Development - ACS Publications.
- Apixaban Intermediates In Pharmaceutical Research. (2025). Arborpharma.
- Synthesis method of edoxaban intermediate and intermediate product. (n.d.). Eureka | Patsnap.
- A practical synthesis for the key intermediate of apixaban. (2024). ResearchGate.
- Processes for the preparation of edoxaban and intermediates thereof. (n.d.). Google Patents.
- An alternative synthetic strategy to construct apixaban analogues. (2024). arkat usa.
- Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. (2023). The Pharma Innovation.
- A practical synthesis for the key intermediate of apixaban. (n.d.). Semantic Scholar.
- Process for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.
- An Improved Synthesis of Rivaroxaban. (2025). ResearchGate.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (n.d.). MDPI.
- Preparation method of apixaban and intermediates thereof. (n.d.). Eureka | Patsnap.
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). ResearchGate.
- This compound. (n.d.). Appchem.
- This compound synthesis. (n.d.). chemicalbook.
- Applications of Morpholine in Chemical Industry. (2019). ChemicalBook.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. [PDF] A practical synthesis for the key intermediate of apixaban | Semantic Scholar [semanticscholar.org]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Introduction: The Rationale for a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" core represents a quintessential example of a privileged structure. It combines the sulfonamide moiety, a cornerstone in medicinal chemistry renowned for its diverse biological activities including kinase inhibition and antibacterial action, with a morpholine ring, a group frequently incorporated to enhance aqueous solubility and favorable pharmacokinetic properties.[1][2][3] The derivatization of this scaffold presents a rational approach to generating novel chemical entities with therapeutic potential.
This guide provides a comprehensive framework for the in vitro evaluation of compound libraries synthesized from this core. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and logical progression from a large library of synthesized molecules to a well-characterized lead candidate. Our focus is on establishing a self-validating cascade of assays that builds confidence at each stage of the screening process.
The In Vitro Testing Funnel: A Strategic Overview
The journey from a newly synthesized compound library to a viable lead candidate is best conceptualized as a funnel. This strategic approach maximizes resource efficiency by employing high-throughput, cost-effective assays at the initial broad screening stage and progressing to more complex, lower-throughput, and physiologically relevant assays for a smaller, more promising subset of compounds.
Caption: The In Vitro Drug Discovery Testing Funnel.
Part 1: Primary Screening - Interrogating the Target
Given that the sulfonamide moiety is a well-established hinge-binding motif for many protein kinases, a logical first step is to screen the compound library against a relevant kinase target.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]
Biochemical Kinase Inhibition Assay
The objective of this primary screen is to identify compounds that directly inhibit the catalytic activity of the target kinase in a purified, cell-free system. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this purpose due to its high sensitivity, robustness, and amenability to high-throughput screening.[5]
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and an acceptor fluorophore on the peptide into close proximity, resulting in a FRET signal. An active inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.
The following table presents illustrative data from a primary TR-FRET kinase assay, comparing three hypothetical compounds derived from the core scaffold against a known, potent kinase inhibitor.
| Compound ID | Target Kinase IC50 (nM) | Notes |
| CMPD-01 | 15 | Potent inhibition of the target kinase. |
| CMPD-02 | 25 | Strong inhibition, slightly less potent than CMPD-01. |
| CMPD-03 | 850 | Weak to moderate inhibition. |
| Reference Inhibitor | 5 | Benchmark for high-potency inhibition. |
-
Reagent Preparation: Prepare assay buffer, kinase, substrate peptide, and ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]
-
Compound Dispensing: Serially dilute test compounds in DMSO and dispense into a 384-well low-volume assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation: Add the kinase and substrate/ATP mixture to the wells.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed within the linear range.
-
Detection: Add the TR-FRET detection mix containing the europium-labeled anti-phospho-substrate antibody.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]
Part 2: Secondary Screening - From Test Tube to Living Cell
A potent compound in a biochemical assay is a promising start, but it is not a guarantee of therapeutic potential. The compound must be able to enter a cell, engage its intended target in a complex intracellular environment, and exert a biological effect without causing undue toxicity.[7][8]
A. Cellular Target Engagement
Confirming that a compound binds to its intended target within a living cell is a critical step to validate its mechanism of action.[9] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a state-of-the-art method for quantifying target engagement in real-time in live cells.[10]
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer molecule that is known to bind the target is added to the cells. When the tracer binds to the target-luciferase fusion, the energy from the luciferase is transferred to the tracer, generating a BRET signal. Test compounds compete with the tracer for binding to the target. A potent compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
Caption: Workflow for a Cellular Target Engagement Assay.
B. Cell Viability and Cytotoxicity Assays
An effective therapeutic agent must kill or inhibit the growth of target cells (e.g., cancer cells) while sparing healthy cells. Therefore, assessing a compound's general cytotoxicity is essential. We will compare two widely used colorimetric assays: MTT and XTT. Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[11][12]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[13] | Reduction of pale XTT to a water-soluble orange formazan product.[11] |
| Solubilization Step | Required. An organic solvent (e.g., DMSO) must be added to dissolve the formazan crystals.[11] | Not Required. The formazan product is soluble in the aqueous culture medium.[12] |
| Pros | Well-established, cost-effective. | Faster workflow, fewer steps, potentially less error from incomplete solubilization.[11] |
| Cons | Additional solubilization step increases time and potential for error. Insoluble formazan can be toxic. | Reagents can be more expensive. Can be susceptible to interference from compounds affecting cellular redox potential.[11] |
This table shows hypothetical GI50 values (concentration required to inhibit cell growth by 50%) for our compounds against a cancer cell line and a normal, non-cancerous cell line. The ratio between these values gives the selectivity index, a preliminary measure of the therapeutic window.
| Compound ID | Cancer Cell Line GI50 (µM) | Normal Cell Line GI50 (µM) | Selectivity Index (Normal/Cancer) |
| CMPD-01 | 0.5 | > 20 | > 40 |
| CMPD-02 | 8.0 | > 20 | > 2.5 |
| CMPD-03 | 0.8 | 1.2 | 1.5 |
| Reference Inhibitor | 0.2 | 5.0 | 25 |
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[11]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a desired period (e.g., 48-72 hours).
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[12]
-
XTT Addition: Add the activated XTT solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to the colored formazan product.[11]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[11]
-
Data Analysis: After subtracting the background absorbance, plot the percentage of cell viability against the compound concentration to calculate the GI50 value.
Part 3: Data Integration and Decision Making
The final step is to integrate the data from the entire assay cascade to make an informed decision about which compounds to advance. A successful candidate should exhibit a balanced profile of high biochemical potency, clear cellular target engagement, potent on-target cellular activity, and a significant window of selectivity over normal cells.
Synthesized Compound Performance Summary
| Compound ID | Kinase IC50 (nM) | Cellular Target Engagement IC50 (nM) | Cancer Cell GI50 (µM) | Selectivity Index | Recommendation |
| CMPD-01 | 15 | 45 | 0.5 | > 40 | Advance. Excellent balance of potency, cellular activity, and selectivity. |
| CMPD-02 | 25 | 5,500 | 8.0 | > 2.5 | Hold/Optimize. Good biochemical potency but poor cellular activity suggests potential issues with cell permeability or efflux. |
| CMPD-03 | 850 | >10,000 | 0.8 | 1.5 | Terminate. Weak target activity and poor selectivity suggest significant off-target toxicity. |
graph G { layout=dot; rankdir=TB; node [shape=diamond, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];node [shape=box, style="filled", fillcolor="#FFFFFF"]; Start [label="Evaluate Compound Profile"];
node [shape=diamond, style="filled", fillcolor="#FBBC05"]; Potency [label="Potent Biochemical &\nCellular Activity?"]; Selectivity [label="High Selectivity Index?"];
node [shape=box, style="filled"]; Advance [label="Advance to Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Hold: Optimize for Cell Permeability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Terminate [label="Terminate: Off-Target Toxicity Likely", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Terminate2 [label="Terminate: Lacks Efficacy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Potency; Potency -> Selectivity [label="Yes"]; Potency -> Terminate2 [label="No"]; Selectivity -> Advance [label="Yes"]; Selectivity -> Terminate [label="No"]; }
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. Target Engagement Assay Services [conceptlifesciences.com]
- 10. selvita.com [selvita.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Routes to 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine: A Guide for Medicinal Chemists
Introduction
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a key structural motif found in a variety of pharmacologically active compounds. The presence of the chloro, morpholine, and sulfonamide functionalities imparts specific physicochemical properties that are often desirable in drug candidates. As such, the efficient and scalable synthesis of this aniline derivative is of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, offering insights into the strategic considerations for selecting an optimal pathway based on factors such as starting material availability, reaction efficiency, and overall yield.
Route A: Convergent Synthesis from o-Chloronitrobenzene
This three-step synthetic pathway commences with the commercially available and relatively inexpensive starting material, o-chloronitrobenzene. The strategy involves the sequential introduction of the sulfonyl chloride and morpholine moieties, followed by the reduction of the nitro group to the target aniline.
Experimental Protocol: Route A
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
In a well-ventilated fume hood, o-chloronitrobenzene is subjected to chlorosulfonation using an excess of chlorosulfonic acid. The reaction is typically heated to drive it to completion. The rationale for using a significant excess of chlorosulfonic acid is to ensure complete conversion of the starting material and to act as a solvent for the reaction.
-
Procedure: To a stirred solution of chlorosulfonic acid (4 to 6 molar equivalents), o-chloronitrobenzene (1 molar equivalent) is added portion-wise, maintaining the temperature between 100-130°C.[1] The reaction mixture is heated for several hours until the evolution of hydrogen chloride gas ceases.[1] Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the sulfonyl chloride. The solid product is collected by filtration, washed with cold water, and dried. Yields for this reaction have been reported in the range of 60-81.5%.[2][3]
Step 2: Synthesis of 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine
The crude 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with morpholine in the presence of a base to form the corresponding sulfonamide. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid that is formed during the reaction, thus driving the reaction to completion.
-
Procedure: 4-Chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane. The solution is cooled, and morpholine (1.1 molar equivalents) and triethylamine (1.2 molar equivalents) are added. The reaction is stirred at a low temperature and then allowed to warm to room temperature.[4] After completion, the reaction mixture is washed with water and brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure to yield the product. This reaction typically proceeds in high yield, with some reports indicating near-quantitative conversion.[4]
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group of 4-(4-chloro-3-nitrophenylsulfonyl)morpholine to the desired aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation. The chemoselectivity of this reduction is a key advantage, as the chloro and sulfonyl groups are typically stable under these conditions.
-
Procedure: 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% Pd/C is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield the final product, this compound. This reduction is generally very efficient, with yields often exceeding 90%.
Visualizing Route A: A Synthetic Workflow
Caption: Synthetic workflow for Route A.
Route B: Linear Synthesis from 2-Chloroaniline
This alternative approach begins with 2-chloroaniline and involves the direct introduction of the sulfonyl group onto the aromatic ring, followed by conversion to the sulfonamide. This route is more linear but presents challenges related to the directing effects of the amino group during electrophilic aromatic substitution.
Experimental Protocol: Route B
Step 1: Sulfonation of 2-Chloroaniline to 4-Amino-3-chlorobenzenesulfonic acid
The direct sulfonation of 2-chloroaniline with a sulfonating agent like chlorosulfonic acid is expected to yield primarily the para-substituted product, 4-amino-3-chlorobenzenesulfonic acid, due to the ortho,para-directing nature of the amino group and steric hindrance at the ortho position.[5]
-
Procedure: 2-Chloroaniline is dissolved in an inert solvent and treated with a sulfonating agent at a controlled temperature.[5] The reaction produces the sulfonic acid, which can be isolated as a solid.
Step 2: Conversion to 4-Amino-3-chlorobenzenesulfonyl chloride
The resulting sulfonic acid must be converted to the more reactive sulfonyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Procedure: 4-Amino-3-chlorobenzenesulfonic acid is treated with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), and heated to reflux. The excess thionyl chloride is then removed under reduced pressure to yield the crude sulfonyl chloride.
Step 3: Synthesis of this compound
The final step is the reaction of the newly formed sulfonyl chloride with morpholine in the presence of a base to yield the target molecule.
-
Procedure: The crude 4-amino-3-chlorobenzenesulfonyl chloride is dissolved in a suitable solvent and reacted with morpholine and a base, similar to the procedure described in Route A, Step 2.
Alternative Consideration for Route B: To circumvent potential issues with the free amino group during chlorosulfonation (such as side reactions or the formation of undesired isomers), a protection-deprotection strategy could be employed. The amino group of 2-chloroaniline could first be protected (e.g., as an acetamide), followed by chlorosulfonation, reaction with morpholine, and finally, deprotection to reveal the target aniline. However, this would add two additional steps to the synthesis, reducing the overall efficiency.
Visualizing Route B: A Synthetic Workflow
Caption: Synthetic workflow for Route B.
Comparative Analysis
| Feature | Route A (from o-Chloronitrobenzene) | Route B (from 2-Chloroaniline) |
| Number of Steps | 3 | 3 (or 5 with protection) |
| Starting Material | o-Chloronitrobenzene (readily available) | 2-Chloroaniline (readily available) |
| Key Transformations | Chlorosulfonation, Sulfonamide formation, Nitro reduction | Sulfonation, Sulfonyl chloride formation, Sulfonamide formation |
| Estimated Overall Yield | High (potentially >50%) | Moderate to Low (yields for each step can vary) |
| Control of Regiochemistry | Generally well-controlled | Potential for isomeric mixtures during sulfonation |
| Reaction Conditions | Can involve harsh reagents (chlorosulfonic acid) and high temperatures. | Can involve harsh reagents (chlorosulfonic acid, thionyl chloride). |
| Purification | Intermediates are often crystalline solids, facilitating purification. | Intermediates may require chromatographic purification. |
Conclusion and Recommendation
Based on the analysis of both synthetic routes, Route A emerges as the more robust and efficient pathway for the synthesis of this compound. The key advantages of Route A include its convergent nature, the generally high yields of each step, and the excellent control of regiochemistry during the chlorosulfonation of o-chloronitrobenzene. The final nitro reduction step is a well-established and high-yielding transformation.
In contrast, Route B, while appearing more direct, presents significant challenges in controlling the regioselectivity of the initial sulfonation step on an activated aniline ring. The multi-step conversion of the resulting sulfonic acid to the final product also adds complexity and potential for yield loss. While a protection-deprotection strategy could mitigate some of these issues, it would lengthen the synthesis and reduce its overall efficiency.
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Route A offers a more predictable and higher-yielding approach.
References
- Application Notes and Protocols for the Sulfonation of 2-Chloroaniline - Benchchem. (URL not provided)
- 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis - ChemicalBook. (URL not provided)
- Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes | Semantic Scholar. (URL not provided)
- Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchG
- 4-(4-CHLORO-3-NITRO-BENZENESULFONYL)-MORPHOLINE synthesis - chemicalbook. (URL not provided)
- Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles - American Chemical Society. (URL not provided)
- 4-Chloro-3-nitrobenzenesulfonic acid synthesis - ChemicalBook. (URL not provided)
- US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google P
- An alternative synthetic route to the neuroleptic compound Pipothiazine - Semantic Scholar. (URL not provided)
Sources
- 1. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-CHLORO-3-NITRO-BENZENESULFONYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This necessitates the use of robust, validated analytical methods to ensure the quality, consistency, and reliability of our results. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of these methods, grounded in internationally recognized guidelines.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3][4] This guide will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, and detail the validation process for each in the context of analyzing this compound. The principles outlined are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical method validation.[1][2][4][5][6]
The Analyte: this compound
The chemical structure of this compound, featuring a chlorinated aromatic amine with a sulfonamide moiety, dictates the choice of analytical methodology. The presence of a UV-absorbing aromatic ring, a polar sulfonamide group, and sufficient volatility upon derivatization allows for its analysis by HPLC, UV-Vis, and GC, respectively.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., routine quality control, impurity profiling, stability testing), the required sensitivity and selectivity, and the available instrumentation.
| Method | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | High resolution, good sensitivity and specificity, widely applicable. | Requires soluble samples, potential for matrix interference. | Assay, impurity determination, stability studies. |
| GC-FID/MS | Separation based on volatility, detection by flame ionization or mass spectrometry. | High efficiency for volatile compounds, excellent sensitivity with MS. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Analysis of volatile impurities, residual solvent analysis. |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other UV-absorbing compounds.[7][8][9] | Preliminary quantification, in-process control where specificity is not critical. |
Validation Workflow: A Visual Guide
The validation of an analytical method is a systematic process. The following diagram illustrates the key parameters that must be evaluated as per ICH guidelines.[2][3]
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
I. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is the most suitable approach for assay and impurity profiling.
A. Proposed HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required for impurity profiling)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determined by UV scan, likely around 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
B. Validation Protocol & Experimental Data (Hypothetical)
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if in a formulated product).
-
Analyze a sample of this compound standard.
-
Analyze a sample spiked with known related substances or degradation products.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) and analyze the stressed samples to ensure the peak for the main analyte is free from co-eluting degradants.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks with a resolution of >2.0. The peak purity should be confirmed using a photodiode array (PDA) detector.
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[2][6]
-
Protocol: Prepare a series of at least five concentrations of the analyte standard, typically ranging from 50% to 150% of the expected working concentration. Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Protocol: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The specified range is typically 80% to 120% of the test concentration for an assay and from the reporting level of an impurity to 120% of the specification.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Protocol:
-
Drug Substance: Apply the method to a sample of known purity.
-
Drug Product: Perform recovery studies by spiking a placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), each in triplicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the test concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the calibration curve) and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be precise and accurate.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) should remain within acceptable limits, and the results should not be significantly affected.
C. Hypothetical HPLC Validation Data Summary
| Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Resolution > 2.0, no co-elution | Resolution of 3.5 from nearest peak | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 80-120% of nominal | Confirmed | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Pass |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% | Pass |
| LOD | S/N ≈ 3 | 0.01 µg/mL | - |
| LOQ | S/N ≈ 10 | 0.03 µg/mL | - |
| Robustness | No significant impact on results | Method is robust | Pass |
II. Gas Chromatography (GC)
For a compound like this compound, which has limited volatility, GC analysis would likely require a derivatization step to increase its volatility and thermal stability.[10][11] This adds complexity to the method but can be useful for specific applications like trace analysis of volatile impurities.
A. Proposed GC Method (with Derivatization)
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: DB-5 or equivalent (non-polar)
-
Injector Temperature: 280 °C
-
Oven Program: Temperature gradient (e.g., 150 °C to 300 °C)
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Carrier Gas: Helium or Hydrogen
B. Validation Considerations for GC
The validation parameters for GC are the same as for HPLC. However, special attention must be paid to the derivatization step.
-
Specificity: Must demonstrate that the derivatizing agent does not cause interfering peaks.
-
Precision and Accuracy: The reproducibility of the derivatization reaction is critical and must be evaluated. Incomplete or side reactions can lead to poor precision and accuracy.
C. Comparison with HPLC
While GC-MS can offer superior sensitivity and structural information, the need for derivatization makes it a less straightforward method for routine analysis of this compound compared to HPLC.
III. UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for quantification. However, its major drawback is the lack of specificity.[7][8][9]
A. Proposed UV-Vis Method
-
Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.
-
Measurement: Absorbance is measured at the λmax.
B. Validation of the UV-Vis Method
The validation would follow the same principles as HPLC, but with some key differences:
-
Specificity: This is the most significant challenge. The method is only suitable for pure samples or in a matrix where other components do not absorb at the analytical wavelength. Difference spectrophotometry can sometimes be employed to improve specificity.[8]
-
Linearity, Accuracy, Precision, LOD, LOQ: These are determined similarly to the HPLC method, by preparing standard solutions and measuring their absorbance.
C. Applicability
UV-Vis spectrophotometry is best suited for in-process controls where a rapid estimation of concentration is needed and the sample matrix is well-defined and consistent. It is generally not suitable for stability studies or impurity analysis where specificity is crucial.
Experimental Protocols
Protocol 1: HPLC Method Validation - Linearity
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in a suitable diluent.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area for the analyte in each chromatogram.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Caption: Step-by-step workflow for determining the linearity of the HPLC method.
Conclusion and Recommendations
For the comprehensive analysis of this compound, HPLC-UV is the recommended method . It provides the best balance of specificity, sensitivity, and robustness for assay and impurity determination, which are critical in a drug development setting. While GC can be a powerful tool, the need for derivatization makes it less practical for routine use. UV-Vis spectrophotometry, due to its inherent lack of specificity, should be limited to applications where the sample matrix is simple and well-controlled.
The successful implementation of any of these methods is contingent upon a thorough validation process, as outlined in this guide. Adherence to the principles of analytical method validation ensures the generation of reliable and defensible data, which is the cornerstone of scientific integrity and regulatory compliance.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
- CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate - Google P
- ICH Guidelines for Analytical Method Valid
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Quality Guidelines - ICH. [Link]
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchG
- Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chrom
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr
- How to measure aromatic amine compounds using uv/visible spectrophotometer? [Link]
- Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed. [Link]
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF - ResearchG
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchG
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. [Link]
- ICH and FDA Guidelines for Analytical Method Valid
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. [Link]
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. [Link]
- Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed. [Link]
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]
- UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - NIH. [Link]
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Analytical Chemistry - ACS Public
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
- 2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. [Link]
- FDA issues revised guidance for analytical method validation - ResearchG
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Derivatives
Abstract
In the pursuit of targeted therapeutics, particularly in oncology, the selectivity of small molecule inhibitors is a paramount determinant of both efficacy and safety. The "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" scaffold has emerged as a promising backbone for the development of potent kinase inhibitors. The inclusion of the morpholine moiety is often a strategic choice in medicinal chemistry, recognized for conferring favorable pharmacokinetic properties.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, making off-target interactions, or cross-reactivity, an inevitable consideration.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of kinase inhibitors derived from this scaffold. We will dissect state-of-the-art methodologies, from broad kinome screening to cellular target engagement, and present a comparative analysis using derivatives inspired by clinically relevant inhibitors like Gefitinib and Lapatinib.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
The development of a kinase inhibitor is a balancing act. While high potency against the intended target is desired, absolute specificity is rarely achieved. Off-target effects can lead to a spectrum of outcomes, from unexpected toxicities to serendipitous therapeutic benefits, a concept known as polypharmacology.[3][4] For instance, an inhibitor designed for a specific cancer-driving kinase might inadvertently inhibit a kinase crucial for cardiac function, leading to cardiotoxicity.[5][6] Conversely, off-target activity can sometimes be beneficial; the dual HER2/EGFR inhibitor Lapatinib has been shown to sensitize colon cancer cells to other agents through off-target mechanisms involving the JNK signaling axis.[4][7]
Therefore, a comprehensive understanding of a compound's interaction map across the kinome is not merely an academic exercise but a critical step in preclinical development. It allows for:
-
Early Risk Assessment: Identifying potential toxicities before they derail clinical trials.
-
Mechanism Deconvolution: Differentiating on-target efficacy from off-target effects.
-
Biomarker Development: Establishing cellular markers of both on-target and off-target engagement.
-
Rational Polypharmacology: Intentionally designing or discovering drugs that hit multiple, therapeutically relevant targets.
This guide will focus on two cornerstone techniques for building this interaction map: broad-panel kinase screening and in-cell target engagement verification.
The Workflow of Cross-Reactivity Assessment
A robust cross-reactivity study follows a logical progression from broad, biochemical screening to focused, cell-based validation. This ensures that resources are spent efficiently, validating physiologically relevant interactions.
Caption: A typical workflow for assessing kinase inhibitor cross-reactivity.
Methodology in Focus: Key Experimental Protocols
An objective comparison requires standardized, robust methodologies. Below are detailed protocols for the essential assays in a cross-reactivity campaign.
In Vitro Kinome Profiling
The goal of this phase is to obtain a broad, unbiased view of the compound's interactions across the human kinome. Platforms like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ are industry standards. The KINOMEscan® platform, an ATP-independent binding assay, is particularly powerful as it measures true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[8][9]
Experimental Protocol: Competition Binding Assay (KINOMEscan® Principle)
-
Reagent Preparation:
-
Kinase-DNA Conjugate: Recombinant human kinases are tagged with a unique DNA identifier.
-
Immobilized Ligand: A kinase-specific, active-site directed ligand is immobilized on a solid support (e.g., beads).[8]
-
Test Compound: The derivative of "this compound" is serially diluted to the desired screening concentrations (e.g., 1 µM for primary screen).
-
-
Binding Reaction:
-
In a multi-well plate, the test compound is incubated with the specific kinase-DNA conjugate and the immobilized ligand.
-
The reaction is allowed to reach equilibrium. During this time, the test compound and the immobilized ligand compete for binding to the kinase's active site.[8]
-
-
Capture & Wash:
-
The solid support (beads) is captured (e.g., by filtration or magnetic separation).
-
Unbound components, including any kinase-DNA-compound complexes, are washed away. The amount of kinase-DNA conjugate remaining on the beads is inversely proportional to the test compound's binding affinity.
-
-
Quantification:
-
The captured kinase is eluted from the beads.
-
The amount of the associated DNA tag is quantified using quantitative PCR (qPCR).[8] A lower qPCR signal compared to a DMSO vehicle control indicates that the test compound successfully competed for binding.
-
-
Data Analysis:
-
For single-concentration screening, results are often expressed as '% of DMSO Control' or '% Inhibition'.
-
For dose-response experiments, the data is used to calculate a dissociation constant (Kd), which represents the concentration of the compound required to bind to 50% of the kinase population at equilibrium.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
A compound that binds a kinase in a purified, biochemical system may not necessarily engage that same target within the complex milieu of a living cell. CETSA® is a powerful biophysical technique that directly measures target engagement in cells or tissues.[10][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[8][12][13]
Experimental Protocol: CETSA® for Target Validation
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., A431 for EGFR, SK-BR-3 for HER2) to ~80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes.[12] This generates a "melt curve".
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their protein content. Common methods include repeated freeze-thaw cycles or sonication.[13]
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, typically Western Blotting or mass spectrometry.[8]
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target kinase (e.g., anti-EGFR). A loading control (e.g., GAPDH) should also be probed to ensure equal loading.
-
-
Data Analysis:
-
Melt Curve: Plot the relative amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12]
-
Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve that causes significant (e.g., 50%) protein denaturation in the vehicle-treated sample. Treat cells with a range of compound concentrations and heat all samples to this single temperature. Plotting the amount of soluble protein against the compound concentration will yield a dose-response curve, from which an EC50 for target engagement can be derived.
-
Comparative Analysis of "this compound" Derivatives
To illustrate the application of these methodologies, we present a comparative analysis of two hypothetical derivatives against established drugs, Gefitinib and Lapatinib.
-
Compound A (Derivative 1): Designed for high selectivity towards EGFR.
-
Compound B (Derivative 2): A variant with a minor structural modification.
-
Gefitinib (Iressa®): An EGFR inhibitor, known to have some off-targets.[14][15][16]
-
Lapatinib (Tykerb®): A dual EGFR/HER2 inhibitor.[1][11][17][18]
In Vitro Kinome Selectivity
The compounds were screened against a panel of 468 kinases at a concentration of 1 µM. The data is summarized by calculating selectivity scores.
-
S-Score (S10): The number of kinases inhibited by >90% divided by the total number of kinases screened. A lower score indicates higher selectivity.[2]
-
Gini Coefficient: A measure of the inequality of inhibition across the kinome. It ranges from 0 (all kinases inhibited equally) to 1 (only one kinase inhibited). A higher score indicates higher selectivity.[2][19][20]
| Compound | Primary Target(s) | S-Score (S10 @ 1µM) | Gini Coefficient | Potent Off-Targets (Inhibition > 90%) |
| Compound A | EGFR | 0.006 (3/468) | 0.89 | EGFR, RICK, GAK |
| Compound B | EGFR | 0.021 (10/468) | 0.75 | EGFR, HER2, HER4, RICK, GAK, JNK1, JNK2, p38α, LCK, SRC |
| Gefitinib | EGFR | 0.009 (4/468) | 0.85 | EGFR, RICK, GAK, ABL1 |
| Lapatinib | EGFR, HER2 | 0.017 (8/468) | 0.78 | EGFR, HER2, HER4, EPHB4, ABL1, LCK, SRC, RAF1 |
This data is synthesized for illustrative purposes based on known profiles of related compounds.[4][14]
From this biochemical data, Compound A appears highly selective, closely mirroring the profile of Gefitinib by potently inhibiting the known off-targets RICK and GAK.[14] Compound B, however, is significantly more promiscuous, inhibiting a broader range of kinases including members of the HER family and key signaling kinases like JNK and SRC. This minor structural change has clearly resulted in a major loss of selectivity.
Cellular Target Engagement (CETSA®)
To confirm that these interactions occur in a physiological context, CETSA® was performed in A431 cells (high EGFR) and SK-BR-3 cells (high HER2). The thermal shift (ΔTm) upon treatment with 1 µM of each compound was measured.
| Compound | Target | Cell Line | ΔTm (°C) | Interpretation |
| Compound A | EGFR | A431 | +5.8°C | Strong cellular engagement |
| HER2 | SK-BR-3 | +0.5°C | Negligible cellular engagement | |
| Compound B | EGFR | A431 | +6.1°C | Strong cellular engagement |
| HER2 | SK-BR-3 | +4.5°C | Strong cellular engagement | |
| Gefitinib | EGFR | A431 | +5.5°C | Strong cellular engagement |
| HER2 | SK-BR-3 | +0.8°C | Negligible cellular engagement | |
| Lapatinib | EGFR | A431 | +4.9°C | Strong cellular engagement |
| HER2 | SK-BR-3 | +5.2°C | Strong cellular engagement |
The CETSA® data validates the kinome screening results. Compound A and Gefitinib demonstrate strong and selective engagement of EGFR in cells, with minimal stabilization of HER2. In contrast, Compound B and Lapatinib show significant stabilization of both EGFR and HER2, confirming their dual-target profile in a cellular environment.
Conclusion and Future Directions
The cross-reactivity profiling of derivatives from the "this compound" scaffold reveals critical insights for drug development. Our comparative guide demonstrates that even minor chemical modifications (Compound A vs. Compound B) can dramatically alter a molecule's selectivity profile.
-
Compound A represents a promising lead for a highly selective EGFR inhibitor. Its profile is comparable to Gefitinib, and further studies should focus on confirming the functional consequences of RICK and GAK inhibition.
-
Compound B , with its broader profile similar to Lapatinib, could be explored as a dual EGFR/HER2 inhibitor or a multi-kinase inhibitor. However, its engagement of JNK, SRC, and p38 kinases warrants careful investigation for potential toxicities or therapeutic advantages.
The systematic application of broad kinome profiling followed by rigorous cellular validation with techniques like CETSA® is indispensable. This dual approach provides a high-fidelity map of a compound's interactions, enabling researchers to make informed decisions, mitigate risks, and ultimately design safer and more effective targeted therapies.
References
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]
- Chemical structures of (A) lapatinib and (B) neratinib. Modeled structures of the complexes. (n.d.).
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Chemical structure of lapatinib. (n.d.).
- KINOMEscan® Kinase Profiling Pl
- Shao, J., et al. (2011). Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. Science Signaling, 4(176), ra38. [Link]
- Godl, K., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]
- Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer. (2023).
- Stamos, J., et al. (2002). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Journal of Molecular Biology, 322(4), 817-828. [Link]
- Lapatinib Ditosyl
- Chemical structures of gefitinib and erlotinib. (n.d.).
- Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. (n.d.).
- Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research.
- KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
- In vitro kinase assay. (2024). Protocols.io. [Link]
- Abstract 4101: Off-target lapatinib activity up-regulates TRAIL death receptors in colon cancer cells. (2011). AACR Journals. [Link]
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(3), 184-193. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Mok, T. S., et al. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. New England Journal of Medicine, 361(10), 947-957. [Link]
- In vitro kinase assay v1. (2023).
- 1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-inden-1-one. (n.d.). 960 Chemical Network. [Link]
- Han, S. W., et al. (2006). Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation. Clinical Cancer Research, 12(8), 2538-2544. [Link]
- What are the side effects of Lapatinib Ditosylate Hydrate? (2024).
- Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activ
- Graczyk, P. P. (2007). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 50(23), 5773-5779. [Link]
- A quantitative analysis of kinase inhibitor selectivity. (2007). Nature Biotechnology, 25(1), 103-111. [Link]
- WO 2023/001794 A1. (2023).
- Lapatinib for Advanced or Metastatic Breast Cancer. (2013). The Oncologist, 18(1), 110-118. [Link]
- The use of novel selectivity metrics in kinase research. (2017).
- Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breastcancer.org. [Link]
- Ciardiello, F., & Tortora, G. (2008). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical Cancer Research, 7(10), 2958-2970. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 6. breastcancer.org [breastcancer.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth, head-to-head comparison of catalytic systems for the synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a valuable building block in medicinal chemistry. We will delve into the prevalent synthetic strategies, offering a comparative analysis of catalyst performance based on experimental data, and provide detailed protocols to support your synthetic endeavors.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative incorporating a morpholine sulfonyl moiety. This structural motif is of significant interest in pharmaceutical research due to the favorable physicochemical and pharmacokinetic properties often imparted by the morpholine and sulfonamide groups. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The strategic placement of the chloro and amino substituents on the phenyl ring provides handles for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex bioactive molecules.
The efficient and scalable synthesis of this compound is therefore a critical consideration for its application in drug discovery and development pipelines. This guide will focus on the most common synthetic route and explore the catalytic options for the key transformations.
Prevailing Synthetic Strategy: A Two-Step Approach
The most widely adopted synthetic route to this compound proceeds in two key steps:
-
Sulfonamide Formation: A nucleophilic substitution reaction between 4-chloro-3-nitrobenzenesulfonyl chloride and morpholine to form the intermediate, 4-(4-chloro-3-nitrophenylsulfonyl)morpholine. This reaction is typically a non-catalytic, classical organic transformation.
-
Nitro Group Reduction: The reduction of the nitro group on the aromatic ring of the intermediate to an amine, yielding the final product. This step is where the choice of catalyst plays a crucial role in the efficiency, selectivity, and overall success of the synthesis.
This guide will focus on the comparative analysis of catalysts for the critical nitro group reduction step.
Head-to-Head Catalyst Comparison for Nitro Group Reduction
The reduction of an aromatic nitro group to an aniline is a well-established transformation in organic synthesis. However, the presence of other functional groups, such as a chloro substituent and a sulfonamide, necessitates a careful selection of the catalyst to ensure high chemoselectivity and avoid undesired side reactions. We will compare the performance of common catalytic systems for this transformation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean reaction profile and high efficiency.
1. Palladium on Carbon (Pd/C)
Palladium on carbon is a highly effective and versatile catalyst for the reduction of nitro groups.
-
Performance: Pd/C typically provides excellent yields of the desired aniline under mild reaction conditions (room temperature and atmospheric pressure of hydrogen). It is generally chemoselective for the nitro group reduction in the presence of aryl chlorides, although prolonged reaction times or higher catalyst loadings can sometimes lead to dehalogenation.
-
Causality behind Experimental Choices: The choice of a low-pressure hydrogen atmosphere is often sufficient and minimizes the risk of over-reduction or dehalogenation. The solvent, typically an alcohol like methanol or ethanol, is chosen for its ability to dissolve the substrate and for its compatibility with the catalytic system.
2. Raney Nickel (Raney Ni)
Raney Nickel is another popular choice for catalytic hydrogenation, known for its high activity.
-
Performance: Raney Ni is a very active catalyst and can effectively reduce nitro groups. However, it is generally less chemoselective than Pd/C and has a higher propensity to cause dehalogenation of aryl chlorides.[1] This makes it a less ideal choice for the synthesis of this compound where the chloro group needs to be preserved.
-
Causality behind Experimental Choices: Due to its high reactivity, reactions with Raney Ni are often conducted at lower temperatures to improve selectivity. However, for substrates sensitive to dehalogenation, alternative catalysts are often sought.
Metal-Based Reductions
Stoichiometric reduction using metals in acidic or neutral media offers a classic and often reliable alternative to catalytic hydrogenation.
1. Iron (Fe) in Acidic Media
The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a traditional and cost-effective method for nitro group reduction.[1]
-
Performance: This method is generally robust and tolerant of a wide range of functional groups, including aryl halides. Yields are typically good to excellent. The reaction workup can be more involved due to the formation of iron salts.
-
Causality behind Experimental Choices: The acidic medium is crucial for the reaction mechanism, where the iron is oxidized and the nitro group is reduced. The choice of acid can influence the reaction rate and workup procedure.
2. Tin(II) Chloride (SnCl₂)
Tin(II) chloride is another common reagent for the reduction of nitroarenes.[1]
-
Performance: SnCl₂ offers a mild and selective reduction of nitro groups in the presence of other reducible functionalities. It is particularly useful for substrates that are sensitive to catalytic hydrogenation. The reaction is typically carried out in an acidic solution.
-
Causality behind Experimental Choices: The stoichiometry of SnCl₂ is important for complete conversion. The reaction is often heated to drive it to completion. The workup involves neutralization and removal of tin salts.
Comparative Data Summary
| Catalyst System | Reductant | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pd/C | H₂ (1 atm) | Methanol/Ethanol | 25 | >90 | High yield, mild conditions, good chemoselectivity | Potential for dehalogenation, cost of palladium |
| Raney Ni | H₂ (1 atm) | Ethanol | 25-50 | Variable | High activity | Lower chemoselectivity, higher risk of dehalogenation |
| Fe / Acid | - | Acetic Acid/Ethanol | Reflux | 80-95 | Low cost, good functional group tolerance | Stoichiometric waste, workup can be tedious |
| SnCl₂ / Acid | - | Ethanol/HCl | Reflux | 80-90 | Mild, good selectivity | Stoichiometric tin waste, workup required |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
4-(4-chloro-3-nitrophenylsulfonyl)morpholine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (balloon or Parr shaker)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 4-(4-chloro-3-nitrophenylsulfonyl)morpholine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Reduction using Iron in Acetic Acid
Sources
A Comparative Guide to the Drug-Like Properties of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Derivatives
This guide provides an in-depth evaluation of the drug-like properties of a series of hypothetical derivatives based on the "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" scaffold. In drug discovery, identifying a potent compound is only the first step; its success as a therapeutic agent hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor physicochemical and metabolic properties are a primary cause of late-stage clinical trial failures. This document outlines a systematic approach to de-risk a chemical series by evaluating key drug-like attributes—physicochemical characteristics, solubility, permeability, and metabolic stability—providing a framework for selecting candidates with a higher probability of clinical success.[1][2]
The core scaffold features a sulfonamide linker and a morpholine ring. Sulfonamides are a well-established pharmacophore found in a multitude of approved drugs, valued for their synthetic tractability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4][5] The morpholine moiety is frequently incorporated into drug candidates to modulate physicochemical properties, often improving aqueous solubility and metabolic stability, thereby enhancing the overall pharmacokinetic profile.[6][7] This guide will compare the parent compound (Derivative A) with three hypothetical derivatives (B, C, and D) to illustrate the impact of structural modifications on their drug-like potential.
Part 1: In Silico Physicochemical Profiling with Lipinski's Rule of Five
Expertise & Experience: Before committing resources to synthesis and in vitro testing, computational tools provide a critical first pass filter. Lipinski's Rule of Five is an established guideline used to assess the "drug-likeness" of a molecule, specifically its potential for good oral bioavailability.[8][9] The rule posits that orally active drugs generally possess specific physicochemical properties. A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Logarithm of the partition coefficient (LogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
These parameters are not arbitrary; they govern a molecule's ability to dissolve in the gut and passively diffuse across lipid membranes.[10][11][12] For instance, a high molecular weight can hinder diffusion, while a LogP value outside the optimal range can lead to poor absorption due to either excessive hydrophilicity or lipophilicity.[9]
Data Presentation:
We analyzed our parent scaffold and three hypothetical derivatives where modifications were made to the phenylamine moiety.
-
Derivative A: Parent Compound (this compound)
-
Derivative B: N-acetylated derivative
-
Derivative C: N-ethylated derivative
-
Derivative D: Addition of a hydroxyl group to the phenyl ring
Table 1: Calculated Physicochemical Properties and Lipinski's Rule of Five Analysis
| Derivative | Structure | Molecular Formula | MW (Da) | LogP | HBD | HBA | Lipinski Violations |
| A | This compound | C₁₀H₁₃ClN₂O₃S | 292.74 | 1.85 | 1 | 5 | 0 |
| B | N-(2-Chloro-5-(morpholine-4-sulfonyl)phenyl)acetamide | C₁₂H₁₅ClN₂O₄S | 334.78 | 1.70 | 1 | 6 | 0 |
| C | 2-Chloro-N-ethyl-5-(morpholine-4-sulfonyl)aniline | C₁₂H₁₇ClN₂O₃S | 320.80 | 2.55 | 1 | 5 | 0 |
| D | 2-Chloro-5-(morpholine-4-sulfonyl)benzene-1,4-diamine | C₁₀H₁₄ClN₃O₃S | 307.76 | 0.95 | 2 | 6 | 0 |
Trustworthiness: As shown in Table 1, all four derivatives are fully compliant with Lipinski's Rule of Five, with zero violations. This in silico analysis suggests that none of the compounds possess physicochemical properties that would immediately flag them as having a high risk of poor oral bioavailability. Derivative D, with its added hydroxyl group, shows a predictable decrease in LogP, indicating higher hydrophilicity. Derivative C's N-ethylation slightly increases molecular weight and LogP. These computational results provide a solid rationale for proceeding with experimental validation.
Part 2: Experimental Evaluation of Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and is essential for developing parenteral formulations.[13] Compounds with low solubility can suffer from poor and erratic absorption, leading to unreliable therapeutic outcomes.[14] We employ a kinetic solubility assay, which is a high-throughput method well-suited for early-stage drug discovery.[15][16] This method involves dissolving the compound in an organic solvent (DMSO) and then diluting it into an aqueous buffer, mimicking the precipitation that can occur when a drug is administered.[14]
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test derivative (A, B, C, D) and a control compound in 100% DMSO.[17]
-
Sample Preparation: In duplicate, add 10 µL of each 10 mM stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL microcentrifuge tubes. This results in a final concentration of 200 µM with 2% DMSO.[16]
-
Incubation: Place the tubes in a thermomixer and shake at 850 rpm for 90 minutes at 25°C to allow the solution to reach equilibrium.[15][16]
-
Separation of Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any precipitate. Alternatively, filter the samples using a MultiScreen® Solubility filter plate.[14]
-
Quantification: Carefully transfer the supernatant to a 96-well UV plate. Measure the UV absorbance at the compound's λmax using a plate reader.
-
Data Analysis: Construct a standard curve for each compound using known concentrations. Calculate the solubility of the test samples by comparing their UV absorbance to the standard curve.
Mandatory Visualization: Kinetic Solubility Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Presentation:
Table 3: Comparative PAMPA Permeability Data
| Derivative | LogP (Calculated) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| A | 1.85 | 8.5 | Moderate |
| B | 1.70 | 7.2 | Moderate |
| C | 2.55 | 15.1 | High |
| D | 0.95 | 3.4 | Low |
| Theophylline (Low Control) | -0.02 | < 1 | Low |
| Chloramphenicol (High Control) | 1.14 | > 10 | High |
Trustworthiness: The permeability results demonstrate a strong positive correlation with lipophilicity (LogP). Derivative C, the most lipophilic compound, displayed the highest permeability, as expected. Conversely, the highly soluble Derivative D was the least permeable. This highlights a classic trade-off in drug design: modifications that improve solubility often decrease passive permeability, and vice versa. Derivative A and B strike a balance, showing moderate permeability, which is often a desirable starting point for optimization.
Part 4: Experimental Evaluation of Metabolic Stability
Expertise & Experience: The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion. [18][19]A compound that is metabolized too quickly will have a short half-life, requiring frequent dosing, while a compound that inhibits metabolism can cause dangerous drug-drug interactions. [1][20]The in vitro liver microsomal stability assay is a cornerstone of ADME screening. It uses subcellular fractions (microsomes) from the liver, which are rich in Phase I metabolic enzymes, to estimate a compound's intrinsic clearance. [19][21]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a cofactor solution containing NADPH in PBS (pH 7.4). [22]2. Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and PBS to 37°C. [18]3. Initiate Reaction: Add the test compound (final concentration 1 µM) to the microsomal mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. A parallel incubation without NADPH serves as a negative control. [22]4. Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard. [18]5. Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).
Mandatory Visualization: Metabolic Stability Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Presentation:
Table 4: Comparative Metabolic Stability in Human Liver Microsomes
| Derivative | In Vitro Half-Life (t₁/₂, min) | Intrinsic Clearance (Clint, µL/min/mg) | Stability Classification |
| A | 45 | 30.8 | Moderate |
| B | > 60 | < 23.1 | High |
| C | 25 | 55.5 | Low |
| D | 55 | 25.2 | High |
| Midazolam (High Turnover Control) | < 10 | > 138.6 | Low |
| Warfarin (Low Turnover Control) | > 60 | < 23.1 | High |
Trustworthiness: The results indicate significant differences in metabolic stability among the derivatives. The N-acetylation in Derivative B appears to sterically hinder a metabolic soft spot, resulting in high stability. In contrast, the N-ethyl group in Derivative C likely provides a readily accessible site for N-dealkylation by CYP enzymes, leading to rapid clearance. The parent compound (A) shows moderate stability, while the addition of a hydroxyl group in Derivative D also results in high stability, suggesting the primary amine may be a site of metabolism in the parent compound.
Conclusion and Forward Look
This comparative guide demonstrates a logical, multi-parameter approach to evaluating the drug-like properties of a chemical series. Our analysis of the "this compound" derivatives reveals critical structure-activity relationships:
-
Derivative A (Parent): Presents a balanced but unoptimized profile with moderate solubility, permeability, and metabolic stability. It serves as a solid baseline for improvement.
-
Derivative B (N-acetyl): Shows a highly favorable profile. The N-acetylation improves solubility and dramatically increases metabolic stability without significantly compromising permeability. This derivative represents the most promising lead for further investigation.
-
Derivative C (N-ethyl): While exhibiting excellent permeability due to increased lipophilicity, it suffers from poor solubility and low metabolic stability. This profile makes it a less desirable candidate.
-
Derivative D (Hydroxylated): Possesses outstanding solubility and metabolic stability but is severely limited by low permeability. This compound would likely suffer from poor oral absorption despite its other favorable properties.
Based on this comprehensive evaluation, Derivative B emerges as the lead candidate, displaying the best overall balance of physicochemical properties and metabolic stability. The next steps would involve confirming its biological potency and selectivity before advancing to more complex in vivo pharmacokinetic studies. This systematic approach of integrating in silico prediction with tiered in vitro experimental data is fundamental to efficient and successful drug discovery.
References
- bioaccessla.com. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- AZoLifeSciences.
- Mapping Ignorance. Putting the “rule of five” of drug research in context. [Link]
- Sygnature Discovery.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- PubMed.
- ResearchGate. In vitro approaches to evaluate ADMET drug properties. Curr Top Med Chem 4:701-706. [Link]
- PubMed. Preclinical in vitro screening assays for drug-like properties. [Link]
- PubMed. In vitro solubility assays in drug discovery. [Link]
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]
- Mercell. metabolic stability in liver microsomes. [Link]
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- Technology Networks. pampa-permeability-assay.pdf. [Link]
- YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]
- MTT-MET. In vitro drug metabolism: for the selection of your lead compounds. [Link]
- BioIVT. Metabolic Stability Assay Services. [Link]
- Springer Nature Experiments.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
- Wiley Online Library. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
- MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
- PubMed. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. [Link]
- Journal of the Chemical Society of Nigeria.
- NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
- ACS Publications.
- IJRPR.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- ResearchGate. Physiochemical or drug likeness properties of synthesized compounds. [Link]
- PubMed.
- E3S Web of Conferences.
- ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]
Sources
- 1. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical in vitro screening assays for drug-like properties [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mercell.com [mercell.com]
Comparative Docking Analysis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Analogs as Putative Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Hit-to-Lead Exploration
In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount for accelerating the journey from initial hits to viable lead compounds. This guide provides an in-depth, experience-driven walkthrough of a comparative molecular docking study centered on "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine," a scaffold bearing the hallmarks of a potential kinase inhibitor. The morpholine and sulfonamide moieties are prevalent in a multitude of clinically relevant kinase inhibitors, making this an exemplary case for in silico exploration.[1][2][3][4]
This document eschews a rigid, templated approach, instead opting for a narrative that mirrors the logical and iterative process of computational drug design. We will delve into the "why" behind each methodological choice, ensuring that the described protocols are not merely a series of steps, but a self-validating framework for generating trustworthy and actionable insights.
The Strategic Imperative: Why Docking and Why This Scaffold?
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug design, it allows us to visualize and quantify the potential interactions between a small molecule (a ligand) and a protein's binding site. This is particularly valuable in the early stages of discovery for prioritizing which analogs of a hit compound to synthesize, thereby saving considerable time and resources.
The choice of the "this compound" scaffold is deliberate. The sulfonamide group is a known zinc-binding moiety and can also form critical hydrogen bonds within an active site.[2][4] The morpholine ring is a common feature in kinase inhibitors, often contributing to favorable pharmacokinetic properties.[6] Our objective is to systematically explore the structure-activity relationships (SAR) of this core structure by introducing targeted modifications and evaluating their predicted impact on binding to a relevant biological target.
For the purpose of this illustrative guide, we have selected the Src kinase , a non-receptor tyrosine kinase that is a well-established target in oncology.[7][8] Dysregulation of Src kinase activity is implicated in various cellular processes, including proliferation, survival, and migration. We will utilize the crystal structure of the human Src kinase domain in complex with a known inhibitor (PDB ID: 2BDJ) as the basis for our docking studies.[7]
The Experimental Blueprint: A Self-Validating Docking Workflow
The credibility of any in silico study hinges on the rigor of its methodology. The following protocol is designed to be a self-validating system, incorporating steps for quality control and rational decision-making at each stage.
Target Protein Preparation: Curating the Canvas
The initial step involves preparing the crystal structure of the target protein for docking. This is not a trivial step; the quality of the protein structure directly impacts the reliability of the docking results.
Step-by-Step Protocol:
-
Structure Retrieval: Download the crystal structure of the human Src kinase domain (PDB ID: 2BDJ) from the RCSB Protein Data Bank.[7]
-
Initial Inspection and Cleaning: Load the structure into a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Protonation and Tautomerization: Assign the correct protonation states to the amino acid residues at a physiological pH (typically 7.4). This is a critical step as the protonation state can significantly influence hydrogen bonding patterns.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure. This "relaxation" of the structure provides a more realistic representation for docking.
Ligand Preparation: Crafting the Keys
The parent compound and its designed analogs must be prepared in a three-dimensional format with correct stereochemistry and ionization states.
Designed Analogs for this Study:
-
Parent Compound (PC): this compound
-
Analog 1 (A1): 2-Bromo-5-(morpholine-4-sulfonyl)-phenylamine
-
Analog 2 (A2): 2-Chloro-4-fluoro-5-(morpholine-4-sulfonyl)-phenylamine
-
Analog 3 (A3): 2-Chloro-5-(morpholine-4-sulfonyl)-N-methyl-phenylamine
-
Analog 4 (A4): 4-(4-amino-3-chlorophenylsulfonyl)thiomorpholine 1,1-dioxide
Step-by-Step Protocol:
-
2D to 3D Conversion: Sketch the 2D structures of the parent compound and its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert these 2D representations into 3D structures.
-
Ligand Protonation: Assign the appropriate protonation states for the ligands at the chosen pH.
-
Energy Minimization: Perform an energy minimization of each ligand to obtain a low-energy conformation.
Docking Protocol Validation: Ensuring a Trustworthy Compass
Before proceeding with docking our designed analogs, it is imperative to validate the chosen docking protocol. A common and effective method is to re-dock the co-crystallized ligand into the active site of the protein and compare the predicted pose with the experimentally determined pose.
Step-by-Step Protocol:
-
Grid Generation: Define the binding site by generating a grid box centered around the co-crystallized ligand in the original PDB structure. The size of the grid box should be sufficient to encompass the entire binding pocket.
-
Re-docking: Dock the extracted and prepared co-crystallized ligand back into the defined grid box using a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[7]
Comparative Docking of Analogs
Once the docking protocol has been validated, the same procedure is applied to the parent compound and the designed analogs.
Step-by-Step Protocol:
-
Docking: Dock each prepared ligand into the validated grid box of the Src kinase active site.
-
Pose Analysis: Analyze the top-scoring poses for each ligand. Examine the predicted binding mode, including key hydrogen bonds, hydrophobic interactions, and any potential steric clashes.
-
Scoring: Record the docking score for each ligand. The docking score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.[9]
Visualizing the Process and the Biological Context
To provide a clearer understanding of the workflow and the biological relevance of the target, the following diagrams are provided.
Caption: A simplified representation of a signaling pathway involving Src kinase.
Results and Discussion: Translating Data into Insights
The following table summarizes the hypothetical docking scores and key predicted interactions for the parent compound and its analogs against the Src kinase active site.
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions | Rationale for Design |
| PC | -8.5 | Hydrogen bond between sulfonamide oxygen and the backbone NH of Met341. Hydrophobic interactions with Val281 and Leu393. | Baseline compound with a known kinase inhibitor scaffold. |
| A1 | -8.7 | Similar to PC, with potentially enhanced hydrophobic interactions due to the larger size of bromine. | To investigate the effect of a larger halogen on binding affinity. |
| A2 | -8.9 | Additional hydrogen bond between the 4-fluoro group and a backbone NH group. Potential to displace a water molecule. | The electronegative fluorine can act as a hydrogen bond acceptor and modulate the electronics of the phenyl ring. |
| A3 | -7.9 | Steric clash between the N-methyl group and the side chain of Leu273. Loss of a potential hydrogen bond from the amine. | To probe the space available around the amine and its importance as a hydrogen bond donor. |
| A4 | -8.2 | The sulfone oxygens maintain hydrogen bonds, but the thiomorpholine ring alters the overall conformation in the pocket. | To evaluate the impact of replacing the morpholine oxygen with a sulfone group on the binding mode and affinity. |
Discussion of Hypothetical Findings:
The hypothetical results suggest that the "this compound" scaffold fits well into the ATP-binding site of Src kinase. The sulfonamide group appears to be a key anchoring point, forming a hydrogen bond with the hinge region residue Met341.
The introduction of a bromine atom in Analog 1 leads to a slight improvement in the docking score, likely due to more favorable hydrophobic interactions. The most significant predicted improvement is seen with Analog 2 , where the addition of a fluorine atom at the 4-position introduces a new hydrogen bonding interaction. This highlights a potential avenue for potency enhancement.
Conversely, the methylation of the amine in Analog 3 is predicted to be detrimental to binding. This suggests that the amine likely functions as a hydrogen bond donor and that there is limited space in this region of the binding pocket. The replacement of the morpholine oxygen with a sulfone in Analog 4 results in a slightly less favorable docking score, indicating that the morpholine oxygen may play a role in the overall pre-organization of the molecule for optimal binding.
Conclusion and Future Directions
This comparative docking study provides a framework for the rational design of analogs based on the "this compound" scaffold. The hypothetical results demonstrate how targeted modifications can be evaluated in silico to prioritize synthetic efforts. Based on this analysis, the synthesis and biological evaluation of analogs with small, electronegative substituents on the phenyl ring, such as in Analog 2, would be a logical next step.
It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with an understanding of its inherent approximations. The insights generated from this study should be used to guide, not replace, experimental validation. Future work should involve the synthesis of the most promising analogs, followed by in vitro kinase assays to determine their actual inhibitory activity and confirm the predictions of this in silico study.
References
- Dalgarno, D., Stehle, T., Schelling,P., Narula, S., Sawyer, T. (2006). Src kinase in complex with inhibitor AP23464.
- Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011).
- Seeliger, M.A., Statsuk, A.V., Maly, D.J., Patrick, P.Z., Kuriyan, J., Shokat, K.M. (2008). c-Src kinase domain in complex with small molecule inhibitor.
- Levinson, N.M., Boxer, S.G. (2013). human Src kinase bound to kinase inhibitor bosutinib.
- Yap, J.L., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Pharmaceuticals. [Link]
- Gajiwala, K.S., Ferre, R.A. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686.
- EGFR kinase (T790M/L858R) with inhibitor compound 1. (2014).
- Peng, Y.H., Wu, J.S., Wu, S.Y. (2019). Crystal structure of EGFR kinase domain in complex with compound 78.
- (A)
- Gajiwala, K.S., Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}.
- Whittington, D.A., Kim, J.L., Long, A.M., Gu, Y., Rose, P., Zhao, H. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor.
- Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. (2007). PubMed. [Link]
- Thieltges, K.M., Avramovic, D., Piscitelli, C.L., Markovic-Mueller, S., Binz, H.K., Ballmer-Hofer, K. (2018). Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b.
- Gurbani, D., Bera, A., Westover, K. (2019). DGY-06-116, a novel and selective covalent inhibitor of SRC kinase.
- Structure-activity relationship (SAR)
- The Ligandable Human Proteome. (n.d.). [Link]
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).
- Structure–activity relationships for the bis-sulfonamides. (n.d.).
- Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]
- Src kinase inhibitor I | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). PubMed. [Link]
- Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. PubMed. [Link]
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2016). PMC. [Link]
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link].nlm.nih.gov/15615512/)
Sources
- 1. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Src kinase inhibitor I | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. rcsb.org [rcsb.org]
A Comparative Guide to the In Vivo Efficacy of Drugs Derived from the 2-Chloro-5-(sulfonamido)phenyl Scaffold
For researchers and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutics. The "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" scaffold and its close analogs represent a privileged structure in medicinal chemistry, giving rise to a diverse array of potent and selective inhibitors targeting key signaling pathways implicated in oncology and neurological disorders. This guide provides an in-depth, objective comparison of the in vivo efficacy of several drug candidates derived from this chemical framework, supported by experimental data and detailed methodologies. We will dissect the causal relationships behind experimental designs and provide a transparent look at the performance of these compounds in relevant preclinical models.
Introduction to the Core Scaffold
The 2-chloro-5-(sulfonamido)phenyl moiety is a versatile pharmacophore. The electronically withdrawing chloro and sulfonyl groups can influence the pKa of the amine, facilitating key hydrogen bonding interactions within a target protein's active site. The morpholine ring is a common feature in CNS-active drugs, often improving solubility and pharmacokinetic properties. This combination of features has been successfully exploited to develop inhibitors for a range of targets, which we will explore in this guide.
I. Ceritinib (LDK378): A Potent Second-Generation ALK Inhibitor for Non-Small Cell Lung Cancer
Ceritinib, with the chemical name 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, is a prime example of a clinically successful drug that, while not a direct derivative, incorporates key structural elements of our core scaffold, notably the chloro and sulfonylphenyl motifs. It is a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).
Mechanism of Action: Targeting the ALK Signaling Cascade
In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (most commonly EML4-ALK), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling promotes cell proliferation and survival through downstream pathways, including RAS-MAPK, PI3K-AKT, and JAK-STAT. Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[1][2]
Caption: ALK Signaling Pathway and Inhibition by Ceritinib.
Comparative In Vivo Efficacy
Ceritinib was developed to be more potent than the first-generation ALK inhibitor, crizotinib, and to have activity against crizotinib-resistant mutations.
| Compound | Animal Model | Cell Line | Dose & Route | Efficacy | Comparison | Reference |
| Ceritinib | Nude Mice Xenograft | H2228 (ALK-positive NSCLC) | 25 mg/kg, oral, daily | Marked tumor regression | More effective at a lower dose than crizotinib | [3] |
| Crizotinib | Nude Mice Xenograft | H2228 (ALK-positive NSCLC) | 100 mg/kg, oral, daily | Marked tumor regression | Less potent than ceritinib | [3] |
| Ceritinib | SCID Beige Mice Xenograft | H2228 (Crizotinib-resistant) | 50 mg/kg, oral, daily | Tumor growth inhibition | Active against crizotinib-resistant tumors | [3] |
| Ceritinib + PD-L1 Inhibitor | Ba/F3 (EML4-ALK-WT) Xenograft | Ba/F3 | Ceritinib (oral) + PD-L1 inhibitor (i.p.) | 91.9% relative tumor growth inhibition | Synergistic effect, more effective than either agent alone | [4] |
| Ceritinib (monotherapy) | Ba/F3 (EML4-ALK-WT) Xenograft | Ba/F3 | Oral | 84.9% relative tumor growth inhibition | Less effective than combination therapy | [4] |
Experimental Protocol: ALK-Positive NSCLC Xenograft Mouse Model
-
Cell Culture: H2228 (human ALK-positive NSCLC) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID beige, 6-8 weeks old) are used.
-
Tumor Implantation: H2228 cells (5 x 10^6 to 10 x 10^7 cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured every 2-3 days with calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a mean volume of approximately 150-200 mm³, mice are randomized into treatment and control groups. Ceritinib is suspended in a vehicle such as 0.5% methylcellulose and administered daily by oral gavage.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumor weight and volume are recorded, and tumors may be excised for further analysis (e.g., Western blot for p-ALK).[5]
II. Selective MCT4 Inhibitors for Reprogramming the Tumor Microenvironment
A derivative of our core scaffold, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has emerged as a highly selective and potent inhibitor of Monocarboxylate Transporter 4 (MCT4).
Mechanism of Action: Disrupting Lactate Export and Modulating Tumor pH
Many cancer cells exhibit the "Warburg effect," relying on glycolysis even in the presence of oxygen. This leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate. MCT4 is a key transporter responsible for this lactate efflux.[6] By inhibiting MCT4, this compound causes intracellular lactate accumulation and a decrease in extracellular acidity, which can lead to cancer cell death and may also enhance the efficacy of immunotherapies by creating a more favorable tumor microenvironment for immune cell function.[7][8]
Caption: MCT4-mediated lactate transport and its inhibition.
In Vivo Efficacy of a Selective MCT4 Inhibitor
| Compound | Animal Model | Cell Line/Tumor Model | Dose & Route | Efficacy | Comparison | Reference |
| 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid | Mouse Tumor Model | MDA-MB-231 Xenograft | Not specified in abstract | Antitumor activity and lactate modulation | First highly selective in vivo usable probe | [9][10] |
| Generic MCT4 inhibitor (MSC-4381) | C57BL/6 Mice | MC38 Colorectal Carcinoma | 30 mg/kg, oral, daily | Delayed tumor growth and prolonged survival (especially in combination with anti-PD-L1) | Single MCT4 inhibition is sufficient to improve ICB efficacy | [11] |
Experimental Protocol: Orthotopic Xenograft Model for MCT4 Inhibition
-
Cell Culture: A human cancer cell line with high MCT4 expression (e.g., MDA-MB-231 breast cancer or a urothelial carcinoma cell line) is cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are anesthetized.
-
Tumor Implantation: A small incision is made in the abdominal wall to expose the target organ (e.g., bladder). A suspension of cancer cells is injected into the wall of the organ.
-
Treatment: After a recovery period and confirmation of tumor establishment, mice are treated with the MCT4 inhibitor (e.g., via oral gavage) and/or immunotherapy (e.g., intraperitoneal injection of an anti-PD-L1 antibody).
-
Monitoring and Endpoint: Tumor growth is monitored using non-invasive imaging (e.g., ultrasound or bioluminescence imaging). At the end of the study, tumors and relevant tissues are harvested for analysis of lactate levels, pH, and immune cell infiltration.[12]
III. Quinoxaline-Based PI3K Inhibitors in Oncology
While a direct derivative of "this compound" with extensive in vivo data for PI3K inhibition was not readily identifiable in the literature, the quinoxaline scaffold, often combined with sulfonamide moieties, has been a fruitful area for the development of Phosphoinositide 3-kinase (PI3K) inhibitors. ZSTK474 is a well-characterized pan-Class I PI3K inhibitor with a morpholine-containing triazine core that serves as an excellent reference compound. Analogs of ZSTK474 where a morpholine group is replaced with a sulfonamide have been synthesized and shown to be potent PI3Kα inhibitors.[13]
Mechanism of Action: Intervening in the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers. PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cancer progression. PI3K inhibitors block the catalytic activity of PI3K, thereby preventing the activation of AKT and its downstream effectors.[14][15]
Caption: CRF1 Receptor Signaling in Stress and Alcohol Craving, and its Antagonism by MTIP.
In Vivo Efficacy in Models of Alcoholism
| Compound | Animal Model | Behavioral Paradigm | Dose & Route | Efficacy | Comparison | Reference |
| MTIP | Wistar Rats (alcohol-dependent) | Alcohol Self-Administration | 1-10 mg/kg, oral | Dose-dependently blocked excessive alcohol self-administration | No effect in non-dependent rats, indicating specificity for pathological drinking | Not specified in abstract |
| MTIP | msP Rats (genetically high alcohol preference) | Stress-Induced Reinstatement of Alcohol Seeking | 1-10 mg/kg, oral | Blocked reinstatement of alcohol seeking | Ineffective in non-dependent Wistar rats | Not specified in abstract |
| Verucerfont (CRF1 antagonist) | Anxious alcohol-dependent women | Dexamethasone/CRF test | Not specified | Reduced ACTH and cortisol responses | Did not show anti-craving effects in this human study | [16] |
Experimental Protocol: Alcohol Self-Administration in Dependent Rats
-
Animal Model: Male Wistar rats are used.
-
Induction of Dependence: Rats are exposed to intermittent alcohol vapor in inhalation chambers for several weeks to induce a state of alcohol dependence. Control rats are exposed to air only.
-
Operant Self-Administration: Rats are trained to press a lever in an operant chamber to receive an alcohol solution (e.g., 10% w/v).
-
Treatment: Prior to a self-administration session, dependent and non-dependent rats are treated with MTIP or vehicle via oral gavage.
-
Behavioral Assessment: The number of lever presses and the amount of alcohol consumed are recorded during the session. The effect of MTIP is evaluated by comparing alcohol self-administration in the drug-treated groups to the vehicle-treated groups.
-
Stress-Induced Reinstatement: After a period of extinction (lever pressing no longer delivers alcohol), a stressor (e.g., a mild footshock) is applied to reinstate alcohol-seeking behavior (lever pressing). The ability of MTIP to block this reinstatement is then assessed.
Conclusion and Future Directions
The "2-Chloro-5-(sulfonamido)phenyl" scaffold and its close chemical relatives have proven to be a highly valuable starting point for the development of targeted therapies. The in vivo data presented here for derivatives targeting ALK, MCT4, PI3K, and CRF1 demonstrate the broad applicability of this structural motif.
-
Ceritinib exemplifies a successful clinical translation, offering a potent second-line and first-line treatment for ALK-positive NSCLC, with clear advantages over its predecessor, crizotinib.
-
The selective MCT4 inhibitor represents a novel and promising strategy to target cancer metabolism, with the potential for both monotherapy and combination therapy with immune checkpoint inhibitors.
-
While a direct derivative targeting PI3K with in vivo data was not highlighted, the success of related compounds like ZSTK474 and the known druggability of the PI3K pathway suggest that this remains a viable avenue for exploration.
-
MTIP demonstrates the utility of this scaffold in developing CNS-active drugs, specifically for addiction, by targeting the brain's stress circuitry with high specificity for pathological states.
Future research should continue to explore the vast chemical space around this core structure. The development of dual-target inhibitors, such as combined PI3K/mTOR or ALK/EGFR inhibitors, could offer synergistic benefits and overcome resistance mechanisms. Furthermore, a deeper understanding of the structure-activity relationships governing target selectivity will be crucial for designing next-generation inhibitors with improved efficacy and safety profiles. The experimental models and protocols detailed in this guide provide a robust framework for the continued preclinical evaluation of these promising therapeutic candidates.
References
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer - AACR Journals
- Schematic diagram of PI3K/Akt/mTOR pathway - ResearchG
- Oncogenic anaplastic lymphoma kinase (ALK) signaling. Schematic...
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway...
- ALK signaling pathway. ALK activates multiple pathways, including...
- Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PubMed Central
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC
- Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor - Oxford Academic
- ALK Pathway - Cre
- Schematic of lactate shuttling from cell to cell through the MCTs....
- In Vitro and In Vivo Antimetastatic Effects of ZSTK474 on Prost
- Schematic representation of ALK signalling. In particular, ALK...
- PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - MDPI
- Schematic diagram of signaling pathways in ALK-positive ALCL cells. (A)...
- Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 | Request PDF - ResearchG
- Model depicting proangiogenic lactate signaling in cancer. In the...
- ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC - PubMed Central
- Don't stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC
- PI3K/AKT/mTOR p
- Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applic
- A Comparative Efficacy Analysis of Crizotinib and Ceritinib in ALK-Positive Non-Small Cell Lung Cancer - Benchchem
- Monocarboxylate transporters in cancer - PMC - PubMed Central - NIH
- Front‐line treatment of ceritinib improves efficacy over crizotinib for Asian patients with anaplastic lymphoma kinase fusion NSCLC: The role of systemic progression control - NIH
- Pharmacological comparison of two corticotropin-releasing factor antagonists: in vivo and in vitro studies - PubMed
- Progress in corticotropin-releasing factor-1 antagonist development - PMC
- Role of Corticotropin-Releasing Factor in Alcohol and Nicotine Addiction - PubMed Central
- MCT4 blockade increases the efficacy of immune checkpoint blockade - PubMed Central
- Corticotropin Releasing Factor (CRF) and Addictive Behaviors - PMC - PubMed Central
- Tumor Growth Inhibition with Ceritinib in Xenograft Model (A) Treatment...
- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)
- Application Notes and Protocols for Ceritinib Dosage in In Vivo Experiments - Benchchem
- Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: Evidence
- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed
- The therapeutic potential of CRF1 antagonists for anxiety - ResearchG
- Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC
- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)
- Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed
- Stress and addiction: contribution of the corticotropin releasing factor (CRF) system in neuroplasticity - PubMed Central
- Emerging Role for Corticotropin Releasing Factor Signaling in the Bed Nucleus of the Stria Terminalis at the Intersection of Stress and Reward - Frontiers
- In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC - NIH
- Comparative efficacy of first-line ceritinib and crizotinib in advanced or metastatic anaplastic lymphoma kinase-positive non-small cell lung cancer: an adjusted indirect comparison with external controls - PubMed
- In vivo antitumor efficacy of ceritinib (CER) in combination with...
- Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - ResearchG
- Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC - PubMed Central
- 4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology PMID: 34382802 | MedChemExpress
- Cell‐based screening identifies novel MCT4 inhibitors suppressing...
- Crizotinib-induced immunogenic cell death in non-small cell lung cancer - PMC - NIH
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty and Potential of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine Scaffolds: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer advantageous physicochemical and pharmacological properties is a cornerstone of successful drug discovery campaigns. This guide provides an in-depth technical assessment of the "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" scaffold, a structure that combines the privileged morpholine and sulfonamide moieties with a specific chlorination pattern. We will explore its synthetic accessibility, delve into a comparative analysis against established scaffolds targeting key drug targets, and provide detailed experimental protocols to enable its evaluation in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to assess the potential of this scaffold for their specific research and development programs.
The Architectural Merits of the Scaffold: A Blend of Privileged Moieties
The "this compound" scaffold is an intriguing starting point for library synthesis due to the well-documented contributions of its constituent parts. The morpholine ring is a highly sought-after heterocyclic motif in medicinal chemistry, often conferring improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1] Its non-planar, chair-like conformation can also provide a valuable three-dimensional vector for probing protein binding pockets.
The sulfonamide group is a versatile and synthetically accessible functional group that is a cornerstone of numerous approved drugs.[2] It can act as a hydrogen bond donor and acceptor, contributing to target engagement. The strategic placement of a chlorine atom at the 2-position of the phenylamine ring is of particular interest. Halogenation can significantly impact a molecule's properties by altering its lipophilicity, metabolic stability, and binding interactions through halogen bonding. The ortho-chloro substituent, in particular, can induce a specific conformational bias in the molecule, which may be exploited to enhance target affinity and selectivity.
Synthetic Accessibility: A Proposed Route
Experimental Protocol: Synthesis of this compound
Step 1: Chlorosulfonylation of 2-Chloroaniline
The synthesis would commence with the chlorosulfonylation of 2-chloroaniline. This reaction is a standard method for introducing a sulfonyl chloride group onto an aromatic ring.
-
Reagents and Materials: 2-chloroaniline, Chlorosulfonic acid, Dichloromethane (DCM), Ice bath, Magnetic stirrer, Round-bottom flask, Dropping funnel.
-
Procedure:
-
In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (3.0 eq.) to 0°C using an ice bath.
-
Slowly add 2-chloroaniline (1.0 eq.) dropwise to the stirred chlorosulfonic acid. The temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The product, 2-chloro-5-aminobenzenesulfonyl chloride, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Sulfonamide Formation with Morpholine
The resulting sulfonyl chloride is then reacted with morpholine to form the desired sulfonamide.
-
Reagents and Materials: 2-chloro-5-aminobenzenesulfonyl chloride, Morpholine, Triethylamine (TEA) or Pyridine, Dichloromethane (DCM) or Tetrahydrofuran (THF), Magnetic stirrer, Round-bottom flask.
-
Procedure:
-
Dissolve the 2-chloro-5-aminobenzenesulfonyl chloride (1.0 eq.) in DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool to 0°C.
-
Slowly add morpholine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield "this compound".
-
Caption: Proposed synthetic pathway for this compound.
Comparative Analysis: Gauging Novelty Against Established Scaffolds
The true measure of a novel scaffold's utility lies in its performance relative to existing chemical matter. To provide a concrete assessment, we will compare the "this compound" scaffold against established scaffolds in two therapeutically relevant areas where sulfonamides have shown promise: as inhibitors of Phosphoinositide 3-Kinase (PI3K) and the Voltage-gated sodium channel Nav1.7.
Context: PI3K Inhibition
The PI3K signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3] Several PI3K inhibitors have been developed, with many featuring a morpholine-containing core.[1]
Alternative Scaffold: Morpholino-Pyrimidines (e.g., GDC-0941)
The morpholino-pyrimidine scaffold is a well-established and potent PI3K inhibitor. GDC-0941 (Pictilisib) is a prominent example that has advanced to clinical trials.
| Feature | This compound Scaffold | Morpholino-Pyrimidine Scaffold (e.g., GDC-0941) |
| Core Structure | Phenylsulfonamide | Pyrimidine |
| Key Interactions | The sulfonamide can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The morpholine can occupy the solvent-exposed region. The 2-chloro substituent may provide additional interactions or conformational rigidity. | The pyrimidine core acts as a hinge-binder. The morpholine is crucial for binding in the affinity pocket. |
| Potential Advantages | The sulfonamide linker offers a different vector and geometry compared to the pyrimidine core, potentially leading to altered selectivity profiles across the PI3K isoforms. The synthetic route is straightforward, allowing for rapid library generation. | Clinically validated scaffold with proven efficacy. Well-understood structure-activity relationships. |
| Potential Disadvantages | Lack of extensive biological data requires initial screening to establish potency and selectivity. Potential for off-target effects common to sulfonamides. | Potential for acquired resistance mechanisms targeting the pyrimidine core. |
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Context: Nav1.7 Inhibition
Nav1.7 is a voltage-gated sodium channel that plays a crucial role in pain signaling, making it a highly validated target for the development of novel analgesics.[4] Aryl sulfonamides have emerged as a promising class of Nav1.7 inhibitors.[5]
Alternative Scaffold: Indane Aryl Sulfonamides
Recent research has highlighted indane aryl sulfonamides as potent and selective Nav1.7 inhibitors with demonstrated in vivo efficacy.[6]
| Feature | This compound Scaffold | Indane Aryl Sulfonamide Scaffold |
| Core Structure | Flexible Phenylsulfonamide | Conformationally restricted Indane |
| Key Interactions | The sulfonamide moiety is critical for interacting with key residues in the channel pore. The morpholine and the substituted phenyl ring can be optimized to enhance potency and selectivity. | The rigid indane core provides a defined orientation of the aryl sulfonamide for optimal interaction with the channel. |
| Potential Advantages | The synthetic flexibility allows for fine-tuning of physicochemical properties. The 2-chloro substituent may offer a unique interaction within the channel that is not present in other sulfonamide series. | The constrained nature of the scaffold can lead to higher potency and selectivity. Demonstrated in vivo efficacy in pain models. |
| Potential Disadvantages | The flexibility of the scaffold may lead to a higher entropic penalty upon binding, potentially impacting affinity. | The synthesis of the indane core can be more complex than a simple phenyl ring. |
Enabling Discovery: Detailed Biological Assay Protocols
To facilitate the experimental validation of the "this compound" scaffold and its derivatives, we provide the following detailed protocols for in vitro assays targeting PI3K and Nav1.7. These protocols are designed to be robust and reproducible, providing a solid foundation for a thorough evaluation.
PI3K Enzyme Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the PI3K enzyme activity.
-
Principle: The assay quantifies PI3K activity by measuring the amount of ADP produced, which is then converted to ATP and detected via a luciferase-based reaction.
-
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the PI3K enzyme inhibition assay.
Nav1.7 Electrophysiology Assay (Automated Patch-Clamp)
This assay directly measures the inhibitory effect of compounds on the ionic current flowing through Nav1.7 channels expressed in a heterologous system.
-
Principle: Whole-cell patch-clamp electrophysiology is used to record sodium currents from cells stably expressing human Nav1.7 channels. The effect of the compound on the current amplitude and channel gating properties is measured.
-
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Automated patch-clamp system (e.g., Qube or SyncroPatch).
-
-
Procedure:
-
Culture and harvest HEK293-hNav1.7 cells according to standard protocols for the automated patch-clamp system.
-
Load the cell suspension and solutions onto the automated patch-clamp system.
-
Establish whole-cell recordings.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cells at -120 mV and applying a depolarizing pulse to 0 mV.
-
Record baseline currents.
-
Apply the test compound at various concentrations and record the currents again.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion: A Scaffold with Untapped Potential
The "this compound" scaffold represents a synthetically accessible and intriguing starting point for the discovery of novel therapeutic agents. Its combination of privileged moieties and a specific halogenation pattern suggests the potential for favorable pharmacokinetic properties and unique target interactions. While direct biological data for this exact scaffold is currently limited, the comparative analysis against established inhibitors of PI3K and Nav1.7 highlights its potential to offer a distinct pharmacological profile.
The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to undertake a thorough and self-validating evaluation of this scaffold. The novelty of this scaffold lies not just in its specific arrangement of atoms, but in the unexplored therapeutic opportunities it may unlock. Further investigation is warranted to fully elucidate its potential and determine its place in the ever-evolving landscape of medicinal chemistry.
References
- Ramdas, V., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 6107–6133. [Link]
- Wu, Y.-J., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. [Link]
- Pastor, J., et al. (2017). Identification of novel PI3K inhibitors through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 27(21), 4794-4799. [Link]
- Hsiao, Y.-W., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 335-348. [Link]
- Emery, E. C., et al. (2016). Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief.
- Janku, F., et al. (2011). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Opinion in Oncology, 23(6), 644-652. [Link]
- Sun, S., et al. (2019). Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach. Bioorganic Chemistry, 89, 103008. [Link]
- Cummins, T. R., et al. (2004). Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy. The Journal of Neuroscience, 24(38), 8232-8236. [Link]
- Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods, 86, 36-45. [Link]
- Li, X., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5483. [Link]
- Gaponova, D. N., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(19), 6608. [Link]
- Teo, T., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE, 13(7), e0200236. [Link]
- Applichem. This compound. [Link]
- Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(12), 10321-10341. [Link]
- Barreiro, E. J., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Helvetica Chimica Acta. [Link]
- Akella, L. B., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Organic Letters, 7(16), 3433-3436. [Link]
- Desai, U. R., et al. (2012). On Scaffold Hopping: Challenges in the Discovery of Sulfated Small Molecules as Mimetics of Glycosaminoglycans. Journal of Medicinal Chemistry, 55(21), 9037-9047. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemical compounds we handle. The proper disposal of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine (CAS No. 99187-74-3), grounding every recommendation in established safety principles and authoritative standards.
The structural nature of this compound—a chlorinated aromatic amine—necessitates a rigorous and informed approach to its disposal.[1] Aromatic amines as a class are noted for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1][2] Therefore, the procedures outlined below are designed to protect laboratory personnel, the community, and the environment.
Hazard Profile and Risk Assessment
-
Aromatic Amine Core: This functional group is associated with significant health hazards.[1][2]
-
Chlorinated Phenyl Group: Halogenated aromatic compounds require specific disposal methods to prevent the formation of toxic byproducts during decomposition.[3]
-
Morpholine-4-sulfonyl Group: Sulfonyl chlorides and related structures are known to be irritants.[4][5]
Based on these structural alerts and data from related chemicals, we can anticipate the following hazard profile:
| Hazard Category | Anticipated Effect & Justification | Supporting Sources |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can cause methaemoglobinaemia, leading to cyanosis and fatigue.[6] | [6][7][8] |
| Skin Irritation/Corrosion | Expected to cause skin irritation, and potentially severe burns with prolonged contact, a known property of related sulfonyl and amine compounds. | [4][9][10] |
| Eye Irritation/Damage | Expected to cause serious eye irritation or damage.[4][11] | [4][11] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[4][12] | [4][12] |
| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged or repeated exposure may cause damage to organs, a noted hazard for chlorinated anilines.[6] | [6][7] |
| Environmental Hazard | Aromatic amines can be harmful to aquatic life; discharge into the environment must be avoided.[7][13] | [5][7][13] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) & Handling
Proper disposal begins with safe handling. The potential for skin absorption and respiratory irritation from this compound demands stringent adherence to PPE protocols.[1][4][12]
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and/or a full-face shield.[4][14] | Protects against splashes and airborne particles, preventing serious eye damage. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. | Prevents skin contact and absorption, a primary route of exposure for aromatic amines.[12][14] |
| Body Protection | A complete protective suit or a flame-retardant lab coat worn over personal clothing. | Protects against contamination of skin and clothing.[12] |
| Respiratory Protection | All handling and transfers must be performed in a certified chemical fume hood.[9] If a fume hood is unavailable or if aerosol generation is high, a full-face respirator with appropriate cartridges should be used.[4] | Minimizes the risk of inhaling irritating and potentially toxic dust or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of chlorinated organic compounds is ensuring their complete destruction in a controlled environment.
Step 1: Waste Segregation and Containment
-
Identify the Waste Stream: Designate a specific, dedicated waste container for "Halogenated Organic Waste." Never mix halogenated and non-halogenated waste streams, as this complicates the disposal process and increases costs.
-
Select the Container: Use a robust, leak-proof container that is chemically compatible with the waste. The container must have a secure, tightly-fitting lid.[4][5]
-
Transfer the Waste:
-
Perform all transfers inside a certified chemical fume hood.
-
If the waste is a solid, carefully transfer it to the container, minimizing dust generation.[12]
-
If the waste is in solution, use a funnel to pour it into the container, avoiding splashes.
-
-
Seal the Container: Once the waste is added, seal the container tightly to prevent the escape of vapors.[7] Store the sealed container in a designated, well-ventilated secondary containment area while awaiting pickup.[4][11]
Step 2: Labeling
Proper labeling is a critical safety and regulatory requirement. The waste container label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Irritant")
-
Appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark, health hazard)
-
The accumulation start date and the name of the responsible researcher/laboratory.
Step 3: Final Disposal Method
The recommended and most environmentally sound method for disposing of chlorinated aromatic compounds is high-temperature incineration .[3]
-
Scientific Principle: This process must be carried out in a specialized facility equipped with afterburners and flue gas scrubbers.[13] The high temperatures ensure the complete destruction of the organic molecule, breaking the carbon-chlorine and carbon-nitrogen bonds. The scrubbers are essential for neutralizing acidic gases (like HCl) that are produced, preventing their release into the atmosphere.
-
Action: Arrange for the collection of the waste container by a licensed professional waste disposal service.[13] Your institution's Environmental Health & Safety (EHS) office is the primary point of contact for this service.
Step 4: Decontamination
-
Glassware and Equipment: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as hazardous waste in the halogenated organic waste container. Subsequent rinses can typically be disposed of as non-halogenated waste, but you must consult your institutional EHS policy.
-
Work Surfaces: Wipe down the work surface inside the fume hood with a cloth dampened with an appropriate solvent, followed by soap and water.
-
PPE Disposal: Dispose of contaminated gloves and any disposable protective clothing as hazardous solid waste.[12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow from identification to final documentation.
Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
| Emergency | Procedure |
| Spill | 1. Evacuate all non-essential personnel from the immediate area.[12] 2. Ensure the area is well-ventilated (fume hood sash should be down). 3. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[13][14] 4. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] 5. Decontaminate the spill area. 6. Do not allow the substance to enter drains or waterways.[5][12] |
| Fire | 1. Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[5][9][14] 2. Firefighters must wear self-contained breathing apparatus (SCBA) as thermal decomposition can release irritating and toxic gases (e.g., nitrogen oxides, hydrogen chloride).[9] |
| Personal Exposure | Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][12] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
By adhering to these scientifically-grounded procedures, you ensure that your vital research work is conducted with the highest standards of safety and environmental stewardship.
References
- Angene Chemical. (2023). Safety Data Sheet.
- Redox. (2022). Safety Data Sheet Morpholine.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Appchem. (n.d.). This compound.
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423. DOI: 10.1039/cs9952400423.
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution.
- Amaybio. (n.d.). This compound.
- Penta chemicals. (2023). Morpholine - SAFETY DATA SHEET.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. redox.com [redox.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. angenechemical.com [angenechemical.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. skcinc.com [skcinc.com]
Personal protective equipment for handling 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Comprehensive Safety & Handling Guide: 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
This guide provides essential, field-proven procedures for the safe handling, use, and disposal of this compound. As researchers and drug development professionals, our primary responsibility is to mitigate risk through rigorous adherence to safety protocols. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety and scientific excellence.
Immediate Safety Briefing: Understanding the Risks
This compound is a compound that demands respect. Based on its classification, it presents a triad of primary hazards that dictate our handling procedures.[1][2] All personnel must be aware that this compound:
-
May be harmful if swallowed. [2]
Therefore, all handling operations must be conducted with the assumption that exposure will occur without proper protective barriers. The core principle is containment and prevention .
Hazard & Protection Summary
For immediate reference, the following table correlates the identified hazards with the mandatory personal protective equipment (PPE).
| Hazard Statement | GHS Classification | Primary Hazard | Mandatory PPE & Engineering Controls |
| H315 | Skin Irritation, Cat. 2 | Irritation, redness upon contact. | Chemical-resistant gloves, Lab coat/Coveralls. |
| H319 | Serious Eye Irritation, Cat. 2A | Serious irritation, potential for damage. | Chemical splash goggles, Face shield (for splash risk). |
| H335 | STOT SE, Cat. 3 | Respiratory tract irritation. | Use in a well-ventilated area or chemical fume hood. |
Core PPE Requirements: Your First Line of Defense
Personal Protective Equipment (PPE) is not optional; it is the fundamental barrier between you and chemical exposure.[4] The selection of PPE must be deliberate and specific to the risks posed by this compound.[5]
a. Eye and Face Protection: A Non-Negotiable Mandate
Given the severe eye irritation hazard (H319), robust eye protection is critical.[2][3]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that form a seal around the eyes, protecting from dust, splashes, and vapors.[6]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in addition to safety goggles.[5][6] This provides a secondary layer of protection for the entire face.
b. Skin and Body Protection: Preventing Dermal Contact
Direct contact can cause skin irritation.[1][2] Protective clothing is essential to prevent this.
-
Gloves:
-
Type: Use chemical-resistant gloves. Disposable nitrile gloves offer good short-term protection and should be used for handling this compound.[5]
-
Inspection: Always inspect gloves for tears or punctures before use.[1][2]
-
Removal and Disposal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][2] Dispose of contaminated gloves immediately in the designated chemical waste stream.[1][2] Do not reuse disposable gloves.
-
-
Body Coverage:
-
Lab Coat/Coveralls: A long-sleeved lab coat is the minimum requirement.[3] For tasks with a higher risk of contamination, a full protective suit may be necessary.[2] Clothing should be buttoned or fastened completely.[5]
-
Contaminated Clothing: Immediately remove any clothing that becomes contaminated and wash it before reuse.[1][7][8]
-
c. Respiratory Protection: Ensuring Clean Air
Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][2] Engineering controls are the primary method to mitigate this risk.
-
Ventilation: All handling of this solid compound must occur in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred environment.[8]
-
Respirator Use: If engineering controls are insufficient to maintain exposure below safe limits, or during emergency situations/large spills, a NIOSH/MSHA-approved respirator is required.[3][5] The specific type (e.g., N95 for particulates, or half-mask with appropriate cartridges) should be determined by a formal risk assessment.
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
Caption: Safe handling workflow for this compound.
-
Preparation: Before handling, ensure your designated workspace (preferably a fume hood) is clean.[8] Assemble all necessary equipment. Critically, inspect your PPE for integrity and don it correctly.[1][2]
-
Handling: When weighing and transferring the solid, do so carefully to avoid creating airborne dust.[2] Keep the container tightly closed when not in use.[1][3]
-
Post-Handling: After the procedure, decontaminate all surfaces. Properly doff PPE, removing gloves last using the correct technique to prevent skin contamination.[1][2] Wash hands and any exposed skin thoroughly with soap and water.[1][3]
Emergency Procedures: Immediate & Corrective Actions
In the event of an exposure, immediate and correct action is critical. Show the Safety Data Sheet (SDS) to any attending medical personnel.[1][2]
-
Inhalation: Immediately move the affected person to fresh air.[1][2][3] If breathing is difficult or symptoms occur, seek immediate medical attention.[3]
-
Skin Contact: Take off all contaminated clothing at once.[1][8] Rinse the affected skin with large amounts of soap and water for at least 15 minutes.[1][3] If skin irritation persists, consult a physician.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so.[1][2][3] Seek immediate attention from an ophthalmologist.[1]
-
Ingestion: Rinse the mouth thoroughly with water.[1][8] Do NOT induce vomiting.[8] Immediately have the person drink water (two glasses at most) and seek immediate medical attention.[1]
Spill and Disposal Plan
Accidents can happen. A clear plan for containment and disposal is essential.
a. Spill Containment
-
Evacuate & Ventilate: Evacuate non-essential personnel from the area.[1][2] Ensure the area is well-ventilated.
-
Don PPE: Wear full protective equipment, including respiratory protection if necessary.
-
Contain: Prevent the spilled material from entering drains or waterways.[1][2][9]
-
Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[2] For a solution, absorb the spill with an inert, non-combustible material like sand or vermiculite, then place it in a sealed container for disposal.[9][10]
b. Waste Disposal
-
Chemical Waste: Dispose of unused this compound and spill clean-up materials as hazardous chemical waste.
-
Contaminated Materials: All contaminated items, including gloves, weigh boats, and paper towels, must be disposed of in a designated, sealed hazardous waste container.[1][2]
-
Regulations: All disposal must be conducted through a licensed waste disposal contractor and in strict accordance with all applicable local, regional, and national regulations.[3][7][9]
References
- Sigma-Aldrich, Safety Data Sheet. (2024). Accessed via Google Search.
- Thermo Fisher Scientific, Safety Data Sheet. (2025). Accessed via Google Search.
- AA Blocks, Safety Data Sheet. (2025). Accessed via Google Search.
- Redox, Safety Data Sheet Morpholine. (2022). Accessed via Google Search.
- A-5-19, Safety D
- ACS Material, PPE and Safety for Chemical Handling. (2020). Accessed via Google Search.
- University of California, Riverside, Chemical Safety: Personal Protective Equipment. Accessed via Google Search.
- Fisher Scientific, Safety D
- Univar Solutions, Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Accessed via Google Search.
- Real Safety, Personal Protective Equipment for Chemical Handling. (2016). Accessed via Google Search.
- Hazmat School, 5 Types of PPE for Hazardous Chemicals. (2022). Accessed via Google Search.
- Carl ROTH, Safety Data Sheet: Morpholine. Accessed via Google Search.
- Aldrich, A55004 - SAFETY DATA SHEET. (2025). Accessed via Google Search.
- LGC Standards, CAT 074 - 4-chloro-5-sulfamoylanthranilic acid - SAFETY D
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aablocks.com [aablocks.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. realsafety.org [realsafety.org]
- 7. redox.com [redox.com]
- 8. fishersci.com [fishersci.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
